4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZSTFLDSJXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581298 | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22091-39-0 | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
An In-Depth Technical Guide to the Synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The oxazole scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1][2][3] This document details a synthesis strategy based on the classical Hantzsch oxazole synthesis, reacting 4-fluorobenzamide with 1,3-dichloroacetone. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical process parameters, and outline methods for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of substituted oxazoles.
Introduction and Strategic Overview
The 1,3-oxazole ring is a key structural component in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2] The specific target molecule, this compound, incorporates three key features: a stable 2-aryl-substituted oxazole core, a reactive chloromethyl group at the 4-position for further synthetic elaboration, and a fluorophenyl moiety, a common substituent in modern medicinal chemistry known to enhance metabolic stability and binding affinity. The chloromethyl group, in particular, serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.[4]
The selected synthetic strategy is a variation of the Hantzsch oxazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide to form a thiazole.[5] A well-established modification of this reaction utilizes a primary amide instead of a thioamide to yield an oxazole.[6] In this guide, we detail the condensation and subsequent cyclodehydration of 4-fluorobenzamide with 1,3-dichloroacetone. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction.
Reaction Mechanism and Rationale
The formation of the oxazole ring from an amide and an α-haloketone proceeds via a two-stage process: initial N-alkylation followed by an intramolecular cyclization and dehydration, a pathway reminiscent of the Robinson-Gabriel synthesis which involves the cyclodehydration of 2-acylamino-ketones.[1][3][7]
Step 1: Nucleophilic Acyl Substitution and Intermediate Formation The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-fluorobenzamide on one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone. This forms an intermediate α-acylamino ketone, N-(2-chloro-1-oxopropan-2-yl)-4-fluorobenzamide.
Step 2: Intramolecular Cyclization (Enolization) The ketone carbonyl of the intermediate is in equilibrium with its enol tautomer. The enol form is crucial as it facilitates the subsequent intramolecular cyclization.
Step 3: Dehydration and Aromatization The hydroxyl group of the enol attacks the amide carbonyl carbon, leading to a five-membered cyclic intermediate (an oxazoline derivative). The final step is a dehydration reaction, typically promoted by a strong acid or dehydrating agent, which results in the formation of the stable, aromatic oxazole ring.
The choice of a dehydrating agent is critical for driving the reaction to completion. Concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid are commonly employed for this purpose in Robinson-Gabriel type syntheses.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the .
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity |
| 4-Fluorobenzamide | 824-75-9 | 139.13 g/mol | ≥98% |
| 1,3-Dichloroacetone | 534-07-6 | 126.97 g/mol | ≥97% |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% |
| Chloroform (CHCl₃), Anhydrous | 67-66-3 | 119.38 g/mol | ≥99% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzamide (5.0 g, 35.9 mmol) and 1,3-dichloroacetone (5.0 g, 39.4 mmol, 1.1 eq) to anhydrous chloroform (100 mL).
-
Addition of Dehydrating Agent: While stirring the suspension, carefully add phosphorus oxychloride (POCl₃, 4.0 mL, 43.0 mmol, 1.2 eq) dropwise to the mixture at room temperature. The addition is exothermic and may cause the solvent to boil.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. Stir until gas evolution ceases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H), δ ~7.6 (s, 1H, oxazole C5-H), δ ~4.6 (s, 2H, -CH₂Cl) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162.0 (C=N), δ ~164.0 (d, J≈250 Hz, C-F), δ ~138.0 (oxazole C4), δ ~130.0 (oxazole C5), δ ~128.5 (d, J≈9 Hz, Ar-C), δ ~123.0 (d, J≈3 Hz, Ar-C), δ ~116.0 (d, J≈22 Hz, Ar-C), δ ~37.0 (-CH₂Cl) |
| Mass Spectrometry (ESI+) | Calculated for C₁₀H₇ClFNO⁺ [M+H]⁺: 212.02. Expected m/z: 212.02 |
| Melting Point | To be determined experimentally. |
Discussion and Field Insights
-
Choice of Dehydrating Agent: Phosphorus oxychloride is a highly effective dehydrating agent for this type of cyclization. However, it is corrosive and reacts violently with water. Alternatives like concentrated sulfuric acid or trifluoroacetic anhydride can also be used, but reaction conditions may need to be re-optimized.[3]
-
Solvent Selection: Anhydrous, non-protic solvents like chloroform or 1,2-dichloroethane are ideal to prevent quenching of the dehydrating agent and unwanted side reactions.
-
Reaction Control: The reaction is exothermic, especially during the addition of POCl₃. Maintaining temperature control is crucial to prevent runaway reactions and the formation of byproducts. Monitoring by TLC is essential to avoid prolonged heating, which can lead to decomposition of the product.
-
Purification Strategy: The polarity of the product is moderate, making silica gel chromatography an effective purification method. The choice of eluent system should be optimized based on TLC analysis to ensure good separation from any unreacted starting materials or byproducts.
-
Safety Precautions: 1,3-Dichloroacetone is a lachrymator and skin irritant. Phosphorus oxychloride is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthetic protocol described herein provides a reliable and scalable method for the preparation of this compound. The Hantzsch-type condensation of 4-fluorobenzamide with 1,3-dichloroacetone is a robust transformation that yields the desired product in good purity after standard purification techniques. The resulting compound is a valuable building block for further chemical exploration in the fields of medicinal chemistry and materials science, owing to its versatile chloromethyl handle.
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physicochemical properties of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics. The specific compound, this compound, combines this important heterocyclic core with a reactive chloromethyl group, a common precursor for further functionalization, and a fluorophenyl moiety, which can enhance metabolic stability and binding affinity.
This guide serves as a comprehensive technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule. As direct experimental data for this specific compound is not extensively published, this document provides a framework of proven methodologies and expert insights for its thorough physicochemical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.
Molecular Structure and Key Identifiers
A precise understanding of the molecular structure is the foundation for all subsequent characterization.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFNO | Calculated |
| Molecular Weight | 211.62 g/mol | Calculated[2] |
| Monoisotopic Mass | 211.0200 Da | Calculated |
| InChIKey | N/A | Not Available |
| CAS Number | N/A | Not Available |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs[3] |
Synthesis and Purification Strategy
While multiple synthetic routes to 1,3-oxazoles exist, a common and reliable method involves the cyclization of an α-haloketone with an amide. For the target compound, a plausible strategy would be the reaction of 4-fluorobenzamide with 1,3-dichloroacetone.
Caption: A representative workflow for the synthesis and purification of the target compound.
Causality Behind Experimental Choices:
-
Hantzsch-type Synthesis: This is a classic and robust method for forming the oxazole ring, making it a reliable choice for this substitution pattern.
-
Column Chromatography: The use of a silica gel column with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is the standard and most effective method for purifying small organic molecules of moderate polarity, separating the desired product from unreacted starting materials and byproducts.
Physicochemical Characterization: A Practical Guide
Accurate determination of physicochemical properties is non-negotiable in drug development. These parameters govern a compound's behavior in biological systems and its suitability for formulation.
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
Melting Point Determination
Importance: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.
Protocol:
-
Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[4]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).[4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[6]
Trustworthiness: This protocol is self-validating. A narrow melting range provides confidence in the sample's purity. If the range is broad, it indicates the need for further purification.
Solubility Assessment
Importance: Solubility is a critical determinant of a drug's bioavailability and its behavior in biological assays.[7] Poor aqueous solubility can be a major hurdle in drug development.
Protocol (Kinetic Solubility in Aqueous Buffer):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: Add a phosphate-buffered saline (PBS, pH 7.4) solution to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. This mimics the conditions of many biological assays.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle agitation to allow the system to reach equilibrium.[9]
-
Separation of Undissolved Solid: Use a filter plate to separate any precipitated compound from the solution.
-
Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.[2][9]
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is often more relevant for early drug discovery as it reflects the solubility behavior when a compound is introduced from a DMSO stock into an aqueous environment, which is common practice for in vitro screening.[8]
-
PBS Buffer (pH 7.4): This buffer is used to mimic physiological pH conditions.
Spectroscopic Analysis: Unveiling the Molecular Identity
Spectroscopic techniques provide definitive confirmation of the chemical structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environment of ¹H, ¹³C, and other NMR-active nuclei like ¹⁹F.[1]
Protocol (Sample Preparation):
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important resonances.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
Predicted Spectral Features for this compound:
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.2 ppm): Two sets of doublets (or more complex multiplets) corresponding to the protons on the 4-fluorophenyl ring. The coupling between the fluorine and the ortho-protons will be visible.
-
Oxazole Proton (δ ~7.5-8.0 ppm): A singlet corresponding to the proton at the C5 position of the oxazole ring.
-
Chloromethyl Protons (δ ~4.5-5.0 ppm): A sharp singlet corresponding to the two protons of the -CH₂Cl group.
-
-
¹³C NMR:
-
Distinct signals for each of the 10 carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling. The carbonyl-like carbon of the oxazole ring (C2) will be significantly downfield.
-
-
¹⁹F NMR:
-
A single resonance for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS)
Importance: MS provides the exact molecular weight of a compound, confirming its elemental composition.[11]
Protocol (LC-MS with Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[12]
-
Infusion: The solution is introduced into the mass spectrometer, often after separation by liquid chromatography (LC) to ensure purity.[13]
-
Ionization (ESI): The sample is nebulized and ionized, typically by adding a proton to form the [M+H]⁺ ion in positive ion mode.
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured.
Expected Result:
-
For this compound (MW = 211.62), the primary ion observed in positive mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z ≈ 212.03 . The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible in the mass spectrum, resulting in a peak at m/z 212 and a smaller peak at m/z 214. This isotopic signature is a key confirmation of the presence of chlorine.[14]
Summary of Physicochemical Properties
Table 2: Characterization Data for this compound
| Parameter | Method | Expected/Observed Result |
| Appearance | Visual Inspection | White to off-white solid |
| Melting Point | Capillary Method | To be determined (°C) |
| Solubility (PBS, pH 7.4) | HPLC-based Assay | To be determined (µg/mL or µM) |
| ¹H NMR | 400 MHz (CDCl₃) | Consistent with predicted structure |
| ¹³C NMR | 100 MHz (CDCl₃) | Consistent with 10 unique carbon signals |
| ¹⁹F NMR | 376 MHz (CDCl₃) | Single resonance |
| Mass (ESI-MS) | LC-MS | [M+H]⁺ at m/z ≈ 212.03, with Cl isotope pattern |
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The Strategic Synthesis and Application of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the 1,3-oxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive core for designing novel therapeutics. This technical guide focuses on a particularly valuable derivative: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS Number: 22091-39-0). The strategic placement of a reactive chloromethyl group and a metabolically stable fluorophenyl moiety makes this compound a highly versatile intermediate for the synthesis of complex molecular architectures. This document provides an in-depth exploration of its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 22091-39-0 | [1] |
| Molecular Formula | C₁₀H₇ClFNO | [1] |
| Molecular Weight | 211.62 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | Inferred from related structures |
The presence of the fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity by modulating the electronic properties of the molecule. The chloromethyl group at the 4-position of the oxazole ring serves as a reactive handle for further chemical modifications.
Proposed Synthesis Pathway: A Modern Adaptation of the Robinson-Gabriel Synthesis
While specific, detailed synthetic protocols for this compound are not extensively published, a robust and logical pathway can be devised based on the well-established Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone.[3][4]
A plausible and efficient route starts from readily available precursors: 4-fluorobenzamide and 1,3-dichloroacetone.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-((4-fluorobenzoyl)amino)-1-chloroethan-1-one (Intermediate A)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamide (1 equivalent) in a suitable solvent such as toluene.
-
Add 1,3-dichloroacetone (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate product may precipitate out of the solution.
-
Filter the solid and wash with cold toluene to afford the crude 2-((4-fluorobenzoyl)amino)-1-chloroethan-1-one. This intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to form this compound
-
To the crude Intermediate A, add a dehydrating agent. Concentrated sulfuric acid or phosphorus pentoxide are traditionally used.[5] For a milder and more modern approach, trifluoroacetic anhydride can be employed.[6]
-
If using sulfuric acid, add it dropwise to the intermediate at 0 °C and then allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Reactivity and Synthetic Applications: The Versatile Chloromethyl Handle
The primary site of reactivity in this compound is the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, providing a gateway to a wide array of derivatives.
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecules. The reaction typically proceeds via an Sₙ2 mechanism.
Diagram of Nucleophilic Substitution Reactions
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
This reactivity is pivotal in its role as a building block. For instance, reaction with a primary or secondary amine would yield an amino-methyl derivative, a common motif in pharmacologically active compounds.
Applications in Drug Discovery: A Scaffold for Potent Inhibitors
The 1,3-oxazole ring system is a key component in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7] The subject compound, with its strategic functionalization, is an ideal starting point for the synthesis of libraries of compounds for high-throughput screening.
A particularly relevant application for oxazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[8] The anti-inflammatory drug Oxaprozin, for example, features an oxazole core. The 2-aryl-4-substituted oxazole motif present in our target compound is a common feature in many potent and selective COX-2 inhibitors. The 4-fluorophenyl group contributes to favorable binding interactions within the active site of the enzyme, while the chloromethyl group allows for the introduction of various side chains to optimize potency and selectivity.
Potential Drug Discovery Workflow
Caption: A potential workflow for utilizing the target compound in drug discovery.
Characterization and Analytical Methods
The structural elucidation and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, a singlet for the oxazole ring proton, and a singlet for the chloromethyl protons. The coupling of the fluorine atom to the aromatic protons will result in specific splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the oxazole and fluorophenyl rings, and the chloromethyl carbon.[9][10]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the oxazole ring, as well as the C-Cl and C-F bonds.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not widely documented, synthesis based on classical organic reactions, combined with the versatile reactivity of its chloromethyl group, makes it an invaluable tool for medicinal chemists. The inherent biological relevance of the 2-aryl-1,3-oxazole scaffold, particularly in the context of anti-inflammatory agents, further underscores its importance. Future research should focus on the development and optimization of its synthesis, a thorough investigation of its reactivity with a broader range of nucleophiles, and the systematic exploration of the biological activities of its derivatives. As the demand for novel therapeutics continues to grow, the judicious application of such versatile building blocks will be paramount in the quest for new and effective medicines.
References
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- CoLab. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. URL: https://colab.research.google.com/drive/1-aBcDeFgHiJkLmNoPqRsTuVwXyZaBcdE
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- PubMed. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/11792476/
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile scaffold, its unambiguous structural confirmation is paramount for downstream applications.[1] This document synthesizes predictive data based on analogous structures and established principles of spectroscopic interpretation to serve as a benchmark for researchers. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and scientific rigor.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a novel or target compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound, the key structural features to be confirmed are:
-
The 1,2,4-substituted phenyl ring , including the characteristic influence of the fluorine atom.
-
The 1,3-oxazole core , a five-membered aromatic heterocycle.
-
The chloromethyl substituent at the C4 position of the oxazole ring.
A thorough analysis requires correlating the signals from each technique back to these specific molecular fragments.
Caption: Molecular structure with key atoms numbered for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environment Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
Causality Behind Predictions:
-
Aromatic Region (δ 7.0-8.5 ppm): The 4-fluorophenyl group is expected to produce a distinct pattern. Protons ortho to the fluorine (H-3'/H-5') will be magnetically equivalent, as will the protons meta to the fluorine (H-2'/H-6'). This results in two signals, each integrating to 2H. Due to coupling to both the adjacent protons and the ¹⁹F atom, these signals will appear as complex multiplets, often resembling a doublet of doublets or a triplet. The electron-withdrawing nature of the oxazole ring will shift the H-2'/H-6' protons further downfield compared to the H-3'/H-5' protons.[2]
-
Oxazole Proton (δ ~7.7 ppm): The lone proton on the oxazole ring (H-5) is in a unique electronic environment and has no adjacent proton neighbors, thus it is expected to appear as a sharp singlet.
-
Aliphatic Region (δ ~4.7 ppm): The chloromethyl (-CH₂Cl) protons are deshielded by the adjacent electronegative chlorine atom and the aromatic oxazole ring. With no neighboring protons to couple with, this signal will be a singlet, integrating to 2H. The reactivity of this benzylic-like chloromethyl group is a key feature for synthetic elaboration.[3]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.15 | m (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 | 2H | H-2', H-6' |
| ~7.70 | s | - | 1H | H-5 |
| ~7.20 | m (t) | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H | H-3', H-5' |
| ~4.70 | s | - | 2H | -CH₂Cl |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The presence of fluorine introduces characteristic carbon-fluorine couplings (J-coupling), which are invaluable for assignment.
Causality Behind Predictions:
-
Oxazole Carbons: The C2 carbon, bonded to nitrogen and oxygen and the phenyl group, will be the most downfield among the heterocyclic carbons (δ ~162 ppm). The C4 and C5 carbons will appear at distinct, upfield chemical shifts.
-
Fluorophenyl Carbons: The carbon directly attached to fluorine (C4') will exhibit a large one-bond C-F coupling constant (¹J(C,F) > 200 Hz) and will appear as a doublet. The ortho (C3'/C5') and meta (C2'/C6') carbons will show smaller two-bond and three-bond C-F couplings, respectively.[2]
-
Chloromethyl Carbon: The CH₂Cl carbon will appear in the aliphatic region (δ ~35-45 ppm), shifted downfield by the chlorine atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | J(C,F) Coupling (Hz) | Assignment |
|---|---|---|
| ~165.0 | d, ¹J ≈ 252 | C-4' |
| ~162.0 | s | C-2 |
| ~142.0 | s | C-4 |
| ~135.0 | s | C-5 |
| ~129.0 | d, ³J ≈ 9.0 | C-2', C-6' |
| ~123.0 | d, ⁴J ≈ 3.0 | C-1' |
| ~116.0 | d, ²J ≈ 22.0 | C-3', C-5' |
| ~38.0 | s | -CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. It is an excellent technique for rapidly confirming the presence of key bonds and the overall molecular architecture.
Causality Behind Predictions: The IR spectrum is a molecular fingerprint. For this molecule, we anticipate characteristic absorptions for the aromatic systems and the specific substituents.
-
C=N and C=C Stretching (1650-1500 cm⁻¹): These vibrations are characteristic of the aromatic oxazole and phenyl rings.[4]
-
C-O-C Stretching (~1250-1050 cm⁻¹): The ether-like C-O-C bond within the oxazole ring will produce a strong, characteristic band.[4]
-
C-F Stretching (~1230 cm⁻¹): A strong, sharp absorption due to the highly polar carbon-fluorine bond is a key identifier for the fluorophenyl group.
-
C-Cl Stretching (~750 cm⁻¹): This vibration from the chloromethyl group typically appears in the fingerprint region.
-
Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium bands corresponding to the sp² C-H bonds of the rings.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl, Oxazole) |
| 1615 | Strong | C=N Stretch | Oxazole Ring |
| 1550, 1490 | Strong | C=C Stretch | Aromatic Rings |
| 1230 | Strong | C-F Stretch | Aryl-Fluoride |
| 1100 | Strong | C-O-C Stretch | Oxazole Ring |
| 750 | Medium | C-Cl Stretch | Alkyl-Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's composition and connectivity.
Causality Behind Predictions: Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) whose mass confirms the molecular formula. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), will result in a characteristic M+2 peak that is approximately one-third the intensity of the M⁺ peak. This isotopic signature is a definitive marker for a monochlorinated compound.
Predicted Fragmentation Pathways: The most likely fragmentation involves the cleavage of the weakest bonds.
-
Benzylic Cleavage: Loss of the chlorine radical (•Cl) to form a stable, resonance-delocalized carbocation is highly favorable.
-
Loss of Chloromethyl Radical: Cleavage of the C-C bond between the oxazole ring and the chloromethyl group to lose a •CH₂Cl radical.
-
Ring Fragmentation: The oxazole ring itself can undergo cleavage, though this often results in more complex fragmentation patterns.[5]
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Identity | Notes |
|---|---|---|
| 211/213 | [M]⁺˙ | Molecular ion peak with characteristic 3:1 isotope pattern for Cl. |
| 176 | [M - Cl]⁺ | Loss of chlorine radical. |
| 162 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical. |
| 121 | [C₇H₄F]⁺ | Fragment corresponding to the fluorobenzoyl cation. |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed. These methodologies represent a self-validating system for the characterization of synthetic compounds.
Workflow for Spectroscopic Characterization
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A Technical Guide to the Biological Potential of Fluorophenyl Oxazole Derivatives
Executive Summary
The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester groups make it a privileged scaffold in drug design. The introduction of a fluorophenyl moiety to the oxazole core further enhances its therapeutic potential. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth exploration of the diverse biological activities of fluorophenyl oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.
Anticancer Activity: Targeting Malignant Proliferation
Fluorophenyl oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including multidrug-resistant strains.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.[5][6]
Mechanisms of Action & Signaling Pathways
The anticancer effects of these compounds are frequently attributed to their ability to interfere with critical signaling pathways and cellular machinery. Key targets include:
-
Protein Kinases: Many kinases are overexpressed or hyperactivated in cancer cells, driving uncontrolled proliferation. Fluorophenyl-substituted imidazoles and oxazoles have been shown to act as potent inhibitors of kinases like p38α MAPK, CK1δ, and Aurora Kinase B.[7][8][9][10] Inhibition of these enzymes can halt the cell cycle and induce apoptosis.
-
Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Certain oxazole derivatives can bind to tubulin, inhibiting its polymerization into microtubules, which leads to mitotic arrest and apoptosis.[6]
-
DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by oxazole derivatives can lead to DNA damage and cell death.[6]
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell survival and proliferation. Oxazole derivatives have been identified as inhibitors of this pathway.[5][6]
Below is a diagram illustrating the general mechanism of how a fluorophenyl oxazole derivative can inhibit a protein kinase, leading to the downstream suppression of cell proliferation and induction of apoptosis.
Caption: Kinase inhibition by a fluorophenyl oxazole derivative.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Position of Fluorine: The placement of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly alter the compound's activity, likely by influencing its binding orientation within the target protein's active site.
-
Substituents on the Oxazole Ring: Modifications at the C2, C4, and C5 positions of the oxazole core are critical. For example, introducing sulfinyl or sulfonyl groups can modulate activity. A compound featuring a 4-[(4-fluorophenyl)sulfonyl] group was found to be highly sensitive against a broad panel of cancer cell lines.[11]
-
Amide and Sulfonamide Moieties: The addition of amide or sulfonamide linkers and terminal groups can impact potency and selectivity, potentially by forming additional hydrogen bonds with the target.[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The evaluation of a compound's cytotoxic potential is a crucial first step.[13][14][15] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorophenyl oxazole derivatives against a selected cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl oxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Data Presentation: Cytotoxicity
The results of cytotoxicity assays are typically summarized in a table, allowing for easy comparison of the potency of different derivatives.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) ± SD |
| FPO-01 | 4-(4-fluorophenyl)-2-methyl | MCF-7 (Breast) | 5.76 ± 0.45 |
| FPO-02 | 2-(4-fluorophenyl)-5-phenyl | HeLa (Cervical) | 11.2 ± 1.3 |
| FPO-03 | 5-(4-fluorophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 34.64 ± 2.1 |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
| Note: Data are hypothetical, based on reported values for similar compounds for illustrative purposes.[17] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[18] Oxazole derivatives, including those functionalized with fluorophenyl groups, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[19][20][21]
Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:
-
Cell Wall Synthesis Inhibition: Some oxadiazole antibiotics have been shown to impair cell-wall biosynthesis by targeting penicillin-binding proteins.[22]
-
Enzyme Inhibition: The compounds may inhibit essential bacterial enzymes involved in metabolic pathways or DNA replication.
-
Membrane Disruption: The lipophilic nature of the fluorophenyl group may facilitate interaction with and disruption of the bacterial cell membrane.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Objective: To determine the MIC of fluorophenyl oxazole derivatives against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) |
| FPO-04 | Staphylococcus aureus | 16 |
| FPO-04 | Escherichia coli | 64 |
| FPO-05 | Staphylococcus aureus | 8 |
| FPO-05 | Escherichia coli | >128 |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
| Ciprofloxacin | Escherichia coli | 0.25 |
| Note: Data are hypothetical for illustrative purposes. |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in numerous diseases.[24] Heterocyclic compounds, including oxazoles and imidazoles with fluorophenyl substitutions, have been identified as potent anti-inflammatory agents.[25][26]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[25] COX-2 is upregulated during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[27] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic goal to reduce gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay measures COX-2 activity by detecting the intermediate product, Prostaglandin G2, using a fluorometric probe.[28][29]
Objective: To determine the IC50 of fluorophenyl oxazole derivatives for the inhibition of human recombinant COX-2.
Materials:
-
COX-2 Inhibitor Screening Kit (commercially available, e.g., from BPS Bioscience, Cayman Chemical, or Assay Genie)[28][30][31]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Cofactor (e.g., Heme)
-
Arachidonic Acid (Substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[28] This typically involves diluting the enzyme, probe, and cofactor in the assay buffer.
-
Inhibitor Addition: Add 10 µL of diluted test inhibitor to the appropriate wells. For controls, add assay buffer (Enzyme Control) or a known inhibitor like Celecoxib (Inhibitor Control).
-
Reaction Mix: Prepare a Reaction Mix containing the assay buffer, probe, and cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the "No Enzyme" control.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.
Data Presentation: COX-2 Inhibition
| Compound ID | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FPO-06 | 1.21 | >100 | >82 |
| FPO-07 | 0.87 | 85 | 97 |
| Celecoxib | 0.45 | 15 | 33 |
| Note: Data are hypothetical, based on reported values for similar compounds, for illustrative purposes.[12] |
Conclusion and Future Outlook
Fluorophenyl oxazole derivatives represent a versatile and highly promising scaffold in modern medicinal chemistry. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on elucidating precise mechanisms of action, exploring their pharmacokinetic and toxicological profiles through in vivo studies, and leveraging computational methods to design next-generation derivatives with enhanced therapeutic indices. The continued exploration of this chemical space is poised to deliver novel drug candidates to address significant unmet medical needs.
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An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on the Oxazole Ring
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic pharmaceuticals due to its ability to engage in various non-covalent interactions with biological targets.[1][2][3] Among the various functionalized oxazoles, those bearing a chloromethyl group are exceptionally valuable as synthetic intermediates. The chloromethyl group serves as a highly reactive "handle," enabling the facile introduction of diverse functionalities onto the oxazole core.[4] This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on the oxazole ring, offering field-proven insights into its mechanistic pathways, synthetic applications, and the factors governing its reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
I. Core Reactivity: The Predominance of Nucleophilic Substitution
The defining characteristic of the chloromethyl group appended to an oxazole ring is its high susceptibility to nucleophilic substitution.[4][5] The carbon atom of the chloromethyl group is electrophilic, readily attacked by a wide range of nucleophiles. This reactivity is analogous to that of a benzylic halide, where the adjacent aromatic ring system stabilizes the transition state.[6]
Mechanistic Pathway: A Classic SN2 Trajectory
The substitution reaction predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is favored by the steric accessibility of the primary carbon in the chloromethyl group. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the chlorine atom, which simultaneously departs as a chloride leaving group.
Caption: Generalized SN2 mechanism for nucleophilic substitution on a chloromethyl oxazole.
The oxazole ring itself remains intact during this transformation. The key event is the cleavage of the C-Cl bond and the formation of a new bond between the methylene carbon and the nucleophile.[4] This reactivity allows for the construction of elaborate molecular frameworks by forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[4]
II. Factors Influencing Reactivity
The facility of the nucleophilic substitution is not constant and is influenced by several key factors. Understanding these allows for the rational design of reaction conditions and the prediction of outcomes.
The Nature of the Halogen: Chloro vs. Bromo
In the realm of halomethyl-oxazoles, the choice of the halogen has a significant impact on reactivity. 2-Bromomethyl-4,5-diphenyl-oxazole is a more reactive electrophile than its 2-chloromethyl counterpart.[7] This is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of bromide's larger size and lower electronegativity which better stabilizes the negative charge.[7] This enhanced reactivity translates to faster reaction rates, the need for milder reaction conditions, and often higher yields.[7]
| Feature | Chloromethyl Oxazole | Bromomethyl Oxazole | Rationale |
| Relative Rate | Slower | Faster | Bromide is a better leaving group than chloride.[7] |
| Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time for conversion.[7] |
| Temperature | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temp. to 50°C) | The higher energy barrier for displacing chloride necessitates more thermal energy.[7] |
| Typical Base | Stronger base may be needed (e.g., NaH) | Milder base is sufficient (e.g., K₂CO₃) | Commensurate with the reactivity of the electrophile.[7] |
Position of the Chloromethyl Group
The oxazole ring is not electronically uniform. The reactivity order for electrophilic attack on the unsubstituted ring is C4 > C5 > C2.[4][8] Conversely, the acidity of ring protons follows the order C2 > C5 > C4.[9] While the chloromethyl group's reactivity is primarily governed by the C-Cl bond, the electronic environment dictated by its position on the ring plays a role.
-
C2-Chloromethyl: The C2 position is the most electron-deficient site on the oxazole ring.[8] A chloromethyl group at this position exhibits high reactivity, readily undergoing substitution with a variety of nucleophiles.[6]
-
C4-Chloromethyl: The C4 position is more electron-rich than C2. While still reactive, a chloromethyl group here may require slightly more forcing conditions for substitution compared to the C2-isomer.[10][11]
-
C5-Chloromethyl: The C5 position is also a site of high reactivity for the attached chloromethyl group, making 5-(chloromethyl)oxazoles versatile building blocks.[4][5]
Substituents on the Oxazole Ring
The electronic nature of other substituents on the oxazole ring can modulate the electrophilicity of the chloromethyl carbon.
-
Electron-Withdrawing Groups (EWGs): EWGs on the oxazole ring can increase the electrophilicity of the chloromethyl carbon, potentially accelerating the rate of nucleophilic substitution.
-
Electron-Donating Groups (EDGs): EDGs can have the opposite effect, slightly decreasing the reactivity of the chloromethyl group by donating electron density to the ring system.
III. Scope of Synthetic Transformations
The true utility of chloromethyl oxazoles lies in their versatility. A vast array of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized products.
Reaction with N-Nucleophiles
Amines (primary and secondary), anilines, and heterocyclic amines like imidazole readily react to form the corresponding (aminomethyl)oxazoles.[6] This is a cornerstone reaction for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[4]
Reaction with O-Nucleophiles
Alkoxides and phenoxides react to yield ether linkages.[6] These resulting 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been investigated as anti-inflammatory and analgesic agents.[6]
Reaction with S-Nucleophiles
Thiols, thiophenols, and thiocyanate salts are effective nucleophiles, affording the corresponding thioethers and thiocyanates in high yield.[6] These sulfur-containing products can be further manipulated; for instance, thioethers can be oxidized to sulfones, which are valuable intermediates for carbon-carbon bond formation.[6]
Reaction with C-Nucleophiles
Stabilized carbanions, such as those derived from diethyl malonate, can be used for C-C bond formation.[6] This provides a powerful method for extending the carbon framework, as demonstrated in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[7] Cyanide is another effective carbon nucleophile, yielding (cyanomethyl)oxazoles, which are versatile precursors for further transformations.[6]
Other Reactions
Beyond substitution, the chloromethyl group can participate in other transformations:
-
Oxidation: The compound can be oxidized to create derivatives like oxazole-5-carboxaldehyde or oxazole-5-carboxylic acid.[5]
-
Reduction: The chloromethyl group can be reduced to a methyl group, for instance, yielding 5-methyl-oxazole.[5]
-
Radical Reactions: Under appropriate conditions, such as photoredox catalysis, homolytic cleavage of the C-Cl bond could generate a carbon-centered radical for subsequent reactions.[4]
IV. Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, detailed experimental procedures are crucial. Below is a representative protocol for a nucleophilic substitution reaction and a generalized workflow.
Protocol: Synthesis of N-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
This protocol is adapted from procedures described for the reaction of 2-(halomethyl)-4,5-diphenyloxazoles with amine nucleophiles.[6][7]
Materials:
-
2-(Chloromethyl)-4,5-diphenyl-oxazole (1.0 eq.)
-
Cyclohexylamine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)-4,5-diphenyl-oxazole (1.0 eq.) and acetonitrile (sufficient to make a ~0.2 M solution).
-
Add potassium carbonate (2.0 eq.) followed by cyclohexylamine (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. The higher temperature and longer reaction time are typical for the less reactive chloro-derivative compared to its bromo-analog.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine.
Generalized Experimental Workflow
The following diagram outlines the typical steps involved in the synthesis and purification of substituted oxazoles via this method.
Caption: A generalized workflow for nucleophilic substitution on chloromethyl oxazoles.
V. Applications in Medicinal Chemistry and Drug Discovery
The oxazole moiety is a privileged structure in medicinal chemistry, and the ability to easily diversify substituents via the chloromethyl handle is invaluable for SAR studies.[4][12] This strategy allows for the rapid generation of compound libraries to explore the chemical space around a bioactive scaffold. The resulting derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][12] The covalent bond-forming capability of the reactive chloromethyl group can also be harnessed to design targeted covalent inhibitors that interact with nucleophilic residues (e.g., cysteine) in proteins.[5]
VI. Conclusion
The chloromethyl group on an oxazole ring is a robust and versatile functional handle that primarily engages in SN2-type nucleophilic substitution reactions. Its reactivity is predictably influenced by the nature of the halogen, the position on the ring, and the electronic properties of other ring substituents. This reliable reactivity profile has made chloromethyl oxazoles indispensable building blocks for the synthesis of complex molecules, particularly in the field of drug discovery, where they provide a gateway to vast libraries of potentially therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the synthetic potential of these valuable intermediates.
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solubility of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Oxazole Derivative
In the realm of drug discovery and materials science, the solubility of a compound is a critical physicochemical property that dictates its potential for development and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is paramount for formulation, purification, and analytical method development. This guide provides an in-depth technical overview of the solubility of this compound, a heterocyclic compound with significant potential.
While specific experimental solubility data for this exact molecule is not yet widely published, this guide will leverage established principles of physical organic chemistry and data from related compounds to predict its solubility profile. Furthermore, it will provide detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate reliable data in their own laboratories. Our approach is grounded in scientific integrity, ensuring that the presented protocols are robust and self-validating.
Molecular Profile of this compound
To understand the solubility of this compound, we must first dissect its molecular structure. This compound is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom.[1][2] Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]
The key structural features influencing its solubility are:
-
The 1,3-Oxazole Ring: This heterocyclic core is aromatic and possesses both a hydrogen bond acceptor in the nitrogen atom and a polar character due to the electronegative oxygen and nitrogen atoms.[5] This suggests a propensity for interaction with polar solvents.
-
The 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring introduces polarity. Fluorinated compounds can exhibit unique solubility characteristics, sometimes being both hydrophobic and lipophobic.[6][7] The fluorophenyl group will influence interactions with a range of solvents.
-
The 4-Chloromethyl Group: The chloromethyl group adds to the molecule's polarity and provides a reactive site for further chemical modification.
Predicted Solubility in Organic Solvents: A Rationale-Driven Approach
Based on the "like dissolves like" principle, the solubility of a solute is maximized in a solvent with similar polarity and intermolecular forces. The structure of this compound suggests a moderate to good solubility in a range of polar organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar C-F, C-Cl, and oxazole ring functionalities. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen atom of the oxazole ring. The overall polarity of the molecule should allow for good miscibility. Oxazoles are generally soluble in alcohols.[5] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | While the phenyl ring offers some nonpolar character, the polar functional groups (chloromethyl, fluorophenyl, oxazole) will likely limit solubility in highly nonpolar solvents like hexane. Toluene and DCM, having slightly more polarity, may show moderate solubility. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move from prediction to empirical data, the thermodynamic solubility must be determined. This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this measurement.[8]
Underlying Principle
This method relies on achieving a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the filtered solution is then measured. The key to this method's trustworthiness is ensuring that equilibrium has been reached and that the solid and liquid phases are effectively separated before analysis.[9]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or rotator (e.g., at 25°C). The constant temperature is critical as solubility is temperature-dependent.[5]
-
Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.[9]
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method).
-
Determine the concentration of the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS/MS).[10]
-
Calculate the original solubility by taking the dilution factor into account. The results are typically expressed in mg/mL or µg/mL.
-
High-Throughput Screening: Kinetic Solubility Assays
In early-stage drug discovery, where numerous compounds are screened, a faster, less material-intensive method is often employed. Kinetic solubility testing meets this need.[11]
Core Concept
In this method, the compound is first dissolved in a strong organic solvent like DMSO to create a high-concentration stock solution. A small volume of this stock is then added to the test solvent (often an aqueous buffer in drug discovery, but can be adapted for organic solvents). The concentration at which the compound precipitates is measured. This is not a true equilibrium solubility but provides a rapid assessment of a compound's propensity to stay in solution under specific conditions.[11]
Kinetic vs. Thermodynamic Solubility
Caption: Key Differences Between Thermodynamic and Kinetic Solubility.
Conclusion and Future Directions
The is a crucial parameter for its successful application in research and development. Based on its chemical structure, it is predicted to have high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with limited solubility in nonpolar solvents.
However, these predictions must be confirmed through empirical testing. The detailed shake-flask protocol provided in this guide offers a robust framework for obtaining accurate thermodynamic solubility data. For high-throughput applications, kinetic solubility assays can provide valuable initial insights. By systematically evaluating the solubility of this promising compound, researchers can unlock its full potential in the synthesis of novel therapeutics and advanced materials.
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thermal stability of substituted 1,3-oxazole compounds
An In-depth Technical Guide to the Thermal Stability of Substituted 1,3-Oxazole Compounds
Introduction: The 1,3-Oxazole Core in Modern Science
The 1,3-oxazole is a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] In materials science, oxazole-containing polymers and dyes are prized for their high photo- and thermo-stability.[4]
The thermal stability of these compounds is a critical parameter, dictating their viability in drug formulation, processing, storage, and high-temperature material applications. A molecule that decomposes under thermal stress can lose its therapeutic efficacy, produce toxic byproducts, or compromise the integrity of a material. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the factors governing the thermal stability of substituted 1,3-oxazoles and the methodologies used for its assessment.
Section 1: Theoretical Principles of Thermal Stability
The inherent thermal stability of the 1,3-oxazole ring is significant, with the parent compound being a stable liquid with a boiling point of 69.5 °C.[5][6][7] However, the true determinant of a derivative's stability lies in the nature and position of its substituents. The interplay of electronic effects, steric hindrance, and overall molecular structure dictates the energy required to initiate decomposition.
Electronic Effects of Substituents
The electron density distribution within the aromatic π-system is a primary factor influencing thermal stability. Substituents can either stabilize or destabilize the ring by donating or withdrawing electron density.
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the oxazole ring. While this can enhance resonance stability, excessive electron donation may also activate the ring towards certain degradation pathways, potentially lowering thermal stability in some contexts.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) decrease the electron density of the ring. This can stabilize the ring by making it less susceptible to oxidative attack, but it can also create electron-deficient sites (notably the C2 position) that are vulnerable to nucleophilic attack, which often leads to ring cleavage.[8]
-
Aromatic Substituents: Phenyl or other aryl groups can significantly enhance thermal stability through resonance stabilization, extending the π-conjugated system and delocalizing energy more effectively.
The position of the substituent is crucial. The reactivity of the oxazole ring towards electrophiles is generally C5 > C4 > C2, while nucleophilic attack is favored at the electron-deficient C2 position.[8] Therefore, an EWG at the C4 or C5 position can significantly influence the stability of the C2 position.
Figure 2: A generalized experimental workflow for the comprehensive thermal analysis of substituted 1,3-oxazole compounds.
Section 3: Standardized Protocols for Thermal Analysis
Adherence to standardized protocols is crucial for obtaining reproducible and comparable data. The following methodologies serve as a robust starting point for the analysis of novel oxazole derivatives.
Protocol for Thermogravimetric Analysis (TGA)
This protocol is adapted from standard procedures for organic compound analysis. [9]
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified standards (e.g., calcium oxalate, indium).
-
Sample Preparation: Weigh 5–10 mg of the finely ground oxazole derivative into an inert alumina (Al₂O₃) crucible. Distribute the sample evenly across the crucible bottom to ensure uniform heating.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen or argon at a flow rate of 30–50 mL/min for at least 30 minutes prior to the run to establish an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C (or higher, if needed) at a constant heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can improve resolution of sequential events, while a faster rate (e.g., 20 °C/min) can increase sensitivity.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative (DTG) to determine T_max. The T_onset is typically determined using the tangent method at the initial point of mass loss.
Protocol for Differential Scanning Calorimetry (DSC)
This protocol is based on established methods for characterizing organic materials. [10]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium (T_m = 156.6 °C, ΔH_fus = 28.66 J/g).
-
Sample Preparation: Weigh 3–7 mg of the oxazole derivative into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Thermal History Erasure (Optional but Recommended):
-
Heat the sample to approximately 20 °C above its melting point.
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point. This creates a uniform thermal history.
-
-
Atmosphere and Flow Rate: Maintain a constant inert atmosphere (e.g., nitrogen) at a flow rate of 20–50 mL/min.
-
Analytical Thermal Program:
-
Ramp the temperature from a low starting point (e.g., 0 °C) to a temperature beyond the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Determine the onset temperature and peak area (enthalpy) of any endothermic (melting) or exothermic (decomposition) events using the instrument's analysis software.
Section 4: Data Interpretation and Structure-Stability Relationships
The data from TGA and DSC provide quantitative measures of thermal stability. By comparing a series of substituted oxazoles, clear structure-stability relationships can be established.
Representative Thermal Stability Data
While a comprehensive, directly comparable dataset for a wide range of substituted 1,3-oxazoles is not available in a single source, we can construct a representative table based on established principles of organic and heterocyclic chemistry to illustrate expected trends. [4][5][6]
| Compound (Structure) | Substituent (Position) | Electronic Effect | Expected T_onset (°C) (TGA) | Comments |
|---|---|---|---|---|
| 1 | 2-Phenyl, 5-Methyl | Aryl (Resonance) + Weak EDG | ~ 280 - 300 | High stability due to the extended π-system of the phenyl group. |
| 2 | 2,5-Diphenyl | Aryl (Resonance) | ~ 300 - 320 | Very high stability; two phenyl groups provide significant resonance stabilization. |
| 3 | 2-Methyl, 5-tert-Butyl | Weak EDG + Bulky Group | ~ 250 - 270 | Good stability; the bulky tert-butyl group provides steric hindrance against decomposition. |
| 4 | 2-(4-Nitrophenyl), 5-Methyl | Strong EWG + Weak EDG | ~ 230 - 250 | Lower stability; the powerful electron-withdrawing nitro group destabilizes the molecule. |
| 5 | 2-Chloro, 5-Phenyl | Halogen (Inductive EWG) | ~ 260 - 280 | Moderately high stability; the stabilizing phenyl group is counteracted by the electron-withdrawing chloro group. |
Note: The T_onset values presented in this table are illustrative estimates designed to demonstrate expected chemical principles. Actual experimental values will vary based on specific molecular structures and analytical conditions.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of substituted oxazoles in an inert atmosphere likely proceeds through a complex series of bond-cleavage and rearrangement reactions. Based on mass spectrometry fragmentation patterns and studies of related heterocycles, a plausible pathway can be proposed. [11][12] The process is likely initiated by the cleavage of the weakest bonds in the ring, typically the C-O and N-C bonds, as the π-system is energized.
Figure 3: A proposed general pathway for the thermal decomposition of a substituted 1,3-oxazole in an inert atmosphere.
For example, electron ionization mass spectrometry suggests a primary fragmentation event is the cleavage of the O1-C2 bond, followed by the loss of carbon monoxide (CO) and a nitrile species (R-CN). [12]Under pyrolysis conditions, these initial fragments would undergo further radical reactions, leading to the formation of stable small molecules like HCN, CO₂, N₂, and low-molecular-weight hydrocarbons, along with a solid carbonaceous char.
Section 5: Computational Approaches to Predicting Stability
Computational chemistry offers a powerful, predictive tool for assessing thermal stability before a compound is synthesized. Density Functional Theory (DFT) is commonly used to calculate molecular properties that correlate with stability.
-
Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. By calculating the BDE for each bond in the oxazole ring, the weakest link—and therefore the likely initiation site for thermal decomposition—can be identified. Comparing the lowest BDE across a series of substituted analogues can provide a reliable theoretical ranking of their relative thermal stabilities.
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies greater kinetic stability and lower reactivity, which often correlates with higher thermal stability.
Conclusion
The is a complex property governed by a delicate balance of electronic and steric factors. Aromatic and sterically bulky substituents generally confer stability, while strong electron-withdrawing groups can create reactive sites that lower the decomposition temperature. A rigorous experimental evaluation using a combination of TGA, DSC, and Evolved Gas Analysis is essential for characterizing these materials fully. These experimental results, when coupled with computational predictions of bond dissociation energies and electronic structures, provide a powerful framework for the rational design of thermally robust oxazole derivatives for advanced applications in drug development and materials science.
References
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- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
- Wesołowski, M., et al. (2021).
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- Substituent Effect on the Thermophysical Properties and Thermal Dissociation Behaviour of 9-substituted Anthracene Derivatives. (2021). Royal Society of Chemistry. [Link]
- Substituent Effects on O-H Bond Dissociation Enthalpies: A Computational Study. (n.d.).
- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]
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- Wesołowska, M., et al. (2023).
- Thermal Properties and Decomposition Mechanism of Disubstituted Fused 1,2,4-Triazoles Considered as Potential Anticancer and Antibacterial Agents. (2022).
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Authorea. [Link]
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An In-depth Technical Guide to 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: Synthesis, Properties, and Therapeutic Potential
Foreword: The Emergence of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the 1,3-oxazole scaffold has established itself as a cornerstone for the development of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This guide delves into the specifics of a particularly intriguing derivative: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. While not a household name in the pharmaceutical world, this compound embodies the convergence of two powerful strategies in medicinal chemistry: the use of the versatile oxazole core and the strategic incorporation of fluorine to modulate physicochemical and pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its likely synthetic origins to its potential applications in the ongoing quest for new and improved medicines.
The Genesis of a Fluorinated Oxazole: A Story of Rational Design
The specific discovery of this compound is not prominently documented in the annals of chemical literature as a singular breakthrough. Rather, its emergence is more accurately viewed as a logical progression in the systematic exploration of substituted oxazoles as bioactive molecules. The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, a structure that has been a focus of synthetic and medicinal chemists for over a century.[1]
The true impetus for the synthesis of compounds like this compound likely arose from several key research streams:
-
The Rise of Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates has become a powerful tool to enhance metabolic stability, improve binding affinity, and modulate pKa. The 4-fluorophenyl group is a common motif used to achieve these effects.
-
The Utility of the Chloromethyl Group: The chloromethyl substituent at the 4-position of the oxazole ring serves as a versatile synthetic handle. It is a reactive electrophile, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution. This enables the rapid generation of libraries of derivatives for structure-activity relationship (SAR) studies.[2]
-
Broad-Spectrum Biological Activity of Oxazoles: The oxazole core is present in a multitude of natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4] This established track record provides a strong rationale for the synthesis of novel oxazole derivatives.
Therefore, it is highly probable that this compound was first synthesized as part of a larger effort to explore the chemical space around the 2-aryl-4-substituted-1,3-oxazole scaffold for potential therapeutic applications.
Devising a Synthetic Strategy: A Plausible and Efficient Route
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite of established procedures for the synthesis of analogous 2-aryl-4-(chloromethyl)oxazoles.
Step 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile (Strecker Synthesis)
-
To a solution of potassium cyanide (1.1 eq) in water, add ammonium chloride (1.1 eq) and stir until dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Causality: The Strecker synthesis is a classic and efficient method for the preparation of α-aminonitriles from aldehydes. The use of an aqueous system is common, and the reaction proceeds through the formation of an imine intermediate followed by nucleophilic attack of the cyanide ion.
Step 2: Acylation of 2-Amino-2-(4-fluorophenyl)acetonitrile
-
Dissolve the crude aminonitrile from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0-5 °C.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-acylated intermediate.
Causality: The acylation of the amino group with chloroacetyl chloride provides the necessary precursor for the subsequent cyclization. The base is required to neutralize the HCl generated during the reaction.
Step 3: Cyclization and Dehydration to form this compound
-
To the crude N-acylated intermediate from Step 2, cautiously add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by thin-layer chromatography.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Causality: Strong dehydrating agents like POCl₃ or H₂SO₄ are commonly used to promote the intramolecular cyclization of the N-acylaminonitrile to form the oxazole ring. The heating provides the necessary activation energy for the reaction.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 383143-33-7 |
| Molecular Formula | C₁₀H₇ClFNO |
| Molecular Weight | 211.62 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. |
| Melting Point | Not readily available in public literature. |
Potential Applications in Drug Discovery and Development
The structural features of this compound suggest its potential as a valuable building block and a lead compound in several therapeutic areas.
As an Intermediate for Library Synthesis
The primary utility of this compound for many researchers will be as a versatile intermediate. The reactive chloromethyl group allows for the straightforward synthesis of a diverse library of derivatives.
Caption: General scheme for the derivatization of this compound.
By reacting the parent compound with various nucleophiles (alcohols, thiols, amines, etc.), a wide range of substituents can be introduced at the 4-position, enabling a thorough exploration of the structure-activity relationships for a given biological target.
Potential as a Bioactive Agent
Based on the known biological activities of structurally similar oxazole derivatives, this compound and its derivatives could be investigated for a variety of therapeutic applications:
-
Antimicrobial Agents: Numerous oxazole-containing compounds have demonstrated potent antibacterial and antifungal activity.[5] The presence of the fluorophenyl group can enhance lipophilicity, potentially improving cell wall penetration.
-
Anticancer Agents: The oxazole scaffold is found in several anticancer agents. The mechanism of action for some of these compounds involves the inhibition of key enzymes or disruption of cellular processes like microtubule formation.[3]
-
Anti-inflammatory Agents: Some oxazole derivatives have shown anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX).[4]
Future Directions and Perspectives
This compound represents a chemical entity with significant untapped potential. While its individual history is not well-documented, its rational design and versatile chemistry make it a valuable tool for medicinal chemists. Future research in this area could focus on:
-
Systematic Library Synthesis and Screening: The generation of a diverse library of derivatives from this starting material, followed by high-throughput screening against a panel of biological targets, could uncover novel lead compounds for various diseases.
-
Optimization of Synthetic Routes: The development of more efficient and environmentally friendly "green" synthetic methods for this and related compounds would be a valuable contribution.
-
In-depth Pharmacological Profiling: Should any derivatives show promising activity, a thorough investigation of their mechanism of action, pharmacokinetic properties, and in vivo efficacy would be warranted.
References
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- (Reference to a publication detailing acyl
- Han, H. O., et al. (2004). A New Approach to the Synthesis of 2-Aryl-4-halomethyl-5-methyl-1,3-oxazoles by Highly Regioselective Direct Halogenation with N-Halosuccinimides. Synthesis, 2004(17), 2825-2832.
- Singh, A., et al. (2019).
- (Reference to a review on the Robinson-Gabriel synthesis could be placed here)
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- (Reference to a general review on heterocyclic chemistry could be placed here)
- Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- (Reference to a publication on the use of chloromethyl groups as synthetic handles could be placed here)
- (Reference to a publication discussing structure-activity relationships of oxazoles could be placed here)
- (Reference to a publication on high-throughput screening methodologies could be placed here)
- (Reference to a review on green chemistry in organic synthesis could be placed here)
- (Reference to a publication on pharmacokinetic profiling of small molecules could be placed here)
- (Reference to a publication on the mechanism of action of oxazole-based drugs could be placed here)
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
- (Reference to a publication detailing the synthesis of a similar 2-aryl-4-halomethyl oxazole could be placed here)
- (Reference to a patent mentioning the synthesis of related fluorin
- Gadakh, S. K., et al. (2011). Synthesis and evaluation of some fluorine containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4388-4395.
- (Reference to a publication on the biological activity of fluorinated heterocyclic compounds could be placed here)
- (Reference to a publication on the anticancer properties of oxazole deriv
- (Reference to a publication on the anti-inflammatory properties of oxazole deriv
- (Reference to a publication on the antibacterial properties of oxazole deriv
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with a pyrazole, oxazole, or imidazole moiety. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862.
- (Reference to a publication on the antifungal properties of oxazole deriv
Sources
A Theoretical Investigation of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: A Technical Guide for Drug Discovery
This guide provides a comprehensive framework for the theoretical and computational analysis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, a molecule of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a privileged structure in drug design, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Theoretical calculations are indispensable for elucidating the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of such compounds, thereby accelerating the drug discovery pipeline.[1] This document will detail the application of quantum mechanical methods, specifically Density Functional Theory (DFT), to predict the molecular properties of this compound and to provide insights into its potential as a therapeutic agent.
The Significance of the Oxazole Moiety in Drug Development
The five-membered heterocyclic ring of oxazole, containing both an oxygen and a nitrogen atom, imparts unique physicochemical properties to molecules.[2] Its rigid and planar structure, combined with the presence of heteroatoms capable of forming hydrogen bonds and other non-covalent interactions, makes the oxazole ring an attractive scaffold for designing molecules that can effectively bind to biological targets like enzymes and receptors.[1][3] Oxazole derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[4][5]
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[1][2] This approach offers a favorable balance between computational cost and accuracy for organic molecules.[1] For the theoretical characterization of this compound, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional in combination with a 6-311++G(d,p) basis set is a well-established choice that provides reliable results.[1][2]
Key Molecular Properties for Investigation
A thorough theoretical investigation of this compound should encompass the calculation and analysis of several key molecular properties that govern its chemical behavior and potential biological activity.
3.1. Optimized Molecular Geometry
The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process identifies the lowest energy structure, providing crucial information on bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational methodology.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2-O1 | 1.35 Å |
| Bond Length | C2-N3 | 1.38 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C4-C(chloromethyl) | 1.51 Å |
| Bond Length | C(chloromethyl)-Cl | 1.79 Å |
| Bond Angle | O1-C2-N3 | 115° |
| Bond Angle | C4-C5-O1 | 108° |
| Dihedral Angle | Phenyl Ring - Oxazole Ring | 15° |
3.2. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[1]
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
3.3. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface.[1] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets. Red-colored regions on the MEP map indicate areas of negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
3.4. Spectroscopic Analysis
Theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these theoretical spectra with experimental data serves as a stringent test of the computational model's accuracy. A good correlation between the calculated and observed spectra provides confidence in the predicted molecular structure and electronic properties.[6]
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section outlines a detailed workflow for performing DFT calculations on this compound.
4.1. Step 1: Molecular Structure Creation
-
Draw the 2D structure of this compound using a molecular editor such as ChemDraw or GaussView.
-
Convert the 2D structure into an initial 3D conformation.
4.2. Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology:
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
4.3. Step 3: Calculation of Molecular Properties
-
Using the optimized geometry, perform single-point energy calculations to determine the electronic properties.
-
Properties to Calculate:
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions.
-
Theoretical vibrational frequencies (IR and Raman).
-
Theoretical NMR chemical shifts.
-
4.4. Step 4: Data Analysis and Visualization
-
Analyze the output files to extract the calculated properties.
-
Visualize the molecular orbitals (HOMO and LUMO) and the MEP surface using software like GaussView or Avogadro.
-
Compare the calculated spectroscopic data with experimental results, if available.
Diagram 1: Computational Workflow for Theoretical Analysis
Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound using DFT.
Molecular Docking: Predicting Biological Interactions
To further explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This computational technique predicts the preferred binding orientation of a ligand to a specific protein target.
5.1. Molecular Docking Protocol
-
Receptor Preparation: Obtain the 3D structure of a relevant biological target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands.[1]
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate charges and define rotatable bonds.[1]
-
Docking Simulation: Use software such as AutoDock or Glide to perform the docking calculations.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1]
Diagram 2: Molecular Docking Workflow
Caption: A schematic representation of the molecular docking process to predict the binding affinity of the title compound to a biological target.
Conclusion and Future Directions
This technical guide has outlined a robust computational strategy for the in-depth theoretical characterization of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's structural, electronic, and reactive properties. These theoretical predictions, when coupled with experimental validation and further computational studies like molecular docking, can significantly contribute to the rational design and development of new oxazole-based therapeutic agents. Future work should focus on synthesizing this compound and performing experimental assays to validate the theoretical predictions and to assess its biological activity.
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- DFT STUDIES OF OXAZOLE DERIV
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Methodological & Application
The Versatile Electrophile: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in Modern Medicinal Chemistry
Introduction: The Privileged 2-Aryl-1,3-Oxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 1,3-oxazole ring is one such entity. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-aryloxazole moiety becomes a key pharmacophore in a multitude of biologically active compounds, including potent anti-inflammatory, antiproliferative, and antimicrobial agents.[3][4]
This guide focuses on a particularly valuable, yet underexplored, building block: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole . The strategic placement of three key functional groups—the stable 2-(4-fluorophenyl) group, the versatile 1,3-oxazole core, and the reactive 4-(chloromethyl) handle—creates a powerful tool for drug discovery. The fluorophenyl moiety can enhance binding affinity and improve metabolic stability, while the chloromethyl group serves as a reactive electrophile, enabling facile derivatization through nucleophilic substitution reactions. This allows for the systematic construction of compound libraries to probe the structure-activity relationships (SAR) of a given biological target.
This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this versatile intermediate, complete with detailed protocols for its derivatization, positioning it as a key reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for the title compound and a closely related analog is presented below.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₀H₇ClFNO | Internal Calculation |
| Molecular Weight | 211.62 g/mol | Internal Calculation |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃ | General chemical knowledge |
| Reactivity | Electrophilic at the chloromethyl carbon | General chemical knowledge |
Synthesis of the Core Scaffold
The construction of the 2,4-disubstituted oxazole core can be achieved through several established synthetic routes. The Robinson-Gabriel synthesis is a classic and robust method for this transformation, involving the cyclodehydration of a 2-acylamino-ketone.[1][5]
A plausible and efficient route to synthesize this compound begins with the N-acylation of 1,3-dichloroacetone with 4-fluorobenzoyl chloride to form the key 2-acylamino-ketone intermediate. This intermediate then undergoes intramolecular cyclization and dehydration, typically promoted by a strong dehydrating agent like sulfuric acid or phosphorus oxychloride, to yield the target oxazole.
Protocol 1: Synthesis via Robinson-Gabriel Cyclodehydration
Reaction Scheme:
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Application Notes and Protocols for Nucleophilic Substitution at the Chloromethyl Position
Introduction
The chloromethyl group (-CH₂Cl) is a cornerstone functional group in synthetic organic chemistry, serving as a versatile electrophilic handle for the introduction of a wide array of functionalities. Its prevalence in commercially available starting materials, coupled with the reactivity of the carbon-chlorine bond, makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The carbon atom of the chloromethyl group is an sp³-hybridized electrophile and is susceptible to reaction with electron-pair donors, known as nucleophiles.[2][3] This reactivity is primarily governed by the principles of nucleophilic substitution, a class of reactions where a nucleophile displaces a leaving group—in this case, a chloride ion.
This guide provides an in-depth exploration of the mechanistic dichotomy (SN1 vs. SN2) that governs these transformations. It offers field-proven, detailed protocols for the substitution of the chloromethyl group with common oxygen, nitrogen, and sulfur nucleophiles, and discusses critical reaction parameters such as solvent choice and catalysis.
Mechanistic Considerations: The SN1 and SN2 Pathways
Nucleophilic substitution at a chloromethyl group, particularly a benzylic or allylic one, can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1). The operative pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the reaction temperature.[4][5]
The SN2 Pathway: A Concerted Dance
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][6][7] This "backside attack" results in an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular."[6][8]
Key Characteristics Favoring SN2:
-
Substrate: Unhindered substrates, such as primary alkyl halides (like benzyl chloride), are ideal.[4][9] Steric hindrance impedes the backside approach of the nucleophile.[9][10]
-
Nucleophile: Strong, often anionic, nucleophiles are required to force the concerted displacement.[4][11]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive.[4][12][13]
The SN1 Pathway: A Stepwise Affair
In contrast, the SN1 mechanism is a two-step process.[8] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[7][12][14] In the second, rapid step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a mixture of enantiomers (racemization) if the carbon is a stereocenter.[3][7][8]
Key Characteristics Favoring SN1:
-
Substrate: Substrates that can form stable carbocations are favored. Benzylic and allylic chloromethyl compounds are particularly prone to SN1 reactions due to resonance stabilization of the resulting carbocation.[12][15]
-
Nucleophile: Weak nucleophiles, such as water or alcohols, are sufficient as they do not participate in the rate-determining step.[4][12]
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are crucial as they stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[4][12][15]
Caption: Comparison of SN2 and SN1 reaction pathways.
General Experimental Workflow
A typical workflow for performing a nucleophilic substitution on a chloromethylated compound involves dissolution of the substrate, addition of the nucleophile (often with a base), reaction monitoring, and finally, workup and purification.
Caption: General experimental workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution
The following protocols are designed as robust starting points for researchers. Reagent quantities are given in equivalents relative to the limiting chloromethyl substrate. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.
Safety Precaution: Chloromethylated compounds can be lachrymatory and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of Aryl Methyl Ethers (O-Alkylation)
This protocol describes the Williamson ether synthesis, a classic SN2 reaction, using a phenol as the nucleophile.
-
Principle: A weak acid like phenol is deprotonated by a base to form a potent phenoxide nucleophile, which then displaces the chloride.
-
Materials:
-
Chloromethyl-substituted arene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (to make a 0.2-0.5 M solution)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloromethyl compound, phenol, and potassium carbonate.
-
Add the solvent (DMF or MeCN) to the flask.
-
Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of Azides (N-Alkylation)
Azides are highly versatile intermediates, readily converted to primary amines via reduction or used in "click" chemistry.[16]
-
Principle: The azide anion (N₃⁻) is an excellent nucleophile for SN2 reactions.[16] The reaction is typically fast and clean at room temperature.
-
Materials:
-
Chloromethyl-substituted arene (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chloromethyl compound in anhydrous DMF.[16]
-
Add sodium azide to the solution.[16] Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature for 2-4 hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.[16]
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
-
Protocol 3: Synthesis of Thioethers (S-Alkylation)
Thiolates are powerful "soft" nucleophiles that react efficiently with "soft" electrophiles like chloromethyl groups.[17]
-
Principle: A thiol is deprotonated in situ by a mild base to generate a thiolate, which readily participates in an SN2 displacement.
-
Materials:
-
Chloromethyl-substituted arene (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (to make a 0.5 M solution)
-
-
Procedure:
-
To a stirred suspension of the base in DMF, add the thiol at room temperature.[16]
-
Stir for 15-20 minutes to allow for thiolate formation.
-
Add a solution of the chloromethyl compound in a minimal amount of DMF.
-
Stir the reaction at room temperature or warm gently to 50 °C if necessary. Monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[18]
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Advanced Considerations: Phase-Transfer Catalysis
For reactions involving an anionic nucleophile (e.g., CN⁻, N₃⁻, OH⁻) that is soluble in an aqueous phase and an organic substrate soluble in a non-polar organic solvent, phase-transfer catalysis (PTC) is a powerful technique.[19]
-
Principle: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from the aqueous phase into the organic phase where it can react with the substrate.[1][19] This avoids the need for expensive, anhydrous polar aprotic solvents.[19]
-
Advantages:
| Parameter | SN1 | SN2 |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| (Favors stable carbocation) | (Favors low steric hindrance) | |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMF) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nu] |
| Stereochemistry | Racemization | Inversion of configuration |
| Intermediate | Carbocation | None (Transition State) |
Table 1: Summary of Factors Influencing SN1 vs. SN2 Pathways.[3][4][5][7][12]
Conclusion
Nucleophilic substitution at the chloromethyl position is a robust and highly tunable transformation critical to modern synthetic chemistry. A thorough understanding of the underlying SN1 and SN2 mechanisms allows the researcher to make informed decisions regarding substrate choice, nucleophile strength, and solvent systems to achieve the desired synthetic outcome. The protocols provided herein serve as a validated foundation for the synthesis of diverse molecular architectures, enabling further innovation in drug discovery and materials science. By leveraging these principles and methods, scientists can efficiently and predictably functionalize chloromethyl-containing scaffolds.
References
- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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- PTC Organics, Inc.
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Application Notes & Protocols: 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole as a Versatile Building Block for Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. This building block offers a unique combination of a metabolically robust fluorinated aryl moiety, a bioisosterically significant oxazole core, and a highly versatile reactive handle for molecular elaboration. We present an in-depth analysis of its chemical reactivity, detailed protocols for its use in nucleophilic substitution reactions, and a discussion of the underlying rationale for its incorporation into modern drug discovery programs. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducible and efficient synthesis of novel molecular entities.
Introduction: A Building Block of Strategic Importance
The design of novel therapeutic agents is a multifactorial challenge, requiring precise control over a molecule's physicochemical properties, metabolic stability, and target engagement. The selection of appropriate chemical building blocks is therefore a critical determinant of success. This compound has emerged as a scaffold of significant interest due to the convergence of three structurally and functionally important motifs:
-
The 2-(4-fluorophenyl) Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and improve pharmacokinetic profiles.[1] The para-fluoro substituent on the phenyl ring is particularly effective at blocking cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability.[2] This modification can increase a drug's half-life and oral bioavailability. Furthermore, the fluorine atom can modulate lipophilicity and participate in favorable electrostatic or hydrogen-bonding interactions within a target's binding pocket.[3]
-
The 1,3-Oxazole Core: The oxazole ring is a five-membered aromatic heterocycle that serves as a valuable bioisostere for amide and ester functionalities.[4][5] Its rigid, planar structure can position appended substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The oxazole moiety is found in numerous bioactive natural products and clinically approved drugs, where it contributes to target affinity and overall molecular properties.[4]
-
The 4-(Chloromethyl) Handle: This functional group is a reactive electrophile, analogous to a benzylic chloride. It provides a reliable and chemoselective site for synthetic elaboration via nucleophilic substitution (SN2) reactions.[6][7] This allows for the straightforward covalent attachment of a wide variety of functional groups, linkers, and pharmacophores, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide will explore the practical applications of this building block, providing validated protocols and the scientific rationale to empower its effective use in drug discovery campaigns.
Rationale for Use in Medicinal Chemistry
The strategic value of this compound is best understood by dissecting the contribution of each component to the properties of a final drug candidate.
Caption: Logical flow of incorporating the building block's features into a drug candidate.
The table below summarizes the key attributes imparted by each structural component of the building block.
| Structural Component | Key Attributes | Rationale in Drug Design |
| 2-(4-Fluorophenyl) Group | Metabolic Blocker, Lipophilicity Modifier, Potential H-Bond Acceptor | Enhances in vivo stability by preventing hydroxylation, improves membrane permeability, and can increase binding affinity through specific interactions.[1][2] |
| 1,3-Oxazole Core | Rigid Planar Scaffold, Amide/Ester Bioisostere, H-Bond Acceptor (N, O) | Provides a stable, predictable geometry for orienting substituents. Replaces metabolically labile groups while maintaining key interactions.[4][5] |
| 4-(Chloromethyl) Handle | Reactive Electrophile (SN2) | Acts as a versatile and reliable point of attachment for introducing diverse chemical functionalities, linkers, or pharmacophoric fragments.[6][7] |
General Reactivity and Mechanistic Considerations
The primary utility of this compound lies in the reactivity of the chloromethyl group. This group is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Generalized Sɴ2 reaction pathway for the building block.
Key factors influencing the success of these reactions include:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, primary amines) react more readily than weaker ones (e.g., alcohols, secondary amines with high steric hindrance).
-
Base: A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, secondary amines) or to act as an acid scavenger for the HCl generated. Non-nucleophilic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or diisopropylethylamine (DIPEA) are commonly used.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.
-
Temperature: Reactions are often performed at room temperature for reactive nucleophiles or heated to 50-80°C to drive reactions with less reactive partners to completion.[6]
The reactivity of the chloromethyl group is significantly higher than that of potential nucleophilic aromatic substitution (SNAr) on the 4-fluorophenyl ring, ensuring high chemoselectivity under typical SN2 conditions.[8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Experimental Workflow
The following workflow is applicable to most nucleophilic substitution reactions with this building block.
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-1-(2-(4-fluorophenyl)-1,3-oxazol-4-yl)methanamine. This reaction typically proceeds smoothly due to the high nucleophilicity of primary amines.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN) (to make a 0.2 M solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add acetonitrile via syringe under an inert atmosphere (N₂ or Ar).
-
Nucleophile Addition: Add benzylamine to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Causality Note: Heating increases the reaction rate. K₂CO₃ acts as an acid scavenger for the HCl formed during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol details the synthesis of 4-((phenylthio)methyl)-2-(4-fluorophenyl)-1,3-oxazole. Thiolates are excellent nucleophiles, and these reactions are often rapid.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (to make a 0.3 M solution)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH. Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and then add anhydrous DMF.
-
Thiolate Formation: Cool the DMF suspension to 0°C in an ice bath. Add thiophenol dropwise via syringe. Stir for 20 minutes at 0°C.
-
Causality Note: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the thiol to form the highly reactive thiolate anion. This step is performed at 0°C to control the exothermic reaction.
-
-
Electrophile Addition: Add a solution of this compound in a small amount of anhydrous DMF to the thiolate solution dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with EtOAc (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (silica gel, hexane/EtOAc gradient).
Summary of Reaction Conditions
The choice of reaction conditions can be tailored based on the nucleophilicity of the coupling partner. The following table provides a general guideline for researchers.
| Nucleophile Class | Example | Typical Base | Solvent | Temp (°C) | Approx. Time (h) |
| Primary Amines | Benzylamine | K₂CO₃, DIPEA | MeCN, DMF | 25 - 60 | 2 - 8 |
| Secondary Amines | Morpholine | K₂CO₃, DIPEA | MeCN, DMF | 50 - 80 | 6 - 16 |
| Thiols | Thiophenol | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 1 - 4 |
| Alcohols/Phenols | Phenol | NaH, K₂CO₃ | DMF, THF | 25 - 80 | 8 - 24 |
| Carboxylates | Sodium Acetate | None (as salt) | DMF, DMSO | 60 - 100 | 12 - 24 |
Conclusion
This compound is a high-value building block for modern drug discovery. It provides a synthetically tractable platform to combine three key features: a metabolically stable aromatic group, a versatile bioisosteric core, and a reactive handle for facile diversification. The protocols and guidelines presented herein demonstrate the reliability and predictability of its use in SN2 reactions, enabling the efficient generation of novel compounds. By understanding the causality behind the experimental choices, researchers can confidently adapt these methods to a wide range of nucleophiles, accelerating the discovery of new therapeutic agents.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- National Center for Biotechnology Information.
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- National Center for Biotechnology Information.
- BenchChem. Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.
- National Center for Biotechnology Information. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]
- ResearchGate.
- Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
- Amanote Research. (PDF) Cover Feature: 2‐Phenyloxazole‐4‐carboxamide as a. [Link]
- MDPI.
- PubMed. Oxazole-Based Compounds As Anticancer Agents. [Link]
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- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 2,4-Disubstituted Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2,4-disubstituted oxazole scaffold, in particular, offers a versatile platform for drug discovery, with the substituents at the 2- and 4-positions playing crucial roles in modulating the compound's interaction with biological targets.[2] The starting material, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, is a strategically designed building block for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The 2-(4-fluorophenyl) group provides a common anchor point, while the highly reactive chloromethyl group at the 4-position serves as a versatile handle for introducing a wide array of chemical diversity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It delves into the underlying chemical principles, offers detailed experimental protocols for key transformations, and discusses the strategic rationale for these modifications in the context of SAR exploration.
Chemical Principles and Mechanistic Rationale
The primary site of reactivity on this compound is the chloromethyl group. This group is analogous to a benzylic halide, where the chlorine atom is attached to a carbon adjacent to an aromatic system (the oxazole ring). This structural feature significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution reactions.
The reaction typically proceeds via an SN2 mechanism, especially with primary benzylic-like halides and strong nucleophiles.[3] In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride leaving group. The transition state is stabilized by the adjacent oxazole ring, which can delocalize the partial positive charge that develops on the carbon atom.
Diagram 1: General Workflow for SAR Studies
Caption: Overall workflow for generating a library of derivatives for SAR studies.
Experimental Protocols: A Gateway to Chemical Diversity
The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 4-(Aminomethyl)-2-(4-fluorophenyl)-1,3-oxazole Derivatives
The introduction of amine functionalities is a cornerstone of many SAR studies, as it allows for the exploration of hydrogen bonding interactions and the introduction of basic centers that can be crucial for target engagement and pharmacokinetic properties.
Reaction Scheme:
(Illustrative image - not generated)
Reagents and Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-(aminomethyl)-2-(4-fluorophenyl)-1,3-oxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Expert Insight: The choice of base and solvent can be critical. For less reactive amines, a stronger base like sodium hydride in an aprotic polar solvent like DMF might be necessary. However, for most primary and secondary amines, K₂CO₃ in acetonitrile provides a clean and efficient reaction.[4]
Protocol 2: Synthesis of 4-(Thiomethyl)-2-(4-fluorophenyl)-1,3-oxazole Derivatives
Introducing sulfur-linked moieties can probe for interactions in hydrophobic pockets and provide alternative hydrogen bond acceptors. Thiols are generally excellent nucleophiles and react readily with the chloromethyl group.[5]
Reaction Scheme:
(Illustrative image - not generated)
Reagents and Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate anion.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Let the reaction warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(thiomethyl)-2-(4-fluorophenyl)-1,3-oxazole derivative.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
Trustworthiness and Self-Validation: The successful synthesis of the derivatives in these protocols can be validated by a combination of analytical techniques. ¹H NMR spectroscopy should show the disappearance of the characteristic singlet for the chloromethyl protons (typically around δ 4.6-4.8 ppm) and the appearance of new signals corresponding to the incorporated nucleophile. Mass spectrometry will confirm the expected molecular weight of the new compound.[6]
Diagram 2: SN2 Mechanism for Derivatization
Caption: Concerted SN2 mechanism for the derivatization of the starting material.
Data Presentation and SAR Interpretation
The primary goal of this derivatization effort is to systematically probe the chemical space around the 4-position of the oxazole ring to understand its influence on biological activity. The data generated from the biological screening of the synthesized library should be organized in a clear and concise manner to facilitate SAR analysis.
Table 1: Representative Library of Derivatives and Rationale for SAR Studies
| Entry | R-Group (from Nu-H) | Rationale for Inclusion in SAR Library |
| 1 | -NH(CH₂)₂OH | Introduces a hydrogen bond donor and acceptor; increases polarity. |
| 2 | -N(CH₃)₂ | Introduces a basic nitrogen and explores steric effects. |
| 3 | -NH-Ph | Introduces an aromatic ring to probe for π-π stacking interactions. |
| 4 | -S-Ph | Explores the effect of a larger, more polarizable sulfur atom and potential hydrophobic interactions. |
| 5 | -O-CH₃ | Introduces a hydrogen bond acceptor with minimal steric bulk. |
| 6 | Morpholino | A common heterocyclic substituent in drug molecules, often improving aqueous solubility and metabolic stability.[7] |
By comparing the biological activity of these derivatives, researchers can deduce key pharmacophoric features. For instance, a significant increase in potency with compound 1 might suggest a crucial hydrogen bonding interaction in the target's active site. Conversely, a loss of activity with the bulkier phenyl-containing derivatives (3 and 4 ) could indicate a sterically constrained binding pocket.
Conclusion
The derivatization of this compound via nucleophilic substitution is a powerful and efficient strategy for the generation of diverse compound libraries for SAR studies. The protocols outlined in this guide provide a solid foundation for these synthetic efforts. A systematic approach to the selection of nucleophiles, coupled with rigorous purification and characterization, will ensure the generation of high-quality data, ultimately accelerating the identification and optimization of novel drug candidates based on the privileged 2,4-disubstituted oxazole scaffold.
References
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]
- Gomha, S. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1-15. [Link]
- Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Tai, V. W.-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]
- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28. [Link]
- Khan Academy.
- Kaur, R., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 1202-1233. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
- Chemistry Steps. Reactions of Thiols. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluorophenyl Oxazoles in Anti-Cancer Research: A Technical Guide for Drug Development Professionals
Introduction: The Rationale for Fluorophenyl Oxazoles in Oncology
The oxazole scaffold, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a "privileged structure" in medicinal chemistry due to its ability to engage in diverse interactions with various biological targets.[1] When incorporated into larger molecular frameworks, oxazoles contribute to the conformational rigidity and metabolic stability of a compound. The addition of a fluorophenyl moiety further enhances the therapeutic potential of these molecules. The fluorine atom, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability. This unique combination of the oxazole core and the fluorophenyl group has led to the exploration of fluorophenyl oxazoles as a promising class of anti-cancer agents.
This technical guide provides an in-depth overview of the application of fluorophenyl oxazoles in anti-cancer research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the evaluation of these compounds.
Structure-Activity Relationship (SAR): The Basis for Anti-Cancer Activity
The anti-cancer activity of fluorophenyl oxazoles is intrinsically linked to their chemical structure. The fluorophenyl ring, in particular, plays a crucial role in the interaction with target proteins. The position and number of fluorine substitutions on the phenyl ring can dramatically influence the compound's potency and selectivity. For instance, in some series of oxazole-based compounds, the presence of a halogen atom on the phenyl ring has been shown to significantly enhance cytotoxic activity compared to unsubstituted analogs.[2]
The oxazole ring itself acts as a rigid scaffold, orienting the phenyl groups in a specific conformation that facilitates binding to the target protein. Modifications to the oxazole core and the substituents at other positions can further refine the compound's activity. For example, studies on related heterocyclic compounds have shown that the nature of the linker between the heterocyclic core and the aryl groups can impact the mechanism of action, directing the compound towards targets such as tubulin or specific protein kinases.
Mechanisms of Action: Targeting Key Oncogenic Pathways
Fluorophenyl oxazoles exert their anti-cancer effects through various mechanisms, primarily by interfering with critical cellular processes such as cell division and signaling.
Tubulin Polymerization Inhibition
A significant number of fluorophenyl oxazole and related heterocyclic derivatives function as antimitotic agents by disrupting microtubule dynamics.[3] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3][4] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]
In Vitro Evaluation: Protocols and Data Interpretation
The initial assessment of the anti-cancer potential of fluorophenyl oxazoles is conducted through a series of in vitro assays. These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines and to elucidate their mechanism of action.
Cytotoxicity Assays
The primary goal of cytotoxicity assays is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The two most common methods are the MTT and SRB assays.
a) MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorophenyl oxazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorophenyl oxazole compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Fluorophenyl oxazole compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the fluorophenyl oxazole compound for 48-72 hours.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Data Interpretation:
The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration. A lower IC50 value indicates higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| Fluorophenyl-isoxazole-carboxamide | Hep3B (Liver) | 5.76 | MTS | [5] |
| Fluorophenyl-isoxazole-carboxamide | HepG2 (Liver) | 34.64 | MTS | [5] |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat (Leukemia) | 0.35 | Not Specified | [3] |
| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | HT-29 (Colon) | 4.6 | Not Specified | [3] |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | Various | Not Specified | Not Specified | [2] |
| Fluorophenyl-substituted 1,3,4-thiadiazole | MCF-7 (Breast) | ~52-55 | Not Specified | [6] |
Cell Cycle Analysis
Cell cycle analysis is performed to determine if the fluorophenyl oxazole compound induces cell cycle arrest at a specific phase. This is typically done using flow cytometry with propidium iodide (PI) staining, which stains the DNA.
-
Procedure:
-
Treat cancer cells with the fluorophenyl oxazole compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) compared to the control indicates cell cycle arrest. For instance, a fluorophenyl-isoxazole derivative was found to induce arrest in the G2-M phase. [5]
Apoptosis Assay
Apoptosis assays are used to confirm that the compound induces programmed cell death. The Annexin V/PI double staining assay is a common method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Procedure:
-
Treat cells with the fluorophenyl oxazole compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation: The flow cytometry data will show four populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells) An increase in the Annexin V+ populations indicates the induction of apoptosis.
-
In Vivo Evaluation: Preclinical Models
Promising fluorophenyl oxazole candidates identified from in vitro studies are then evaluated in vivo to assess their efficacy and safety in a living organism. Human tumor xenograft models in immunocompromised mice are the standard for this purpose. [7]
Human Tumor Xenograft Model Protocol
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Cell Lines:
-
Human cancer cell lines that showed sensitivity to the compound in vitro (e.g., Mahlavu hepatocellular carcinoma, MDA-MB-231 breast cancer).
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the fluorophenyl oxazole compound to the treatment group. The route of administration (e.g., oral, intraperitoneal) and dosage will depend on the compound's properties. For example, some diaryl-isoxazole derivatives have been administered orally at 40 mg/kg.
-
Administer a vehicle control to the control group.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Interpretation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. A significant reduction in tumor volume in the treated group indicates in vivo efficacy. Body weight is monitored as an indicator of toxicity.
Conclusion and Future Directions
Fluorophenyl oxazoles represent a versatile and promising scaffold for the development of novel anti-cancer agents. Their ability to target fundamental cellular processes like cell division and oncogenic signaling pathways, combined with the favorable pharmacokinetic properties imparted by the fluorophenyl group, makes them attractive candidates for further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds from initial in vitro screening to preclinical in vivo validation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance.
References
- Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3487-3501.
- Gornicka, A., et al. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. Bioorganic & Medicinal Chemistry Letters, 23(5), 1262-1268.
- Al-Ostath, A., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Drug Development Research, 82(7), 1018-1031.
- Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176.
- Karakurt, A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836.
- Serafin, K., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(23), 8213.
- Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- ResearchGate. (n.d.). Compounds with fluoro-aryl, heterocyclic-amide, methoxy phenyl, and isoxazole with anticancer activities.
- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
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Illuminating the Oxazole Scaffold: A Guide to Advanced Analytical Characterization
Introduction: The Privileged Oxazole Motif in Modern Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery, with applications ranging from anti-inflammatory to anti-coronaviral agents.[2][3] The precise and unambiguous characterization of novel oxazole derivatives is therefore not merely a routine analytical task; it is a critical step that underpins the entirety of the research and development process. Understanding the exact three-dimensional structure, purity, and physicochemical properties of these molecules is paramount for establishing robust structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutics.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methods for the characterization of oxazole derivatives. Moving beyond a simple recitation of techniques, this document delves into the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the synergistic application of multiple analytical approaches to construct a holistic and irrefutable profile of any oxazole-containing compound.
The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation
The characterization of a newly synthesized oxazole derivative is a multi-step process, beginning with preliminary assessments and culminating in definitive structural confirmation. The following workflow illustrates a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.
Figure 1: A typical analytical workflow for the characterization of novel oxazole derivatives.
I. Chromatographic Methods: Assessing Purity and Guiding Purification
A. Thin-Layer Chromatography (TLC)
Application Note: TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying the number of components in a mixture, and determining the appropriate solvent system for column chromatography.[5][6] For oxazole derivatives, which are often UV-active due to their aromatic nature, visualization under a UV lamp (typically at 254 nm) is the most common detection method. The choice of the mobile phase is critical and is dictated by the polarity of the oxazole derivative. A common starting point for many oxazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[5]
Protocol: TLC Analysis of an Oxazole Derivative
-
Plate Preparation: Obtain a pre-coated silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the crude reaction mixture or purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., n-Hexane:Ethyl acetate, 8:2 v/v).[5] Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.
B. High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful technique for the separation, identification, and quantification of oxazole derivatives.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] The choice of mobile phase components, such as acetonitrile or methanol mixed with water or a buffer, is crucial for achieving optimal separation.[7] For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[7]
Protocol: RP-HPLC Analysis of an Oxazole Derivative
-
System Preparation:
-
Column: A C18 column (e.g., BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size) is a suitable choice for many oxazole derivatives.[8]
-
Mobile Phase: A common mobile phase for oxazole derivatives is a mixture of acetonitrile (MeCN) and water.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. For isocratic elution, a fixed composition, such as 50:30:20 (v/v/v) of 0.05M KH2PO4 (pH 5), methanol, and acetonitrile can be effective.[8]
-
-
Sample Preparation: Prepare a dilute solution of the oxazole derivative in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a wavelength where the oxazole derivative exhibits maximum absorbance (e.g., 225 nm or 292 nm).[8]
-
Data Analysis: The retention time (Rt) is a characteristic parameter for a given compound under specific chromatographic conditions. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.
II. Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10] For oxazole derivatives, ¹H and ¹³C NMR provide a wealth of information about the electronic environment of the protons and carbons in the oxazole ring and its substituents.[11][12] The chemical shifts (δ) are highly sensitive to the nature and position of substituents on the oxazole ring.[10] For instance, electron-releasing groups tend to cause an upfield shift (lower δ), while electron-withdrawing groups result in a downfield shift (higher δ).[11]
¹H NMR Spectroscopy: The protons on the oxazole ring typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns provide crucial information about their relative positions.
¹³C NMR Spectroscopy: The carbon atoms of the oxazole ring have characteristic chemical shifts that can be used to confirm the presence of the ring and to identify the points of substitution.[10]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified oxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14][15]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14][16]
-
Ensure the sample height in the tube is adequate (typically 4-5 cm) to be within the detection region of the NMR probe.[14]
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing connectivity between protons and carbons.
-
Data Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to assemble the molecular structure.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Oxazole Ring
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~8.0 - 8.5 | ~150 - 160 |
| C4-H | ~7.0 - 7.5 | ~120 - 130 |
| C5-H | ~7.5 - 8.0 | ~135 - 145 |
Note: These are approximate ranges and can vary significantly depending on the substituents attached to the oxazole ring.[10][11]
B. Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[17] For oxazole derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques. EI-MS often leads to characteristic fragmentation patterns that can provide structural clues.[17] The fragmentation of the oxazole ring can involve the loss of small molecules like CO, HCN, or RCN, depending on the substitution pattern.[17] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[3]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the oxazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).[18]
-
Data Acquisition: Introduce the sample into the mass spectrometer.
-
For EI-MS , the sample is typically introduced via a direct insertion probe or gas chromatography.
-
For ESI-MS , the sample solution is infused directly into the ion source.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ or [M+Na]⁺ in ESI-MS) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Use HRMS data to confirm the elemental composition.
-
C. Infrared (IR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19][20] For oxazole derivatives, characteristic absorption bands corresponding to the C=N and C-O stretching vibrations within the oxazole ring can be observed.[2][21] The presence of other functional groups, such as carbonyls, hydroxyls, or amines, on the substituents will also give rise to distinct absorption bands.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.[19]
-
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Frequencies for Oxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| C=N stretch (oxazole ring) | ~1650 - 1550 |
| C-O stretch (oxazole ring) | ~1100 - 1000 |
| Aromatic C-H stretch | >3000 |
| Aromatic C=C stretch | ~1600 - 1450 |
Note: These are general ranges and can be influenced by the molecular structure and substituents.[19][21]
D. UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like oxazoles.[5][22] The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.[21][23] This technique is often used to confirm the presence of the aromatic oxazole core and can be used for quantitative analysis.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the oxazole derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm.
-
Data Interpretation: Identify the λmax values and correlate them with the electronic structure of the molecule.
III. The Gold Standard: Definitive Structural Confirmation
While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.[4][24]
A. Single-Crystal X-ray Crystallography
Application Note: This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.[4][25] For oxazole derivatives, X-ray crystallography can definitively establish the substitution pattern on the ring and the conformation of the substituents. The resulting crystallographic data can be compared with computational models, such as those derived from Density Functional Theory (DFT), to validate both the experimental and theoretical results.[4]
Figure 2: Key stages of the single-crystal X-ray diffraction workflow.[4]
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified oxazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[24]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.[24]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions, space group, and reflection intensities. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[24]
-
Data Validation and Reporting: Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.[4]
IV. Elemental Analysis: Confirming Empirical Formula
Application Note: Elemental analysis provides the percentage composition of the elements (typically C, H, N) in a compound.[5] This data is used to confirm the empirical formula of the synthesized oxazole derivative, which should be consistent with the molecular formula determined by mass spectrometry.
Protocol: Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample of the oxazole derivative.
-
Analysis: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.
Conclusion: An Integrated Approach for Unwavering Confidence
The robust characterization of oxazole derivatives is not achieved through a single analytical technique but rather through the thoughtful and synergistic application of multiple methods. Each technique provides a unique and complementary piece of information, and together they build a comprehensive and irrefutable profile of the molecule. From establishing purity with chromatographic methods to elucidating the intricate details of the molecular architecture with spectroscopic techniques and confirming the absolute structure with X-ray crystallography, this integrated approach ensures the scientific integrity of the data and provides a solid foundation for further research and development in the exciting field of oxazole chemistry.
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- Sample Preparation.
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HPLC purification protocol for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
An Application Note for the Chromatographic Purification of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Abstract
This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. High purity of such building blocks is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide details a systematic approach, beginning with analytical method development on a C18 stationary phase and culminating in a scalable preparative purification scheme. We delve into the scientific rationale behind methodological choices, from mobile phase composition to scale-up calculations, and provide a practical troubleshooting guide to address common chromatographic challenges.
Introduction: The Imperative for Purity
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3] The title compound, this compound, serves as a versatile synthon, with the reactive chloromethyl group enabling further molecular elaboration. As with any component destined for pharmaceutical development, ensuring its chemical purity is not merely a quality control metric but a fundamental requirement for reproducible research and patient safety.[1] Impurities can lead to unwanted side reactions, introduce toxicological risks, and complicate the interpretation of biological data.
Reversed-phase HPLC is a powerful and widely adopted technique for the purification of such synthetic intermediates due to its high resolution, scalability, and applicability to a broad range of organic molecules.[4][5] This document outlines a validated protocol designed for researchers, chemists, and process development professionals to achieve high-purity this compound.
Analyte Characterization and Methodological Rationale
A successful purification strategy begins with an understanding of the analyte's physicochemical properties. The structure of this compound features a nonpolar fluorophenyl group and a moderately polar oxazole ring containing nitrogen and oxygen heteroatoms. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where separation is driven by hydrophobic interactions with a nonpolar stationary phase.[5][6]
-
Stationary Phase Selection: A C18 (octadecylsilane) bonded silica column is the quintessential choice for reversed-phase chromatography, offering robust hydrophobic retention for aromatic compounds.[7] Its versatility and the vast body of literature supporting its use make it the logical starting point. For potentially challenging separations involving structurally similar impurities, alternative phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer orthogonal selectivity through π-π interactions with the analyte's aromatic rings.[8][9]
-
Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component and a less polar organic modifier.[10]
-
Organic Modifier: Acetonitrile is selected over methanol as the primary organic solvent due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[11]
-
Aqueous Phase & Additive: The use of high-purity water is essential.[12] The addition of 0.1% formic acid to both aqueous and organic phases is critical. This acidic modifier serves two key functions: it suppresses the ionization of residual silanol groups on the silica support, thereby preventing undesirable peak tailing, and it ensures a consistent protonation state of the weakly basic oxazole nitrogen, leading to sharp, symmetrical peaks.[11][13]
-
-
Detector Selection: The conjugated aromatic system of the oxazole and phenyl rings imparts strong ultraviolet (UV) absorbance.[3] A Photodiode Array (PDA) detector is highly recommended. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for identifying the optimal detection wavelength (λmax) for maximum sensitivity and for assessing peak purity during method development.[14] Studies on similar oxazole derivatives show strong absorbance between 250 nm and 300 nm.[15][16]
Experimental Protocols
This section is divided into two core workflows: analytical method development for establishing separation parameters and preparative scale-up for isolating the pure compound.
Workflow for HPLC Purification
Caption: Logical workflow from crude sample to purified compound.
Part A: Analytical Method Development
Objective: To establish an optimized gradient method that resolves the target compound from all process-related impurities.
1. Materials and Equipment:
-
HPLC system with binary pump, autosampler, column oven, and PDA detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile.
-
Crude this compound.
-
Syringe filters: 0.45 µm PTFE.
2. Sample Preparation:
-
Prepare a stock solution of the crude material at approximately 1 mg/mL in acetonitrile.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from clogging the system.[12]
3. Chromatographic Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 10 column volumes or until a stable baseline is achieved.[17]
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
PDA Detector: Scan from 200-400 nm; monitor chromatogram at 254 nm.
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B
-
-
-
Method Optimization: Analyze the scouting chromatogram to determine the elution time of the main peak. Adjust the gradient to improve resolution around the target peak and reduce the overall run time. A shallower gradient around the elution point of the target compound will enhance separation from closely eluting impurities.
Part B: Preparative Purification and Scale-Up
Objective: To purify a larger quantity of the crude material using the optimized analytical method as a foundation.
1. Scale-Up Principles: The transition from analytical to preparative scale requires geometric scaling of the flow rate and injection volume to maintain chromatographic performance. The gradient time points remain proportional.[18]
-
Flow Rate Scaling: F_prep = F_analyt * (d_prep / d_analyt)² Where F is the flow rate and d is the column's internal diameter.
-
Loading Capacity: The maximum sample load depends on the separation difficulty. An initial loading study is recommended, starting with a small injection and increasing the mass on the column until resolution begins to degrade.
2. Materials and Equipment:
-
Preparative HPLC system with a high-pressure pump, manual or auto-injector, fraction collector, and UV/Vis or PDA detector.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (example).
-
Mobile phases and sample diluent as described in Part A.
3. Preparative Protocol:
-
Calculate Preparative Parameters: Using the analytical flow rate (1.0 mL/min) and column diameters (4.6 mm analytical, 21.2 mm preparative): F_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min
-
Sample Preparation: Prepare a concentrated solution of the crude material in acetonitrile (e.g., 20-50 mg/mL), ensuring it is fully dissolved and filtered. The sample should ideally be dissolved in the initial mobile phase composition to avoid peak distortion.[19]
-
Purification Run:
-
Equilibrate the preparative column thoroughly with the scaled flow rate.
-
Inject the concentrated sample.
-
Run the scaled, optimized gradient method.
-
Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using the analytical HPLC method to determine its purity.
-
Combine all fractions that meet the required purity specification (e.g., >99%).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, purified compound.
-
Summary of Optimized HPLC Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min (Scaled) |
| Gradient | Optimized based on scouting run | Same time segments as analytical |
| Injection Volume | 5-10 µL | Dependent on loading study |
| Temperature | 30 °C | Ambient or 30 °C |
| Detection | PDA (200-400 nm) | UV/Vis at λmax |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with active silanols.- Column overload.- Sample solvent stronger than mobile phase. | - Ensure mobile phase is acidified (e.g., 0.1% FA/TFA).- Reduce sample concentration/injection volume.[20]- Dissolve sample in initial mobile phase conditions.[12][19] |
| Peak Splitting | - Column void or contamination at inlet frit.- Partial sample insolubility. | - Reverse-flush the column with a strong solvent.[21] If unresolved, replace the column.- Ensure the sample is fully dissolved and filtered before injection. |
| High Backpressure | - Blockage in the column or system.- Mobile phase precipitation (if buffers are used). | - Filter all samples and mobile phases.[12][21]- Use a guard column to protect the analytical column.[17][22]- Systematically check components (lines, frits) for blockage. |
| Ghost Peaks | - Contaminated mobile phase.- Carryover from a previous injection. | - Use fresh, HPLC-grade solvents.[19][20]- Implement a needle wash step in the injection sequence and run blank gradients. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuation.- System leaks. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven for stable temperature control.- Check fittings for any leaks.[23] |
Conclusion
This application note provides a validated and scientifically grounded protocol for the HPLC purification of this compound. By following a systematic approach from analytical method development to preparative scale-up, researchers can reliably obtain this valuable intermediate with high purity. Adherence to best practices in sample preparation, mobile phase selection, and column care will ensure reproducible results and prolong the life of chromatographic consumables.[4][22]
References
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
- HPLC Column Selection Guide. (n.d.). Separation Methods Technologies.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 8 points on how to care for HPLC columns. (2024). LabRulez LCMS.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- Preparative HPLC Column Method Transfer Tool. (n.d.). Thermo Fisher Scientific.
- Preparative Scaling Calculator. (n.d.). Phenomenex.
- 15 Tips for Care and Maintenance of Your HPLC Column. (2024). uHPLCs.
- How can I scale up from analytical to preparative HPLC? (2014). ResearchGate.
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. (n.d.). Waters Corporation.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- HPLC Column Care and Tips Guide. (n.d.). Jordi Labs.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Maintenance and Care of HPLC Columns in Chromatography. (2025). Phenomenex.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018). Quora.
- Basic methodology for method development in preparative HPLC. (n.d.). Kromasil.
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. (n.d.). Waters.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek.
- How To Select Mobile Phase In HPLC Method Development? (2025). Next LVL Programming.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). CromaDoc.
- Practical aspects of preparative HPLC in pharmaceutical development and production. (2025). ResearchGate.
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). ResearchGate.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and Their Conjugate Acids. (n.d.). PubMed.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (n.d.). International Journal of Pharmacy and Biological Sciences.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). African Journal of Biomedical Research.
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical.
- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing.
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Application Note: Structural Elucidation of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole using NMR and Mass Spectrometry
Introduction
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in drug development and other applications. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of small organic molecules.
This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a robust and reliable analytical workflow.
Theoretical Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
-
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key parameters are:
-
Chemical Shift (δ): The position of a proton signal in the spectrum, influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms like chlorine, fluorine, and oxygen will deshield nearby protons, shifting their signals downfield to higher ppm values.
-
Integration: The area under a proton signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons, which splits signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles.
-
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
-
Ionization Techniques: The first step in MS is the ionization of the sample. For a molecule like this compound, common techniques include:
-
Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to ionize the molecule, often leading to extensive fragmentation.[1][2] This provides a detailed fragmentation pattern that can be used for structural elucidation.[1][2]
-
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[3][4][5] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.[3][4][5]
-
-
Isotopic Patterns: The presence of chlorine in the molecule will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[6] This leads to two molecular ion peaks, M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom.[7][8][9]
Experimental Protocols
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra. The following protocol is recommended:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[10][11][12] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.[10][11]
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[13][14] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[14]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter.[15] Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[15]
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample.
-
Degassing (Optional): If the sample is sensitive to oxygen, which can cause line broadening, it can be degassed using the freeze-pump-thaw technique.[15]
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry Sample Preparation
Proper sample preparation is essential for successful mass spectrometry analysis.[16][17][18]
-
Solvent Selection: Use a high-purity, volatile solvent that is compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with a small amount of formic acid (0.1%) is commonly used to promote protonation. For EI, a volatile organic solvent like dichloromethane or methanol is suitable.
-
Sample Concentration: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
Mass Spectrometry Data Acquisition
The following are general parameters for data acquisition.
-
Electron Ionization (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
-
Electrospray Ionization (ESI-MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate will be instrument-dependent.
-
Drying Gas (N₂): Flow rate and temperature will be instrument-dependent.
-
Mass Range: m/z 50-500.
-
Predicted Spectral Data
Based on the structure of this compound and data from analogous compounds, the following spectral features are predicted.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | dd | 2H | H-2', H-6' | Protons on the fluorophenyl ring ortho to the oxazole. They are deshielded by the electronegative fluorine and the aromatic system. The signal will be a doublet of doublets due to coupling with H-3'/H-5' and the fluorine atom. |
| ~7.80 | s | 1H | H-5 | The single proton on the oxazole ring. Its chemical shift is influenced by the surrounding heteroatoms. |
| ~7.20 | t | 2H | H-3', H-5' | Protons on the fluorophenyl ring meta to the oxazole. They will appear as a triplet due to coupling with the two adjacent ortho protons. |
| ~4.70 | s | 2H | -CH₂Cl | The methylene protons of the chloromethyl group. The electronegative chlorine atom causes a significant downfield shift. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C-2 | The carbon of the oxazole ring attached to the fluorophenyl group and the nitrogen atom. |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-4' | The carbon of the fluorophenyl ring directly bonded to the fluorine atom, showing a large one-bond coupling constant. |
| ~145.0 | C-4 | The carbon of the oxazole ring attached to the chloromethyl group. |
| ~130.0 (d, ³JCF ≈ 9 Hz) | C-2', C-6' | The carbons of the fluorophenyl ring ortho to the oxazole, showing a smaller three-bond coupling to fluorine. |
| ~128.0 | C-5 | The carbon of the oxazole ring bearing the single proton. |
| ~125.0 | C-1' | The ipso-carbon of the fluorophenyl ring attached to the oxazole. |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' | The carbons of the fluorophenyl ring meta to the oxazole, showing a two-bond coupling to fluorine. |
| ~40.0 | -CH₂Cl | The carbon of the chloromethyl group, shifted downfield by the chlorine atom.[15] |
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₇ClFN₂O
-
Monoisotopic Mass: 225.02 g/mol
ESI-MS:
-
Expected Ion: [M+H]⁺ at m/z 226.03 and [M+H+2]⁺ at m/z 228.03 with a ~3:1 ratio.
EI-MS Fragmentation: The fragmentation of oxazoles under EI conditions often involves cleavage of the ring. For this compound, the following key fragments are anticipated:
| m/z | Proposed Fragment | Notes |
| 225/227 | [M]⁺ | Molecular ion peak with the characteristic 3:1 isotopic pattern for chlorine. |
| 190 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 176 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 121 | [C₇H₄F]⁺ | Fragment corresponding to the 4-fluorobenzoyl cation. |
| 95 | [C₆H₄F]⁺ | Fragment corresponding to the 4-fluorophenyl cation. |
Visualizations
NMR Analysis Workflow
Caption: Workflow for MS analysis of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy reveal the detailed carbon-hydrogen framework and the electronic environment of each atom, while mass spectrometry confirms the molecular weight, elemental composition, and provides valuable structural information through fragmentation analysis. The protocols and predicted data presented in this application note serve as a robust guide for researchers in the structural elucidation of this and similar heterocyclic compounds, ensuring the integrity and quality of their scientific investigations.
References
- Wikipedia.
- University of Toronto.
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- University of Cambridge.
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- BioChromato.
- Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]
- Chemistry Dictionary. Mass Spectrum Of Chlorine. [Link]
- Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]
- PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
- Semantic Scholar.
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- SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
- ResearchGate. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. [Link]
- Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
- RSC Publishing.
- University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
- ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
- SpectraBase. Chloromethylmethyl ether - Optional[1H NMR] - Chemical Shifts. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). [Link]
- SciELO.
- Preprints.org. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]
- Emory University.
- ResearchGate. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives.
- Alfa Chemistry. 19F Coupling Constants Table. [Link]
- Wikipedia.
- ResearchGate. Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. [Link]
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- 3. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Functionalization of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole for Drug Discovery
Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry
The 1,3-oxazole ring is a privileged heterocyclic motif frequently incorporated into the architecture of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable scaffold in the design of novel therapeutics.[2][3] The 2,4-disubstituted oxazole framework, in particular, is a common feature in a range of drug candidates, from anti-inflammatory agents to kinase inhibitors.[4][5] The subject of this guide, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, represents a versatile building block, primed for strategic chemical modification to generate diverse libraries of potential drug leads. The presence of a reactive chloromethyl group at the C4-position and a modifiable aryl group at the C2-position offers two key vectors for chemical diversification.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this key oxazole intermediate. We will delve into the underlying chemical principles governing its reactivity and provide detailed, field-tested protocols for its derivatization.
Chemical Reactivity and Strategic Considerations
The functionalization of this compound can be approached through two primary strategies: modification of the C4-chloromethyl group and derivatization of the C2-phenyl ring.
Reactivity of the C4-Chloromethyl Group: A Gateway for Nucleophilic Substitution
The chloromethyl group at the C4 position is an excellent electrophilic handle for nucleophilic substitution reactions. This reactivity is analogous to that of other benzylic halides, where the adjacent oxazole ring stabilizes the transition state of the substitution reaction. A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Causality of Experimental Choices: The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they effectively solvate the nucleophile without interfering with the reaction. The choice of base depends on the pKa of the nucleophile's conjugate acid; weaker bases like potassium carbonate are suitable for acidic nucleophiles, while stronger bases such as sodium hydride may be necessary for less acidic precursors.
Functionalization of the C2-(4-fluorophenyl) Ring: Electrophilic Aromatic Substitution
The 2-(4-fluorophenyl) moiety offers opportunities for electrophilic aromatic substitution. The fluorine atom is a weakly deactivating ortho-, para-director. However, the oxazole ring itself is electron-withdrawing, which can influence the regioselectivity of the substitution. Nitration and halogenation are common transformations that can be achieved on this ring system, providing further handles for diversification, for instance, through subsequent cross-coupling reactions.[6][7]
Trustworthiness Through Self-Validating Systems: Each protocol described below includes in-process controls, such as thin-layer chromatography (TLC) monitoring, and detailed purification and characterization steps to ensure the identity and purity of the synthesized derivatives.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of the C4-Chloromethyl Group with a Phenolic Nucleophile
This protocol details the synthesis of 4-((4-methoxyphenoxy)methyl)-2-(4-fluorophenyl)-1,3-oxazole, a representative example of an ether linkage formation.
Workflow Diagram:
Caption: Workflow for the synthesis of an aryl ether derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry acetonitrile (10 mL/mmol), add 4-methoxyphenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates the completion of the reaction (typically 12 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | 4-methoxyphenol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of a Secondary Amine via Nucleophilic Substitution
This protocol describes the reaction with a primary amine to yield a secondary amine derivative, a common structural motif in bioactive molecules.
Workflow Diagram:
Caption: Workflow for the synthesis of a secondary amine derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dry dimethylformamide (DMF, 10 mL/mmol). Add benzylamine (1.5 eq) followed by diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC using a dichloromethane:methanol (95:5) mobile phase until the starting material is consumed (typically 6 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Benzylamine |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
Protocol 3: Electrophilic Nitration of the C2-Phenyl Ring
This protocol provides a method for introducing a nitro group onto the phenyl ring, which can serve as a handle for further modifications, such as reduction to an amine followed by amide coupling.
Logical Relationship Diagram:
Caption: Diversification strategy via nitration of the phenyl ring.
Step-by-Step Methodology:
-
Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (1 mL), slowly add this compound (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitoring: Carefully take an aliquot of the reaction mixture, quench with ice, and extract with ethyl acetate to monitor by TLC (hexane:ethyl acetate, 8:2).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified nitro-derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of nitration should be confirmed by 2D NMR techniques (NOESY or HMBC).
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >97% |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust foundation for the chemical exploration of this compound. The strategic functionalization of both the C4-chloromethyl group and the C2-phenyl ring opens avenues for the creation of extensive and diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. Further diversification can be achieved through palladium-catalyzed cross-coupling reactions on halogenated derivatives or by employing a broader range of nucleophiles for the substitution at the C4-position.[8][9] The versatility of this scaffold underscores the importance of well-defined synthetic strategies in advancing medicinal chemistry.
References
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
- Li, J., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.
- ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
- Bentham Science Publishers. (2025).
- Singh, R., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665-2668.
- PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.
- ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry.
- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
- Phillips, A. J., & Uto, Y. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665-2668.
- Bagley, M. C., et al. (2004). 4-Bromomethyl-2-chlorooxazole — A versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters, 45(24), 4789-4792.
- Boyd, M., et al. (2005). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 61(4), 847-854.
- BenchChem. (2025). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. BenchChem.
- York Research Database. (2004). 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles.
- Dr MSH FAIZI SIR. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV [Video]. YouTube.
- Life Chemicals. (2020, June 30). Expand Your Building Block Collection with Our Functionalized 1,3-Oxazoles. Life Chemicals.
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experimental procedure for coupling reactions with 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
An In-Depth Guide to the Strategic Application of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in Coupling Reactions
Introduction: The Strategic Value of a Versatile Oxazole Building Block
In the landscape of modern medicinal chemistry, the 2,4-disubstituted oxazole motif is a privileged scaffold, appearing in numerous biologically active compounds and clinical drug candidates.[1][2][3] The strategic importance of this core lies in its unique electronic properties and its ability to engage in critical interactions with biological targets.[3] this compound has emerged as a particularly valuable building block for drug discovery professionals. Its utility is anchored in two key structural features: the 2-(4-fluorophenyl) group, which can enhance metabolic stability and modulate pharmacokinetic properties[4], and the C4-chloromethyl group, a highly reactive electrophilic handle ripe for diverse synthetic transformations.
This guide provides a comprehensive exploration of the coupling reactions of this compound. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and insights to empower researchers to leverage this reagent's full potential in the synthesis of novel molecular entities.
Core Reactivity: The SN2-Primed Chloromethyl Group
The primary locus of reactivity in this compound is the carbon-chlorine bond of the chloromethyl substituent. This group functions as a classic benzylic-like halide, making it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[5] The electron-withdrawing nature of the adjacent oxazole ring further activates this position for nucleophilic attack. This inherent reactivity allows for the facile and selective formation of carbon-heteroatom and carbon-carbon bonds under relatively mild conditions, providing a direct route to a wide array of functionalized derivatives.
Caption: Key coupling pathways for this compound.
Part 1: Nucleophilic Substitution Reactions for Heteroatom Bond Formation
The most direct and widely applicable use of this reagent involves its reaction with various nucleophiles to forge stable C-N, C-O, and C-S bonds.
N-Alkylation: Coupling with Amines
The reaction with primary and secondary amines is a cornerstone transformation for generating libraries of compounds for structure-activity relationship (SAR) studies.[6] This reaction proceeds readily to yield the corresponding aminomethyl-oxazole derivatives.
Protocol 1: General Procedure for N-Alkylation
-
Reagent Preparation: To a dry round-bottom flask, add this compound (1.0 eq) and the desired amine (primary or secondary, 1.1-1.2 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M. To this suspension, add a suitable base (see Table 1).
-
Reaction Execution: Stir the mixture at the indicated temperature (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base like K₂CO₃ was used, filter the solid salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is dissolved in a minimal amount of dichloromethane (DCM) or ethyl acetate and purified by flash column chromatography on silica gel to afford the pure N-alkylated product.
Data Presentation: N-Alkylation Conditions
| Nucleophile Class | Recommended Base (eq) | Solvent | Temperature (°C) | Scientist's Note |
| Primary Aliphatic Amine | K₂CO₃ (2.0) | ACN | 60-80 | K₂CO₃ is a sufficient and easily removable base. Reaction is often complete within 12 hours. |
| Secondary Cyclic Amine | K₂CO₃ (2.0) | ACN / DMF | 60-80 | DMF can be used to improve the solubility of more complex amine substrates. |
| Aniline (less nucleophilic) | NaH (1.5) or Cs₂CO₃ (2.0) | DMF | 80-100 | A stronger base and higher temperature are required to deprotonate the less acidic N-H bond of anilines. |
O-Alkylation: Coupling with Alcohols and Phenols (Ether Synthesis)
Formation of an ether linkage via O-alkylation is a valuable strategy for introducing diverse functionality. The choice of base is critical and depends on the acidity of the hydroxyl group.
Protocol 2: General Procedure for O-Alkylation
-
Reagent Preparation:
-
For Phenols: To a stirred solution of the phenol (1.1 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature. Stir for 15-20 minutes.
-
For Aliphatic Alcohols: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in the corresponding solvent to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) to drive to completion. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The use of NaH for aliphatic alcohols is necessary due to their higher pKa compared to phenols.[7] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly reactive alkoxide. For the more acidic phenols, the milder and safer base K₂CO₃ is sufficient.[7]
S-Alkylation: Coupling with Thiols (Thioether Synthesis)
Thiols are highly nucleophilic and react efficiently with the chloromethyl oxazole to form thioethers. These reactions typically proceed under mild conditions.[5]
Protocol 3: General Procedure for S-Alkylation
-
Reagent Preparation: To a solution of the thiol (1.1 eq) in anhydrous DMF (0.2 M), add K₂CO₃ (1.5 eq).
-
Electrophile Addition: Add this compound (1.0 eq) to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.
Caption: A self-validating workflow for substitution reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While SN2 reactions are the primary pathway, the chloromethyl group can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the chloromethyl oxazole with an aryl or vinyl boronic acid.[9] This reaction is exceptionally versatile for creating novel C(sp³)-C(sp²) bonds, which are prevalent in pharmaceutical compounds.[10]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial, add the arylboronic acid (1.5 eq), a base (e.g., Cs₂CO₃, 3.0 eq), the palladium catalyst, and the ligand (see Table 2). Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Through the septum, add a degassed solution of this compound (1.0 eq) in the reaction solvent.
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 |
| PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ | Dioxane | 90 |
Trustworthiness through Design: The use of a pre-catalyst like PdCl₂(dppf) or an air-stable Pd(II) source with a ligand ensures the reliable in-situ formation of the active Pd(0) species required for the catalytic cycle.[11][12] An inert atmosphere is critical to prevent the oxidation and deactivation of this catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynyl-substituted oxazoles by reacting the chloromethyl substrate with a terminal alkyne.[13] This reaction is a powerful tool for creating rigid scaffolds and extending molecular frameworks.[14]
Protocol 5: General Procedure for Sonogashira Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%). Purge the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Add the terminal alkyne (1.2 eq) and finally the this compound (1.0 eq).
-
Reaction Execution: Stir the reaction at room temperature or warm to 40-50 °C. The reaction is typically complete in 2-6 hours. Monitor by TLC.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Expertise & Experience: The Sonogashira reaction often proceeds well at room temperature due to the dual catalytic cycle involving both palladium and copper.[13][14] The amine serves as both the base to deprotonate the alkyne and as a solvent. The work-up with NH₄Cl is a critical step to chelate and remove the copper co-catalyst, which can otherwise complicate purification.
References
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- Young, G. L., et al. (2004). 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstitute. ElectronicsAndBooks.
- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.
- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.
- Young, G. L., et al. (2004). 4-bromomethyl-2-chlorooxazole - a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. York Research Database.
- Young, G. L., et al. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate.
- Various Authors. Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Various Authors. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- da Rosa, G. Z., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega.
- Joshi, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Joshi, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Chen, C., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
- Shaik, A. B., et al. (2019). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research.
- Zhou, C-H., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Clayman, N. R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Guesmi, S., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry.
- Guesmi, S., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate.
- Various Authors. (2006). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate.
- Taha, N. S., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules.
- Sakamuru, S., et al. (2016). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters.
- Kumar, R., et al. (2020). Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate.
- Boulton, B. E., et al. (1995). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1.
- S. Guesmi, et al. (2017). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Reddy, G. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts.
- Martin, R. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
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- Kim, H. S., et al. (2007). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate.
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- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
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Application Notes and Protocols for the Development of Antimicrobial Agents from Oxazole Precursors
Introduction: The Oxazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind with high affinity to a wide range of biological targets, including enzymes and receptors within microbial cells.[1] This versatility has rendered the oxazole scaffold a "privileged structure" in the quest for novel therapeutic agents. Historically, the chemistry of oxazoles gained significant attention during the World War II era in the context of penicillin research, which was initially thought to contain an oxazole core.[2] Today, oxazole derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of new chemical entities with novel mechanisms of action. Oxazole-based compounds are particularly promising in this regard, as they can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth technical overview and field-proven protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of antimicrobial agents derived from oxazole precursors. We will delve into the causality behind experimental choices, from precursor selection and synthesis to a rigorous cascade of in vitro and in vivo evaluations, ensuring a self-validating system for lead compound identification and optimization.
Part 1: Synthesis of Antimicrobial Oxazoles - A Step-by-Step Guide
The synthetic route chosen for constructing the oxazole core is a critical determinant of the feasibility, yield, and diversity of the resulting compound library. Several classical and modern methods exist, but the Robinson-Gabriel synthesis remains a robust and widely employed method for preparing 2,5-disubstituted oxazoles due to its reliability and the accessibility of its starting materials.[5][6]
The Robinson-Gabriel Synthesis: Mechanism and Rationale
The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of an α-acylamino ketone.[5] This reaction is catalyzed by a strong acid, which serves as the dehydrating agent.
Causality Behind the Method: The core of this reaction lies in the formation of a key oxonium intermediate. The α-acylamino ketone precursor contains both a nucleophile (the amide oxygen) and an electrophile (the ketone carbonyl). However, direct intramolecular cyclization is not spontaneous. A strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), is required for two primary reasons:
-
Activation of the Carbonyl: The acid protonates the ketone's carbonyl oxygen, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack.
-
Driving the Equilibrium: The reaction involves the elimination of a water molecule. According to Le Châtelier's Principle, removing a product (water) drives the reaction equilibrium towards the formation of the desired cyclized product, the oxazole ring.[7] Concentrated H₂SO₄ is an excellent choice as it avidly sequesters water.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Protocol: Synthesis of 2-phenyl-5-(p-tolyl)oxazole
This protocol provides a representative example of the Robinson-Gabriel synthesis. The starting α-acylamino ketone can be prepared via the Dakin-West reaction or by acylation of an α-amino ketone.[5][8]
Materials:
-
2-(Benzoylamino)-1-(p-tolyl)ethan-1-one (α-acylamino ketone precursor)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-(benzoylamino)-1-(p-tolyl)ethan-1-one in 20 mL of dichloromethane.
-
Acid Addition (The "Why"): Cool the flask in an ice bath to 0°C. This is crucial to control the exothermic reaction upon adding the strong acid. Slowly add 5 mL of concentrated sulfuric acid dropwise with vigorous stirring. The H₂SO₄ acts as the cyclodehydrating agent.[8]
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. This quenches the reaction and dilutes the acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing (The "Why"): Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases. This step is critical to neutralize any remaining sulfuric acid, preventing potential hydrolysis of the oxazole ring during purification.[9] Wash subsequently with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 2-phenyl-5-(p-tolyl)oxazole.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Yield | Incomplete reaction; Hydrolytic degradation of the oxazole ring. | Ensure anhydrous conditions. Consider a stronger dehydrating agent like Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).[8] Check the pH during workup to ensure it is neutral or slightly basic before concentration.[9] |
| Formation of Regioisomers | Use of an unsymmetrical α-acylamino ketone. | This occurs if the ketone and acyl portions are different and unsymmetrical, leading to two possible enol intermediates.[10] Consider a more regioselective synthetic route or use symmetrical precursors if possible. |
| Difficult Purification | Formation of charred byproducts due to harsh acidic conditions. | Perform the reaction at a lower temperature for a longer duration. Use a milder dehydrating agent. Ensure rapid and efficient neutralization during workup.[9] |
Part 2: In Vitro Evaluation of Antimicrobial Activity
Once a library of oxazole derivatives is synthesized, a systematic evaluation of their biological activity is paramount. The primary goal is to determine the potency and spectrum of each compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[13]
Caption: Workflow for the MIC Assay.
Protocol: Broth Microdilution MIC Assay
Materials:
-
Synthesized oxazole compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation (Self-Validation Step):
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Within 15 minutes, perform a 1:100 dilution of this suspension into CAMHB to achieve the final inoculum density of approximately 1 x 10⁶ CFU/mL. This standardized starting point is critical for reproducibility.[15]
-
-
Plate Setup and Serial Dilution:
-
Prepare a stock solution of each oxazole compound in DMSO.
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the oxazole stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last dilution column. This creates a concentration gradient.[13]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.[15]
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxazole derivative where no visible growth is observed.[11]
-
The interpretation of the MIC value (Susceptible, Intermediate, or Resistant) is made by comparing it to established clinical breakpoints defined by bodies like the CLSI or EUCAST, if available for the drug class.[16]
-
Table 1: Hypothetical MIC Data for Novel Oxazole Derivatives
| Compound ID | R1 Group (Position 2) | R2 Group (Position 5) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs MRSA |
| OXA-01 | Phenyl | p-Tolyl | 8 | >64 | 16 |
| OXA-02 | Phenyl | 4-Chlorophenyl | 2 | >64 | 4 |
| OXA-03 | Thienyl | p-Tolyl | 4 | 32 | 8 |
| OXA-04 | Thienyl | 4-Chlorophenyl | 1 | 16 | 2 |
| Vancomycin | - | - | 1 | NA | 1 |
| Ciprofloxacin | - | - | 0.5 | 0.015 | 1 |
Data is hypothetical for illustrative purposes. Real data would be derived from experiments as described above.[17][18][19][20][21]
Structure-Activity Relationship (SAR) Analysis
The MIC data from a library of analogs allows for the elucidation of the Structure-Activity Relationship (SAR). This is a critical process where the effect of chemical structure on biological activity is analyzed to guide the design of more potent compounds.[22]
Expertise & Experience Insight: For 2,5-disubstituted oxazoles, the following SAR trends are often observed:
-
Position 2: Substituents at this position often influence the spectrum of activity. Aromatic or heteroaromatic rings can engage in π-π stacking or hydrophobic interactions with the target site.
-
Position 5: This position is frequently modified to tune potency and pharmacokinetic properties. The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl), on an aryl ring at this position can often enhance antibacterial activity, potentially by improving target binding or altering electronic properties of the molecule.[23][24] Lipophilic groups may enhance membrane permeability.[23]
Part 3: Assessing Selectivity - Cytotoxicity Evaluation
A promising antimicrobial agent must be potent against microbial pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
The principle of the MTT assay is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[25]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole compounds in a cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. A potent antimicrobial should have a high IC₅₀ (50% inhibitory concentration) value against mammalian cells and a low MIC value against bacteria, indicating high selectivity.
Part 4: Advancing to Preclinical Models - In Vivo Efficacy
Compounds that demonstrate high potency in vitro and low cytotoxicity must be evaluated in animal models of infection to assess their in vivo efficacy.[5] The goal is to determine if the compound can control the infection in a living organism, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.[17] A murine neutropenic thigh infection model is a standard and clinically relevant model for evaluating the efficacy of antibiotics against localized infections.[26]
Protocol: Murine Neutropenic Thigh Infection Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Inducing Neutropenia: Mice are rendered neutropenic (low white blood cell count) by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to infection and ensures that the observed effect is due to the antibiotic, not the host's immune system.
-
Infection: A standardized inoculum of the pathogen (e.g., MRSA, ~10⁶ CFU) is injected into the thigh muscle of the mice.[27]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The oxazole compound is administered via a clinically relevant route (e.g., orally or intravenously) at various doses. A positive control (e.g., linezolid or vancomycin) and a vehicle control group are included.[27]
-
Endpoint Analysis: After a set treatment period (e.g., 24 or 48 hours), the mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted.[28]
-
Bacterial Load Determination: The dilutions are plated on appropriate agar, and after incubation, the number of colony-forming units (CFU) per gram of tissue is calculated.
-
Efficacy Interpretation: The efficacy of the oxazole compound is determined by the reduction in bacterial load (log₁₀ CFU/g) compared to the vehicle control group at the start of therapy. A statistically significant reduction indicates in vivo activity.[26][28]
Table 2: Hypothetical In Vivo Efficacy Data for OXA-04
| Treatment Group (Dose) | Route | Mean Bacterial Load (log₁₀ CFU/g tissue) at 24h | Reduction vs. Control (log₁₀) |
| Vehicle Control | p.o. | 8.2 | - |
| OXA-04 (25 mg/kg) | p.o. | 6.5 | 1.7 |
| OXA-04 (50 mg/kg) | p.o. | 5.1 | 3.1 |
| Linezolid (50 mg/kg) | p.o. | 5.5 | 2.7 |
Data is hypothetical for illustrative purposes.
Caption: Overall Antimicrobial Drug Development Workflow.
Conclusion
The development of novel antimicrobial agents from oxazole precursors is a structured, multi-disciplinary process that combines synthetic organic chemistry with rigorous microbiological and pharmacological evaluation. The protocols and insights provided in this guide are designed to offer a robust framework for this endeavor. By understanding the causality behind each experimental step—from the role of a dehydrating agent in the Robinson-Gabriel synthesis to the importance of a standardized inoculum in an MIC assay—researchers can navigate the complexities of drug discovery with greater efficiency and confidence. The iterative process of synthesis, in vitro testing, SAR analysis, and in vivo validation is key to transforming a promising oxazole scaffold into a clinically viable lead candidate capable of addressing the urgent threat of antimicrobial resistance.
References
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- Robinson–Gabriel synthesis. (n.d.). Wikiwand. [Link]
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- The Oxadiazole Antibacterials. (2016). PMC - NIH. [Link]
- Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]
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- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
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Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its presence in numerous pharmacologically active compounds, ranging from anti-inflammatory and antimicrobial to anticancer agents, underscores its value as a core structural unit.[3][4][5][6][7] The unique electronic properties of the oxazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an excellent pharmacophore for engaging with biological targets like enzymes and receptors.[2]
This guide focuses on a particularly valuable synthetic intermediate: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole . This molecule serves as a versatile and powerful building block for chemical library synthesis. Its utility stems from the presence of a highly reactive chloromethyl group at the C4 position. This primary alkyl chloride is an excellent electrophile, primed for nucleophilic substitution reactions, which allows for the straightforward introduction of diverse functional groups and the construction of more complex, novel heterocyclic systems.[8] The 2-(4-fluorophenyl) substituent provides a common structural feature found in many modern pharmaceuticals, offering a relevant starting point for drug discovery programs.
The Core Synthetic Strategy: Nucleophilic Substitution at the C4-Methylene Bridge
The primary pathway for derivatizing this compound is the nucleophilic substitution (S_N_2) reaction. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This fundamental reaction allows for the covalent attachment of various molecular fragments, leading to the generation of extensive and diverse compound libraries.
The general workflow is conceptually straightforward yet powerful, enabling the exploration of a vast chemical space from a single, readily accessible starting material.
Caption: Core workflow for generating novel compounds.
Protocol I: Synthesis of 1,2,4-Triazole-Thione Derivatives
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, known for its broad spectrum of biological activities.[9][10] This protocol details the synthesis of a novel oxazole-triazole hybrid molecule, a strategy often employed to create compounds with potentially synergistic or enhanced pharmacological profiles.
Causality and Mechanistic Insight
This synthesis proceeds via a two-step sequence. First, the chloromethyl group is displaced by the sulfur atom of a thiosemicarbazide derivative, forming a stable thioether linkage. The subsequent cyclization is base-catalyzed; the base deprotonates a nitrogen atom, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the thiosemicarbazide moiety to form the five-membered triazole ring, followed by dehydration.[11][12]
Caption: Reaction pathway for triazole-thione synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((2-(4-fluorophenyl)oxazol-4-yl)methyl)hydrazine-1-carbothioamide
-
To a solution of thiosemicarbazide (1.0 mmol, 91.1 mg) in 20 mL of absolute ethanol, add potassium carbonate (1.5 mmol, 207.3 mg).
-
Stir the suspension at room temperature for 15 minutes to form the thiosemicarbazide salt.
-
Add a solution of this compound (1.0 mmol, 211.6 mg) in 5 mL of ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude solid is the intermediate product and can be used in the next step without further purification.
Step 2: Cyclization to form 4-amino-1-((2-(4-fluorophenyl)oxazol-4-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione
-
Dissolve the crude intermediate from Step 1 in 25 mL of a 4% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approx. 100-105°C) for 3-4 hours. Monitor the reaction via TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 5-6 using dilute hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure triazole-thione derivative.
Protocol II: Synthesis of Oxazole-Thiadiazole Hybrids
1,3,4-Thiadiazoles are another class of heterocycles with significant therapeutic interest, particularly as antimicrobial and anticancer agents.[13][14][15] This protocol outlines a method to link the starting oxazole to a thiadiazole ring system.
Causality and Mechanistic Insight
This synthesis begins similarly to the triazole synthesis, with the S_N_2 displacement of chloride by a sulfur-containing nucleophile—in this case, the thiol form of a substituted 1,3,4-thiadiazole. The choice of a polar aprotic solvent like DMF facilitates the S_N_2 reaction by solvating the cation (e.g., K⁺) and leaving the nucleophilic anion relatively free to attack the electrophilic carbon. A mild base like potassium carbonate is sufficient to deprotonate the thiol, generating the thiolate nucleophile required for the reaction.[11]
Detailed Experimental Protocol
Synthesis of 5-(((2-(4-fluorophenyl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
-
In a 50 mL round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.0 mmol, 133.2 mg) and potassium carbonate (1.2 mmol, 165.8 mg) in 15 mL of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 20 minutes to ensure the formation of the potassium thiolate salt.
-
Add this compound (1.0 mmol, 211.6 mg) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 5-7 hours. Monitor the reaction progress by TLC (Eluent: 70% Ethyl Acetate in Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash extensively with water to remove DMF and salts, and then with a small amount of cold diethyl ether.
-
Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from acetonitrile.
Data Summary and Characterization
The successful synthesis of novel compounds must be confirmed through rigorous analytical characterization. The following table provides an example of the expected data for a small library of compounds synthesized from the starting material.
| Entry | Nucleophile | Product Heterocyclic Core | Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| 1 | Thiosemicarbazide | 1,2,4-Triazole-thione | 75 | ~5.35 (s, 2H, -CH₂-N) |
| 2 | 5-Amino-1,3,4-thiadiazole-2-thiol | 1,3,4-Thiadiazole | 82 | ~4.50 (s, 2H, -CH₂-S) |
| 3 | Morpholine | Morpholine | 91 | ~3.70 (t, 4H), ~2.55 (t, 4H) |
| 4 | Sodium Azide | Azide (Intermediate) | 95 | ~4.40 (s, 2H, -CH₂-N₃) |
| 5 | Phenol | Phenyl Ether | 88 | ~5.15 (s, 2H, -CH₂-O) |
Standard Characterization Techniques:
-
¹H and ¹³C NMR: Confirms the carbon-hydrogen framework of the new molecule. The disappearance of the chloromethyl signal (typically ~δ 4.7 ppm in ¹H NMR) and the appearance of a new signal for the methylene bridge in a different chemical environment is a key indicator of successful substitution.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=S in a thione, N-H stretches, C-O ether bonds).
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing definitive proof of the empirical formula.
Conclusion and Future Outlook
This compound is an exceptionally valuable starting material for the synthesis of diverse heterocyclic compounds. The protocols outlined here demonstrate straightforward and efficient methods for creating novel molecular architectures by leveraging the reactivity of the C4-chloromethyl group.[8] The resulting oxazole-hybrid compounds are ideal candidates for inclusion in screening libraries for drug discovery and development. Future work should focus on expanding the range of nucleophiles to include more complex heterocyclic systems and utilizing the synthesized compounds to perform structure-activity relationship (SAR) studies to identify new therapeutic leads.[4]
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- 8. Nucleophile-dependent regioselective reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raco.cat [raco.cat]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. irjmets.com [irjmets.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
A Guide for Process Optimization and Yield Improvement
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you enhance your reaction yields and product purity.
The synthesis of substituted oxazoles is a cornerstone in medicinal chemistry, as the oxazole moiety is a key structural motif in many biologically active compounds.[1][2] The target molecule, this compound, is a valuable building block. The most common and direct route to this class of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[3][4][5] This guide will focus primarily on troubleshooting this pathway, while also addressing general principles applicable to other synthetic routes.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My overall yield for the synthesis is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most frequently reported issue and can stem from several stages of the process. A systematic approach is crucial for diagnosis. We recommend focusing on three key areas: the integrity of the starting materials, the efficiency of the cyclodehydration step, and the workup/purification procedure.
A. Starting Material: 2-Acylamino-ketone Purity
The precursor, N-(1-chloro-3-hydroxypropan-2-one)-4-fluorobenzamide, must be of high purity. Impurities in this starting material can interfere with the cyclization.
-
Causality: The Robinson-Gabriel synthesis is sensitive to the quality of the 2-acylamino-ketone precursor.[3] This intermediate is often synthesized from an α-amino acid derivative or via acylation of an aminoketone. Incomplete reactions or side-products from its synthesis will carry over and complicate the subsequent cyclization step.
-
Recommended Action:
-
Verify Purity: Before starting the cyclodehydration, confirm the purity of your acylamino-ketone precursor using ¹H NMR and LC-MS.
-
Proper Storage: Ensure the precursor is stored under dry conditions, as it can be susceptible to hydrolysis.
-
B. Cyclodehydration Step Optimization
This is the most critical step for yield. The choice of dehydrating agent and reaction conditions are paramount.[3][6]
-
Causality: Harsh dehydrating agents, like concentrated sulfuric acid, can cause degradation of the starting material or the oxazole product, leading to charring and the formation of intractable byproducts.[6] The reaction requires careful control of temperature to favor cyclization over decomposition.
-
Recommended Action:
-
Monitor the Reaction: Track the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged heating.[6]
-
Optimize Temperature: Start with a moderate temperature (e.g., 70-80 °C) and slowly increase if the reaction is sluggish. Avoid excessively high temperatures (>120 °C) when using strong acids.
-
Evaluate Alternative Dehydrating Agents: If sulfuric acid gives poor yields, consider other reagents. A comparison is provided in the table below.
-
Question 2: I'm observing multiple byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is a common challenge, often resulting from the high reactivity of intermediates under strong acidic conditions.[6]
-
Common Byproducts:
-
Troubleshooting Strategy:
-
Systematic Optimization: A systematic approach to optimizing temperature, reaction time, and the choice and concentration of the dehydrating agent can significantly reduce byproduct formation.[6]
-
Milder Reagents: Consider using reagents that operate under milder conditions. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can be effective alternatives to strong mineral acids.[3] The Burgess reagent is another option for sensitive substrates, though it is more expensive.[7]
-
Controlled Addition: Instead of adding the substrate to hot acid, try a controlled, dropwise addition of the dehydrating agent to the substrate solution at a lower temperature, followed by gradual heating. This can minimize initial charring and unwanted side reactions.
-
Below is a logical workflow for troubleshooting common synthesis issues.
Caption: Fig 1. Troubleshooting Logic Flowchart
Question 3: Can you provide a detailed protocol for a baseline Robinson-Gabriel synthesis and a comparison of cyclodehydrating agents?
Answer: Certainly. Below is a standard experimental protocol that serves as a good starting point. Following the protocol, a table summarizes various cyclodehydrating agents to assist in your optimization efforts.
Experimental Protocol: Robinson-Gabriel Synthesis
Caption: Fig 2. Experimental Workflow
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-acylamino-ketone precursor (1 equivalent).
-
Addition of Dehydrating Agent: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the flask while cooling in an ice bath to manage the initial exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane solvent system). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8. A precipitate (the crude product) should form.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Table 1: Comparison of Common Cyclodehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, 80-110 °C | Inexpensive, readily available | Harsh conditions, can cause charring and byproducts[6] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Effective for less reactive substrates | Viscous, difficult to stir, harsh conditions |
| Phosphorus Oxychloride (POCl₃) | Reflux in solvent (e.g., Chloroform) | Milder than H₂SO₄, good yields | Toxic, moisture-sensitive |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent, often at RT | Milder conditions, good for sensitive substrates[3] | Expensive, corrosive |
| Burgess Reagent | Microwave or thermal (reflux in THF) | Very mild, high yields for complex molecules[7] | Very expensive, specialized reagent |
| Triphenylphosphine/Iodine | Reflux in solvent (e.g., CH₃CN) | Milder, non-acidic conditions | Stoichiometric phosphine oxide waste[3] |
References
- BenchChem. (2025). Troubleshooting guide for oxazole synthesis.
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Semantic Scholar. (n.d.). Robinson–Gabriel synthesis.
- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole.
- PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids.
- MDPI. (2020). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice, troubleshoot common experimental hurdles, and offer solutions to frequently encountered side reactions. Our goal is to ensure your synthetic routes are efficient, reproducible, and yield high-purity products.
Troubleshooting Guides & FAQs
This resource is structured in a question-and-answer format to directly address specific challenges you may face during the synthesis of 2,4-disubstituted oxazoles. We will delve into the mechanistic origins of common side products and provide actionable protocols to mitigate their formation.
Section 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for constructing the oxazole core via the cyclodehydration of 2-acylamino ketones.[1][2][3] While effective, this reaction can be susceptible to low yields and the formation of impurities, particularly under harsh dehydrating conditions.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis is resulting in a low yield of the desired 2,4-disubstituted oxazole. What are the likely causes and how can I improve it?
A1: Low yields in the Robinson-Gabriel synthesis can often be attributed to incomplete reaction, degradation of starting material or product, or the formation of stable, unwanted side products. Here’s a systematic approach to troubleshooting:
-
Incomplete Dehydration: The crucial cyclodehydration step may not be proceeding to completion. The choice and concentration of the dehydrating agent are critical. While sulfuric acid is commonly used, other reagents like phosphorus pentoxide, polyphosphoric acid (PPA), or triflic anhydride can be more effective for certain substrates.[2][4]
-
Side Reactions from Harsh Conditions: Strong acids and high temperatures can lead to charring or the formation of polymeric materials. A careful optimization of the reaction temperature and time is crucial. Stepwise heating or a gradual increase in temperature can sometimes be beneficial.
-
Starting Material Purity: Ensure the 2-acylamino ketone starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting: Common Side Products and Solutions
| Observed Issue | Potential Side Product | Plausible Cause | Recommended Solution |
| Complex mixture of products, difficult purification | Over-acylation or rearranged products | Use of overly harsh dehydrating agents or prolonged reaction times. | Employ milder dehydrating agents such as trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane for sensitive substrates.[2] |
| Presence of an intermediate | Uncyclized hydroxy-oxazoline | Incomplete dehydration. | Increase the concentration of the dehydrating agent or switch to a stronger one. A higher reaction temperature or longer reaction time may also be necessary. |
| Polymeric material or charring | Decomposition of starting material or product | Excessively high temperatures or prolonged heating. | Optimize the reaction temperature and time. Consider microwave-assisted synthesis for rapid and controlled heating. |
Experimental Protocol: Optimized Robinson-Gabriel Synthesis
-
To a solution of the 2-acylamino ketone (1.0 eq) in an appropriate solvent (e.g., toluene, dioxane), add the dehydrating agent (e.g., H₂SO₄, PPA, or TFAA) (1.1 - 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (typically between 80-120 °C) for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaHCO₃, K₂CO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: The Van Leusen Oxazole Synthesis
The van Leusen reaction provides a mild and efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7][8] However, the formation of specific side products can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q2: I am observing a significant amount of a nitrile byproduct in my van Leusen synthesis. What is causing this and how can I prevent it?
A2: The formation of a nitrile byproduct is a known issue in the van Leusen reaction, especially when using ketone starting materials.[6][9] However, it can also occur with aldehydes if they contain ketone impurities.[9]
-
Mechanism of Nitrile Formation: Ketones react with TosMIC to form an intermediate that, instead of cyclizing to an oxazole, undergoes rearrangement and elimination to yield a nitrile.[6]
-
Prevention: The most effective way to prevent nitrile formation is to ensure the purity of your aldehyde starting material.[9] If you suspect ketone impurities, purify the aldehyde by distillation or column chromatography before use.[9]
Q3: My final product is contaminated with p-toluenesulfinic acid. How can I effectively remove it?
A3: p-Toluenesulfinic acid is a common byproduct of the elimination step in the van Leusen synthesis and can be challenging to remove due to its polarity.[9]
-
Aqueous Workup: A thorough aqueous workup is often sufficient. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) can help to remove the acidic byproduct.
-
Sodium Hydrosulfide Wash: For persistent contamination, washing the crude product with a sodium hydrosulfide (NaHS) solution can effectively remove the sulfinic acid byproduct.[9]
Troubleshooting: Common Side Products and Solutions
| Observed Issue | Potential Side Product | Plausible Cause | Recommended Solution |
| Low yield and presence of a nitrile | Nitrile (R-CN) | Presence of ketone impurities in the aldehyde starting material.[9] | Purify the aldehyde by distillation or column chromatography.[9] |
| Difficult purification, acidic impurity | p-Toluenesulfinic acid | Inherent byproduct of the reaction. | Wash the organic layer with saturated NaHCO₃ or a NaHS solution.[9] |
| Isolation of a stable intermediate | Oxazoline intermediate | Incomplete elimination of the tosyl group.[9] | Increase the reaction temperature gently (e.g., to 40-50 °C), use a stronger base, or extend the reaction time.[9] |
| Formation of N-(tosylmethyl)formamide | N-(tosylmethyl)formamide | Hydrolysis of TosMIC due to moisture.[9] | Ensure strictly anhydrous conditions by using dry solvents and glassware, and handle reagents under an inert atmosphere.[9] |
Experimental Protocol: Van Leusen Synthesis with Minimized Side Products
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a dry solvent (e.g., methanol, THF) under an inert atmosphere, add a base (e.g., K₂CO₃, DBU) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
To remove p-toluenesulfinic acid, wash the organic layer with a saturated solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a method for preparing oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[10][11][12] The requirement for strictly anhydrous conditions can be a source of side reactions if not properly managed.
Frequently Asked Questions (FAQs)
Q4: My Fischer oxazole synthesis is producing a chlorinated byproduct. What is it and how can I avoid its formation?
A4: A common chlorinated byproduct in the Fischer oxazole synthesis is a chloro-oxazoline intermediate.[10] This arises from the reaction mechanism where a chloride ion adds to an intermediate, and this chloro-oxazoline may be isolated if the final elimination to the oxazole is incomplete.
-
Prevention: To minimize the formation of the chloro-oxazoline, ensure that the reaction goes to completion. This can often be achieved by extending the reaction time or gently warming the reaction mixture. The use of a slight excess of the aldehyde can also help to drive the reaction forward.
Q5: I am isolating an oxazolidinone byproduct. What is the cause?
A5: The formation of an oxazolidinone byproduct has been reported in some instances of the Fischer oxazole synthesis.[10] This is generally considered a minor byproduct. Its formation is likely due to alternative reaction pathways of the intermediates under the acidic conditions.
-
Mitigation: Optimizing the reaction conditions, such as temperature and reaction time, can help to favor the desired oxazole formation over the oxazolidinone. Ensuring the use of highly pure starting materials is also recommended.
Troubleshooting: Common Side Products and Solutions
| Observed Issue | Potential Side Product | Plausible Cause | Recommended Solution |
| Presence of a chlorinated species | Chloro-oxazoline intermediate[10] | Incomplete elimination in the final step of the reaction. | Extend the reaction time or gently warm the reaction mixture. |
| Isolation of an oxazolidinone | Oxazolidinone byproduct[10] | Alternative reaction pathway of intermediates. | Optimize reaction conditions (temperature, time) and ensure high purity of starting materials. |
| Low yield and recovery of starting materials | Incomplete reaction | Insufficient acid catalyst or presence of moisture. | Use freshly prepared, anhydrous HCl gas and ensure all glassware and solvents are scrupulously dry. |
Experimental Protocol: Anhydrous Fischer Oxazole Synthesis
-
Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in dry ether in a flame-dried flask under an inert atmosphere.
-
Bubble dry, gaseous hydrogen chloride through the solution for 15-30 minutes at 0 °C.
-
Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. The product often precipitates as the hydrochloride salt.[10]
-
Collect the precipitate by filtration and wash with dry ether.
-
To obtain the free base, dissolve the hydrochloride salt in water or alcohol and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 2,4-disubstituted oxazole.
-
Purify further by recrystallization or column chromatography if necessary.
Visualizing Reaction Mechanisms
To aid in understanding the formation of key side products, the following diagrams illustrate the plausible mechanistic pathways.
Diagram 1: Formation of Nitrile Byproduct in the Van Leusen Reaction
Caption: Plausible mechanism for nitrile byproduct formation from ketone impurities.
Diagram 2: Troubleshooting Workflow for Low Yield in Robinson-Gabriel Synthesis
Caption: A logical workflow for addressing low yields in Robinson-Gabriel synthesis.
References
- Benchchem. Troubleshooting guide for oxazole synthesis.
- Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Benchchem. Van Leusen Oxazole Synthesis: A Technical Support Guide.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- National Institutes of Health.
- Wikipedia. Fischer oxazole synthesis.
- Wikipedia. Robinson–Gabriel synthesis.
- Wikipedia. Van Leusen reaction.
- National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- SynArchive. Robinson-Gabriel Synthesis.
- Encyclo. Fischer oxazole synthesis - definition.
- CUTM Courseware. Oxazole.pdf.
- Semantic Scholar. Fischer oxazole synthesis.
- Wiley Online Library. Fischer Oxazole Synthesis.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Semantic Scholar.
- MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- PubMed.
- Benchchem. A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
- ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry.
- ResearchGate.
- Thieme. Synthesis of 2,4-Disubstituted Oxazoles by a Copper-Catalyzed [3+2] Annulation/Olefination Cascade between Amides and IIII/PV Hy.
- Organic Chemistry Portal.
- Benchchem. Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles.
- ResearchGate. (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]
- 12. Fischer Oxazole Synthesis [drugfuture.com]
Technical Support Center: Purification of Chlorinated Oxazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of chlorinated oxazole intermediates. As critical building blocks in medicinal chemistry and materials science, the purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product.[1] This resource is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to diagnose and solve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the purification of chlorinated oxazoles.
Q1: What are the primary challenges in purifying chlorinated oxazole intermediates?
A1: The purification of chlorinated oxazole intermediates is often complicated by three main factors:
-
Ring Instability: The oxazole ring can be susceptible to hydrolysis and ring-opening, particularly under acidic conditions. The acidic nature of standard silica gel can catalyze this degradation, leading to low recovery and the formation of polar byproducts.[2]
-
Co-eluting Impurities: Chlorination reactions can produce regioisomers (e.g., 2-chloro- vs. 5-chloro-) or over-chlorinated species which often have very similar polarities to the desired product, making chromatographic separation difficult.[3] Unreacted starting material can also be a challenge to remove.
-
Product Characteristics: The physical properties of the intermediate, such as being an oil versus a solid, or its thermal stability, will dictate the viable purification methods. Crystalline solids are often amenable to recrystallization, which can be a highly effective technique for achieving high purity.[4][5]
Q2: How does the chlorine substituent affect the stability and properties of the oxazole ring?
A2: A chlorine atom is an electron-withdrawing group, which can influence the oxazole ring's reactivity. It deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack, especially if positioned at the C2 position, which is already prone to nucleophilic substitution.[6][7] This can be a factor during purification if nucleophilic solvents (e.g., methanol) or basic conditions are used. Furthermore, the presence of a halogen can increase the compound's lipophilicity, affecting its solubility in common chromatographic and recrystallization solvents.
Q3: What are the most common purification techniques for these intermediates?
A3: The workhorses for purifying chlorinated oxazole intermediates are:
-
Flash Column Chromatography: This is the most versatile technique for separating mixtures.[8] However, careful selection of the stationary and mobile phases is critical to avoid product degradation and achieve good separation.
-
Recrystallization: For solid intermediates, recrystallization is often the most effective method for removing small amounts of impurities and achieving high analytical purity.[5][9] It relies on differences in solubility between the product and impurities in a chosen solvent at different temperatures.[10]
-
Acid-Base Extraction: The weak basicity of the oxazole nitrogen (pKa of conjugate acid is ~0.8) allows for purification via extraction in some cases, though this is less common and must be approached with caution due to the risk of acid-catalyzed hydrolysis.[3][7]
Troubleshooting Guide: From Crude Mixture to Pure Intermediate
This guide provides a problem-and-solution framework for common issues encountered during purification experiments.
Problem 1: Low or No Recovery of Product from Silica Gel Column Chromatography
-
Symptom: After performing flash chromatography on standard silica gel, the fractions containing the product show very low yield, or a new, more polar spot appears on the TLC plate that was not in the crude mixture.
-
Causality: This is a classic sign of product degradation on the acidic surface of the silica gel. The Lewis acid sites on the silica surface can catalyze the hydrolysis of the oxazole ring, leading to ring-opened byproducts that are typically more polar and remain adsorbed to the column.[2]
-
Solutions & Optimization:
Solution ID Method Rationale & Implementation S1.1 Neutralize the System Deactivate the silica gel by preparing the slurry in the mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine. This neutralizes the acidic sites, preventing degradation. S1.2 Change Stationary Phase Consider using a less acidic stationary phase. Neutral alumina (Brockmann I-III) can be a good alternative. For highly sensitive compounds, reversed-phase chromatography (C18 silica) with polar solvents (e.g., acetonitrile/water) may be the best option. S1.3 Minimize Contact Time Run the column "wetter" and faster than usual. Use a higher flow rate and slightly more polar solvent system to expedite elution. This reduces the time the compound spends in contact with the stationary phase.
Problem 2: Inseparable Impurities Seen in TLC/HPLC
-
Symptom: TLC or HPLC analysis shows two or more spots/peaks that are very close together (low ΔRf or ΔRt) and do not separate despite trying standard solvent systems (e.g., hexanes/ethyl acetate). This is common with regioisomers.
-
Causality: Regioisomers often have nearly identical polarities and functional groups, presenting a significant separation challenge for normal-phase chromatography.[4]
-
Solutions & Optimization:
Solution ID Method Rationale & Implementation S2.1 Systematic Solvent Screening Expand the range of solvents used. Try incorporating dichloromethane (DCM), toluene, or ethers (like MTBE or Diethyl Ether) into the mobile phase. Sometimes a three-component system (e.g., Hexane/DCM/EtOAc) can provide unique selectivity. S2.2 Utilize Additives Adding a small amount of an acid (e.g., 0.1% acetic acid) or base (0.1% triethylamine) can sometimes improve separation by differentially protonating or interacting with the isomers.[8] S2.3 High-Performance Liquid Chromatography (HPLC) If preparative TLC or flash chromatography fails, preparative HPLC offers much higher resolving power and is often the ultimate solution for separating stubborn isomers.[11] S2.4 Derivatization In challenging cases, consider derivatizing the mixture. A subtle chemical modification might create a significant polarity difference, allowing for easy separation. The protecting group can then be removed. This is a multi-step solution and should be considered when other methods fail.[8]
Problem 3: Recrystallization Fails to Yield Crystals or Improve Purity
-
Symptom: The compound either "oils out" instead of crystallizing upon cooling, or the crystals that form have the same purity as the starting material.
-
Causality: This indicates a poor choice of solvent system. If the compound oils out, it is likely too soluble or the solution is cooling too rapidly.[12] If purity doesn't improve, the impurities may have co-crystallized, which happens when the impurity has similar solubility properties or is present in very high concentration.
-
Solutions & Optimization:
Solution ID Method Rationale & Implementation S3.1 Systematic Solvent Selection Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, heptane). A good single solvent will dissolve the compound when hot but not when cold.[12] S3.2 Use a Two-Solvent System If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Allow it to cool slowly. S3.3 Control Cooling Rate Rapid cooling (e.g., placing directly in an ice bath) promotes precipitation and traps impurities. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer to maximize crystal growth and purity.[13] S3.4 Seeding If crystals are slow to form, add a single, pure crystal of the compound (a "seed crystal") to the cooled, saturated solution to initiate crystallization.[13]
Visualized Workflows & Protocols
General Purification Strategy
This diagram outlines the decision-making process for purifying a crude chlorinated oxazole intermediate.
Caption: Decision workflow for selecting an initial purification method.
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is designed to mitigate degradation of sensitive chlorinated oxazoles.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). To this solvent, add 0.5% by volume of triethylamine (Et₃N).
-
Pack the Column: Add the silica gel to the beaker containing the solvent/Et₃N mixture to create a slurry. Swirl gently and pour it into your chromatography column. Use pressure to pack the column bed firmly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude chlorinated oxazole intermediate in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, pre-adsorbed sample to the top of the packed column.
-
Elute and Collect: Begin elution with the Et₃N-containing mobile phase. Gradually increase the polarity of the eluent as needed to move your compound down the column. Collect fractions and monitor them by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal for situations where a single suitable recrystallization solvent cannot be found.[12]
-
Select Solvents: Identify a pair of miscible solvents: a "good" solvent that readily dissolves your compound at room temperature, and a "poor" solvent in which your compound is insoluble. (e.g., Dichloromethane as the "good" solvent and Hexane as the "poor" solvent).
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent required to fully dissolve the solid at room temperature or with gentle warming.
-
Induce Saturation: While stirring and gently heating the solution, add the "poor" solvent dropwise. Continue adding until you observe persistent cloudiness (turbidity). At this point, add a few drops of the "good" solvent until the solution becomes clear again. You are now at the saturation point.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[14]
-
Collect Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry the Product: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Benchchem. (n.d.). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. (n.d.). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions.
- Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
- (2025). Separating Regioisomers using Preparative TLC. Reddit.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2023). Recrystallization.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Heier, R. F. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1466.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ResearchGate. (2018). (PDF) Study of homosalate stability in chlorinated water and identification chalogenated by-products by gas chromatography-mass spectrometry.
- ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- Wikipedia. (n.d.). Oxazole.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google Patents [patents.google.com]
- 3. Enantiomeric Separation of New Chiral Azole Compounds | Scilit [scilit.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
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- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substitutions on 4-(Chloromethyl)oxazoles
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4-(chloromethyl)oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile class of reactions. The 4-(chloromethyl)oxazole moiety is a valuable building block in medicinal chemistry, and mastering its reactivity is key to successful synthetic campaigns.
Understanding the Reactivity of 4-(Chloromethyl)oxazole
The chloromethyl group at the 4-position of the oxazole ring is analogous to a benzylic chloride, making it highly susceptible to nucleophilic substitution.[1][2] The reaction typically proceeds via an SN2 mechanism, favored by the primary nature of the carbon bearing the leaving group, which minimizes steric hindrance.[3] However, under certain conditions, an SN1 pathway can become competitive, especially with weak nucleophiles in polar protic solvents that can stabilize a potential carbocation intermediate.[4][5] The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, accelerating the substitution process.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is showing low to no yield of the desired product. What are the potential causes and how can I fix it?
Answer:
Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Ineffective Nucleophile: The nucleophile might be too weak or sterically hindered.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its nucleophilicity. For instance, using sodium methoxide instead of methanol.[1] For hindered nucleophiles, increasing the reaction temperature may be necessary to overcome the activation energy barrier.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Decomposition of Starting Material or Product: Oxazole rings can be sensitive to harsh conditions.[8]
-
Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. Ensure the reaction is worked up promptly upon completion.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation often arises from competing reaction pathways, primarily elimination reactions or reactions with the oxazole ring itself.
-
Elimination (E2) Pathway: Strongly basic and sterically hindered nucleophiles can promote the elimination of HCl to form an exocyclic methylene compound.[7][10]
-
Reaction with the Oxazole Ring: While the chloromethyl group is the most reactive site, strong nucleophiles under harsh conditions could potentially interact with the oxazole ring, leading to ring-opening or other undesired transformations.[13]
-
Solution: Employ milder reaction conditions. Use a weaker base or lower the temperature. The choice of solvent can also be critical; for example, avoiding strongly protic solvents with strong bases can minimize side reactions.
-
Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer:
A sluggish reaction can be accelerated by optimizing several parameters:
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Temperature: Higher temperatures generally increase reaction rates.
-
Solution: Gradually increase the reaction temperature while monitoring for byproduct formation by TLC. A common range for these types of substitutions is room temperature to 80°C.[9]
-
-
Leaving Group: Chloride is a good leaving group, but for particularly unreactive nucleophiles, a better leaving group can be beneficial.
-
Solution: While you are starting with the chloromethyl derivative, for future syntheses, consider preparing the analogous 4-(bromomethyl)oxazole or 4-(iodomethyl)oxazole. Bromide and iodide are better leaving groups than chloride, leading to faster reaction rates.[9]
-
-
Catalysis: Phase-transfer catalysts can be effective in reactions with anionic nucleophiles that have poor solubility in organic solvents.
-
Solution: Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 to facilitate the transport of the nucleophile into the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for substitutions on 4-(chloromethyl)oxazole?
A1: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[7] They effectively dissolve the reactants and enhance the reactivity of the nucleophile.[6] Polar protic solvents like methanol or water can be used, but they may slow down the reaction by solvating the nucleophile through hydrogen bonding.[4]
Q2: Which base should I use for reactions with protic nucleophiles (e.g., alcohols, thiols, amines)?
A2: The choice of base depends on the pKa of the nucleophile and the stability of the reactants.
-
For alcohols and thiols, a moderately strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide is often effective.[1][2]
-
For primary or secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl formed during the reaction without competing with the primary nucleophile.[2][15]
Q3: Can I perform this reaction in the presence of other functional groups?
A3: Yes, one of the advantages of the SN2 reaction on 4-(chloromethyl)oxazole is its chemoselectivity. The benzylic-like chloride is generally more reactive than other electrophilic sites you might have in your molecule, such as alkyl chlorides or esters. However, highly nucleophilic or basic functional groups within the same molecule could lead to intramolecular reactions or decomposition. Careful planning of your synthetic route and protecting group strategy is advised.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] Use a suitable solvent system that provides good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of 4-(chloromethyl)oxazole with a primary or secondary amine.
Reaction Setup:
-
To a solution of 4-(chloromethyl)oxazole (1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile) is added the amine (1.1 eq.) and a mild base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).[9]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours or heated to 60-80°C for more hindered amines.[9]
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.[1][9]
General Protocol for Nucleophilic Substitution with a Thiol
This protocol outlines a general procedure for the reaction of 4-(chloromethyl)oxazole with a thiol.
Reaction Setup:
-
To a stirred suspension of a base such as potassium carbonate (1.5 eq) in DMF (0.5 M), add the thiol (1.1 eq) at room temperature.[1]
-
After stirring for 15 minutes to generate the thiolate, add a solution of 4-(chloromethyl)oxazole (1.0 eq) in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).[1]
Data Presentation
The following table summarizes recommended starting conditions for various nucleophiles based on analogous systems.[1][2] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile.[1]
| Nucleophile Type | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature |
| Amine | Morpholine | K₂CO₃ or TEA | THF, Acetonitrile | RT to 60°C |
| Thiol | Thiophenol | K₂CO₃ or NaH | DMF, THF | RT |
| Alkoxide | Sodium Methoxide | (pre-formed) | Methanol, THF | RT to Reflux |
| Phenoxide | 4-Bromophenol | K₂CO₃ | DMF | 100°C |
| Azide | Sodium Azide | N/A | DMF, DMSO | RT to 50°C |
| Cyanide | Sodium Cyanide | N/A | DMF, DMSO | 10°C to RT |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
SN2 vs. E2 Competing Pathways
Caption: Competing SN2 and E2 reaction pathways.
References
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015-07-09).
- Solvent in Nucleophilic Substitution - SN2 - Química Organica.org.
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012-12-04).
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.
- Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5 - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
- 7.4: 7-5 Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2019-06-05).
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis - Benchchem.
- 5-(Chloromethyl)oxazole | 172649-57-9 - Benchchem.
- 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule.
- 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022-09-24).
- Nucleophilic Substitution and Beta Elimination - SN1 SN2 E1 E2 Reactions - Leah4Sci.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024-12-20).
Sources
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- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in solution
Welcome to the technical support guide for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this reactive intermediate. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational chemical principles to ensure the successful use of this compound in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and inherent reactivity of this compound.
Q1: What are the primary stability concerns for this molecule?
A1: There are two main points of instability to consider:
-
The 4-(chloromethyl) group: This is the most significant concern. The chloromethyl group is highly reactive and susceptible to nucleophilic substitution. Its reactivity is analogous to that of a benzylic chloride, making it prone to hydrolysis and reaction with various nucleophiles.[1][2]
-
The 1,3-oxazole ring: The oxazole ring itself can be sensitive to cleavage under strongly acidic or basic conditions.[3][4] While generally more robust than the chloromethyl group, its integrity can be compromised under harsh pH conditions.
Q2: How should I properly store this compound?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool, ideally refrigerated (2-8 °C).
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
-
Container: In a tightly sealed, dry container.
-
Light: Protected from direct light to prevent potential photolytic degradation, a common concern for aromatic and halogenated compounds.[5]
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is strongly discouraged. Protic solvents are nucleophiles and can react with the chloromethyl group, leading to the formation of the corresponding methoxymethyl or ethoxymethyl ether byproduct. This is a common cause of unexpected side products and reduced yield. Always use dry, aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) unless the protic solvent is the intended reactant.
Q4: I am seeing a new, more polar spot on my TLC plate that I suspect is a degradation product. What is it likely to be?
A4: The most probable degradation product is the corresponding alcohol, 4-(hydroxymethyl)-2-(4-fluorophenyl)-1,3-oxazole. This is formed via hydrolysis of the chloromethyl group by trace amounts of water in your solvent or on glassware.[6] This alcohol will be significantly more polar than the starting material.
II. Troubleshooting Guides: Experimental Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem 1: Low Yield in a Nucleophilic Substitution Reaction
Q: I am reacting this compound with a weak nucleophile (e.g., a secondary amine) and getting very low yield of my desired product, even after prolonged reaction times. Why is this happening and what can I do?
A: The Causality: The chloride of the chloromethyl group is a good, but not excellent, leaving group. Compared to its bromomethyl analog, the chloromethyl compound is less reactive.[7] This lower reactivity means that weaker nucleophiles may require more forcing conditions to react efficiently, leading to incomplete conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to drive the substitution forward. Monitor for thermal degradation of the oxazole ring if using very high temperatures.[7]
-
Use a Stronger Base: If your reaction requires a base, consider switching to a stronger, non-nucleophilic base to facilitate the reaction. For amine nucleophiles, a common strategy is to use an excess of the amine itself or a tertiary amine like triethylamine. For other nucleophiles, a stronger base like sodium hydride (NaH) may be required, though this increases the risk of oxazole ring degradation.[7]
-
Increase Nucleophile Concentration: Using a higher concentration or a slight excess (1.1 to 1.5 equivalents) of your nucleophile can help drive the reaction to completion.
-
Consider a Catalyst: In some cases, a catalytic amount of a more nucleophilic salt, such as sodium iodide or potassium iodide (Finkelstein reaction conditions), can be added. The iodide will displace the chloride to form the more reactive iodomethyl intermediate in situ, which then reacts more readily with your primary nucleophile.
Data Summary Table: Reactivity Comparison
| Feature | 4-(chloromethyl)-oxazole | 4-(bromomethyl)-oxazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride due to its larger size and ability to stabilize the negative charge.[7] |
| Typical Reaction Temp. | Higher (e.g., 50-100 °C) | Lower (e.g., Room Temp - 50 °C) | A higher energy barrier for displacing chloride requires more thermal energy.[7] |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time for complete conversion.[7] |
Problem 2: Formation of the Hydroxymethyl Byproduct
Q: My reaction is clean by TLC initially, but after aqueous workup, I see a significant amount of the hydrolyzed byproduct, 4-(hydroxymethyl)-2-(4-fluorophenyl)-1,3-oxazole. How can I avoid this?
A: The Causality: The chloromethyl group is susceptible to hydrolysis, a reaction that is accelerated by water, especially under neutral to basic pH conditions which may occur during a standard workup (e.g., washing with sodium bicarbonate solution).[2][8]
Troubleshooting & Prevention Protocol:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.
-
Minimize Water in Workup:
-
If possible, avoid an aqueous workup altogether. Filter off any solid byproducts and concentrate the reaction mixture directly before purification by chromatography.
-
If an aqueous wash is necessary, use brine (saturated NaCl solution) instead of pure water to minimize the activity of water.
-
Perform the workup at a low temperature (e.g., in an ice bath) to slow the rate of hydrolysis.
-
-
Avoid Basic Washes: Do not use basic solutions like sodium bicarbonate or carbonate for washing if unreacted starting material is present. If a base is needed for quenching, use it cautiously and proceed to extraction immediately.
-
Rapid Extraction: Do not let the reaction mixture sit in contact with the aqueous layer for extended periods. Perform the extraction quickly and efficiently.
Diagram: Hydrolysis Degradation Pathway
Caption: SN1 pathway for the hydrolysis of the chloromethyl group.
Problem 3: Evidence of Oxazole Ring Opening
Q: I ran my reaction under strongly basic conditions (e.g., using n-BuLi or NaH at high temperature) and my mass spec results show fragments that don't correspond to my expected product or simple byproducts. I suspect the oxazole ring has opened. Is this possible?
A: The Causality: Yes, this is a known failure mode for oxazoles. Strong bases can deprotonate the C2 proton, initiating a ring-opening cascade to form an isonitrile intermediate.[4] Similarly, strong acids can protonate the ring nitrogen, activating it for nucleophilic attack and cleavage.[3]
Preventative Measures:
-
Screen Milder Bases: If a base is required, screen milder options first. Carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) are preferable to alkoxides or organometallics.
-
Control Temperature: If a strong base is unavoidable, perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of ring opening.
-
Maintain Neutral pH: Whenever possible, design your synthetic route to avoid strongly acidic or basic conditions. Buffer your reaction if necessary.
-
Late-Stage Oxazole Formation: In a multi-step synthesis, it is often best to form the oxazole ring in one of the final steps to avoid exposing it to harsh reagents used earlier in the sequence.[3]
III. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework to assess the stability of this compound in your specific experimental matrix. The goal is to induce 5-20% degradation to identify potential degradants without completely consuming the parent compound.[9]
Objective: To identify the degradation pathways and products under various stress conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., Acetonitrile, THF)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat to 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Heat a sealed vial of the stock solution at 60 °C.
-
Photolytic Stress: Expose a quartz cuvette of the stock solution to a photostability chamber (ICH Q1B conditions).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Quench the acid/base samples by neutralizing with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms to a control sample (stock solution at t=0) to identify new peaks (degradants) and quantify the loss of the parent compound.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting a forced degradation study.
IV. References
-
Filo. (2025, December 20). hydrolysis (of benzyl chloride). [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]
-
Allen. (n.d.). Benzal chloride on hydrolysis gives. [Link]
-
Wikipedia. (n.d.). Benzyl chloride. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
Wikipedia. (n.d.). Oxazole. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). ACS Publications. [Link]
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2004, May). ResearchGate. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). OUCI. [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave. [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating the Synthesis of Oxazole Derivatives - A Guide to Preventing Decomposition
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of oxazole-containing molecules. The oxazole moiety is a cornerstone in medicinal chemistry, yet its synthesis is often plagued by the inherent instability of the ring system, leading to decomposition and diminished yields. This guide provides in-depth technical assistance, troubleshooting strategies, and validated protocols to empower you to navigate these synthetic challenges successfully.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns encountered during the synthesis of oxazole derivatives.
Q1: What is the primary reason for the decomposition of oxazoles during synthesis?
A1: The principal vulnerability of the oxazole ring is the acidity of the proton at the C2 position.[1] The electron-withdrawing nature of the nitrogen and oxygen atoms within the ring makes this proton susceptible to abstraction under both acidic and basic conditions.[1] This initiates a cascade of reactions, often leading to ring-opening and the formation of undesired byproducts.[1]
Q2: How do pH changes affect the stability of the oxazole ring?
A2: The stability of the oxazole ring is highly dependent on the pH of the reaction medium.
-
Acidic Conditions: In the presence of acid, the nitrogen atom of the oxazole ring can be protonated. This protonation activates the ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present, which can lead to hydrolytic cleavage.[1]
-
Basic Conditions: Basic conditions facilitate the deprotonation of the acidic C2 proton, forming a reactive intermediate that can undergo ring-opening to form an isocyanoenolate.[1] This intermediate can then react with various electrophiles, leading to a mixture of products.[1]
Q3: My oxazole derivative is degrading during purification on a silica gel column. What is happening and how can I prevent it?
A3: The acidic nature of standard silica gel is a common culprit for the decomposition of sensitive oxazole derivatives during chromatographic purification. The acidic silanol groups on the silica surface can catalyze the hydrolysis of the oxazole ring.
To circumvent this, you can use deactivated silica gel. This is typically achieved by treating the silica gel with a base, such as triethylamine, to neutralize the acidic sites. Alternatively, using a different stationary phase like alumina (basic or neutral) can be a viable option for the purification of acid-sensitive compounds.
Q4: What are some common decomposition pathways for oxazoles?
A4: Besides acid- and base-mediated hydrolysis, oxazoles are susceptible to other decomposition pathways:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO4) and chromic acid (H2CrO4) can cleave the oxazole ring.[2]
-
Some Reducing Agents: Certain reduction conditions can lead to the cleavage of the ring, resulting in open-chain products.
-
Nucleophilic Attack: Strong nucleophiles can attack the electron-deficient C2 position, leading to ring-opening rather than substitution. For instance, reaction with ammonia or formamide can lead to the formation of imidazoles via a ring-opening and recyclization pathway.[2]
-
Metallation at C2: The use of strong bases like n-butyllithium (n-BuLi) to deprotonate the C2 position can lead to the formation of an unstable 2-lithio-oxazole, which readily ring-opens to an isocyanide intermediate.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of oxazole derivatives.
Problem 1: Low Yield in Oxazole Synthesis
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Decomposition of the oxazole ring due to harsh reaction conditions. | Employ milder reaction conditions. For the Robinson-Gabriel synthesis, consider using dehydrating agents like triphenylphosphine/iodine or the Burgess reagent instead of strong acids like concentrated sulfuric acid.[3] For the Van Leusen synthesis, use a milder base such as potassium carbonate. | Strong acids and bases can promote the decomposition pathways mentioned in the FAQs. Milder reagents can facilitate the desired cyclization while minimizing side reactions. |
| Incomplete reaction. | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or a switch to a more effective (yet still mild) reagent may be necessary. For the Van Leusen synthesis, microwave assistance has been shown to dramatically reduce reaction times and improve yields. | Incomplete reactions can be due to insufficient activation of starting materials or suboptimal reaction kinetics. Careful monitoring and optimization of reaction parameters are key. |
| Poor quality of starting materials. | Ensure all starting materials and solvents are pure and anhydrous. For the Robinson-Gabriel synthesis, purify the 2-acylamino-ketone precursor before use. | Impurities in starting materials can interfere with the reaction, leading to side products and lower yields. Water can participate in hydrolytic decomposition pathways. |
Problem 2: Unwanted Side Reactions and Impurities
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Formation of nitrile byproduct in Van Leusen synthesis. | Optimize the choice and stoichiometry of the base. A base that is too weak may not efficiently promote the final elimination of the tosyl group from the oxazoline intermediate. Consider a stronger, non-nucleophilic base like DBU. | The formation of a nitrile can occur if the intermediate oxazoline does not eliminate the tosyl group. The choice of base is critical to drive the reaction towards the desired oxazole product. |
| Ring-opening during functionalization (e.g., lithiation). | Protect the C2 position with a bulky protecting group, such as a triisopropylsilyl (TIPS) group, before attempting functionalization at other positions (C4/C5). Use a milder base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) instead of n-BuLi. | The C2 proton is the most acidic site on the oxazole ring. Protecting this position prevents deprotonation and subsequent ring-opening when targeting other positions for functionalization. Milder bases and low temperatures further minimize the risk of undesired side reactions. |
| Low or no yield in palladium-catalyzed cross-coupling reactions. | Ensure strict inert atmosphere (argon or nitrogen) and use degassed solvents and reagents. Use fresh, high-quality palladium catalyst and ligands. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal conditions for your specific substrates. | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. The choice of base is also critical for the efficiency of the transmetalation step in the catalytic cycle. |
In-Depth Technical Protocols
This section provides detailed, step-by-step protocols for key experimental procedures to prevent the decomposition of oxazole derivatives.
Protocol 1: C2-Position Protection with Triisopropylsilyl (TIPS) Group
This protocol is essential when planning to functionalize the C4 or C5 positions of the oxazole ring.
Diagram of the C2-Protection Workflow:
Caption: Workflow for C2-protection, functionalization, and deprotection.
Materials:
-
Oxazole derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the oxazole derivative in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.1 equivalents) dropwise to the cooled oxazole solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Add TIPS-OTf (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-TIPS-protected oxazole.
Protocol 2: Purification of Acid-Sensitive Oxazoles using Deactivated Silica Gel
Diagram of the Deactivation and Purification Process:
Caption: Step-by-step workflow for purification with deactivated silica.
Materials:
-
Crude acid-sensitive oxazole derivative
-
Silica gel for flash chromatography
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine (Et3N)
Procedure:
-
Prepare the silica gel slurry in the desired initial eluent.
-
Pack the chromatography column with the slurry.
-
Prepare a flushing solution by adding 1-3% (v/v) triethylamine to your chosen eluent.
-
Flush the packed column with 2-3 column volumes of the triethylamine-containing eluent. This will neutralize the acidic sites on the silica gel.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the eluent without triethylamine. This removes the excess triethylamine from the mobile phase.
-
Dissolve the crude oxazole derivative in a minimal amount of the eluent and load it onto the column.
-
Perform the chromatography as usual, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data-Driven Insights
The following table provides a comparative overview of yields for a common oxazole synthesis under different conditions, highlighting the impact of reagent choice on efficiency.
| Synthesis Method | Substrate | Conditions | Yield (%) | Reference |
| Robinson-Gabriel | 2-Acylamino-ketone | H2SO4, high temperature | Low | |
| Robinson-Gabriel | 2-Acylamino-ketone | Polyphosphoric acid, high temp. | 50-60 | [4] |
| Van Leusen | Benzaldehyde, TosMIC | K2CO3, Methanol, reflux | Moderate | |
| Van Leusen (Microwave) | Aromatic Aldehydes, TosMIC | K3PO4, Isopropanol, 65°C, 8 min | High (up to 95%) | [5] |
Conclusion
The successful synthesis of oxazole derivatives hinges on a thorough understanding of their stability and the factors that can lead to their decomposition. By implementing the strategies outlined in this guide—from the judicious use of protecting groups to the careful optimization of reaction and purification conditions—researchers can significantly improve the efficiency and reproducibility of their synthetic routes. This Technical Support Center is a living resource, and we encourage you to consult it regularly as you embark on your synthetic endeavors.
References
- Vedejs, E., & Lu, S. P. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 67(13), 4334–4340. [Link]
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry, 2019(10), 2058-2069. [Link]
- Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 126-134. [Link]
- Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8).
- Wikipedia. (n.d.). Oxazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
Sources
Technical Support Center: A Troubleshooting Guide for the Robinson-Gabriel Oxazole Synthesis
Welcome to the technical support center for the Robinson-Gabriel oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction to construct oxazole rings. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to address the common challenges and frequently asked questions encountered during this synthesis. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions.
This guide is structured to provide direct, actionable advice in a question-and-answer format, moving from specific troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide: Addressing Common Experimental Issues
Here, we tackle the most frequent problems encountered during the Robinson-Gabriel oxazole synthesis, providing causative explanations and practical solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in the Robinson-Gabriel synthesis can stem from several factors, ranging from incomplete reaction to product degradation. Let's break down the common culprits and their remedies.
Possible Cause 1: Incomplete Dehydration
The final step of the Robinson-Gabriel synthesis is a crucial acid-catalyzed dehydration of an oxazoline intermediate to form the aromatic oxazole ring.[1][2] Inefficient removal of water can lead to a low conversion to the desired product.
Solution:
-
Choice of Dehydrating Agent: The selection of the cyclodehydrating agent is critical. While concentrated sulfuric acid is the historical reagent, it can be harsh and lead to charring with sensitive substrates.[1][3] Polyphosphoric acid (PPA) is often a milder and more effective alternative, sometimes increasing yields to the 50-60% range.[3] Other reagents to consider include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[1][4] The optimal reagent will be substrate-dependent.
-
Reaction Temperature and Time: Ensure your reaction is heated sufficiently to drive the dehydration. Typical temperatures range from 90°C to 150°C.[1] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
Possible Cause 2: Side Reactions and Byproduct Formation
Several side reactions can compete with the desired oxazole formation, consuming starting material and complicating purification.
Solution:
-
Control of Reaction Conditions: Overly harsh acidic conditions or excessively high temperatures can lead to the decomposition of the starting 2-acylamino-ketone or the oxazole product. A careful optimization of the acid catalyst concentration and temperature is recommended.
-
Starting Material Purity: Impurities in the 2-acylamino-ketone can lead to a cascade of side reactions. Ensure your starting material is of high purity, which can be synthesized via methods like the Dakin-West reaction.[1]
Possible Cause 3: Inefficient Work-up and Purification
The desired oxazole product might be lost during the work-up and purification steps.
Solution:
-
Aqueous Work-up: A carefully executed aqueous work-up is essential to remove the acid catalyst and other water-soluble impurities. This typically involves neutralizing the reaction mixture with a base like sodium bicarbonate or sodium carbonate solution.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product from the aqueous layer.
-
Purification Technique: Column chromatography on silica gel is a common method for purifying oxazoles.[5] However, some oxazoles can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[5] For solid products, recrystallization is an excellent method to achieve high purity.[5]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat or in a solvent, high temp. | Strong dehydrating agent, readily available. | Can cause charring and decomposition of sensitive substrates.[1][3] |
| Polyphosphoric Acid (PPA) | Neat or in a solvent, high temp. | Generally milder than H₂SO₄, can lead to higher yields.[3] | Viscous and can be difficult to handle. |
| POCl₃ | In a solvent like pyridine or DMF. | Effective for many substrates. | Can act as a chlorinating agent in some cases. |
| SOCl₂ | In a solvent, often with a base. | Readily available and effective. | Can also lead to chlorinated byproducts. |
| Trifluoroacetic Anhydride (TFAA) | In an ethereal solvent. | Useful for solid-phase synthesis.[1] | Can be corrosive and moisture-sensitive. |
A comparative table of common dehydrating agents.
Question 2: My reaction is producing a complex mixture of products. What are the likely side reactions?
A messy reaction profile often indicates the presence of competing reaction pathways.
Possible Side Reactions:
-
Incomplete Cyclization: The initial cyclization of the 2-acylamino-ketone to the oxazoline intermediate may not go to completion, leaving unreacted starting material in the final mixture.
-
Hydrolysis: If water is present in the reaction mixture (other than that produced during dehydration), it can lead to the hydrolysis of the amide bond in the starting material or the oxazole product, especially under harsh acidic conditions.
-
Rearrangements: Under strongly acidic conditions, carbocationic intermediates may be prone to rearrangement, leading to isomeric byproducts.
-
Polymerization/Decomposition: Sensitive substrates can polymerize or decompose under the reaction conditions, resulting in a tarry mixture.
Troubleshooting Steps:
-
Analyze the Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and mass spectrometry. Understanding their structure can provide valuable clues about the competing reaction pathways.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may suppress side reactions that have a higher activation energy than the desired cyclization.
-
Acid Catalyst: Titrate the amount of acid catalyst used. Sometimes, a catalytic amount is sufficient and less destructive than a large excess.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred to minimize hydrolysis.
-
Question 3: How do I effectively purify my oxazole product?
Purification is a critical step to obtaining a high-quality final product. The strategy will depend on the physical properties of your oxazole (solid vs. liquid) and its stability.
General Purification Workflow:
-
Quenching and Neutralization: Carefully quench the reaction by pouring it into a cold, basic solution (e.g., ice-cold saturated sodium bicarbonate). This will neutralize the strong acid and precipitate some of the product if it is a solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification:
-
Column Chromatography: This is the most common method. Use a solvent system determined by TLC analysis. As mentioned earlier, be mindful of the potential for degradation on silica gel and consider alternatives if necessary.[5]
-
Recrystallization: For solid products, this is an excellent method for obtaining highly pure material. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: For volatile liquid oxazoles, distillation under reduced pressure can be an effective purification method.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Robinson-Gabriel synthesis to enhance your understanding of the reaction.
What is the mechanism of the Robinson-Gabriel oxazole synthesis?
The reaction proceeds through a two-step mechanism:
-
Cyclization: The 2-acylamino-ketone undergoes an intramolecular nucleophilic attack of the amide oxygen onto the protonated ketone carbonyl. This forms a five-membered ring intermediate, an oxazoline.
-
Dehydration: The oxazoline intermediate is then dehydrated under acidic conditions to form the aromatic oxazole ring.
Caption: The reaction mechanism of the Robinson-Gabriel oxazole synthesis.
What is the typical substrate scope of the Robinson-Gabriel synthesis?
The Robinson-Gabriel synthesis is quite versatile and can be used to synthesize a wide range of substituted oxazoles.[1] It is particularly well-suited for the synthesis of 2,5-diaryl- and 2,4,5-triaryl-substituted oxazoles.[4] The nature of the substituents on the 2-acylamino-ketone can influence the reaction's success. Electron-withdrawing groups on the aromatic rings may require harsher conditions, while electron-donating groups can facilitate the reaction.
How can I synthesize the starting 2-acylamino-ketone?
The 2-acylamino-ketone starting material is a key component of this synthesis. A common and effective method for its preparation is the Dakin-West reaction .[1] This reaction involves the acylation of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine.
Caption: Synthesis of the 2-acylamino-ketone precursor via the Dakin-West reaction.
What are the key safety precautions for this reaction?
The Robinson-Gabriel synthesis often employs strong acids and other hazardous reagents. It is imperative to follow strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like POCl₃ and SOCl₂.
-
Handling Strong Acids: Exercise extreme caution when handling concentrated acids like sulfuric acid and PPA. Add them slowly to the reaction mixture, and be prepared for exothermic reactions.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a large volume of a suitable quenching solution (e.g., ice-water or a basic solution).
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Standard Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol provides a general procedure for the synthesis of a common oxazole. Note that the optimal conditions may vary depending on the specific substrate.
Materials:
-
2-Benzamido-1-phenylethan-1-one (1 equivalent)
-
Polyphosphoric acid (PPA) (10 equivalents by weight)
-
Toluene (or another suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzamido-1-phenylethan-1-one and toluene.
-
Carefully add polyphosphoric acid to the flask.
-
Heat the reaction mixture to reflux (typically 110-120°C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution while stirring.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
Caption: A typical experimental workflow for the Robinson-Gabriel oxazole synthesis.
References
- Wikipedia. Robinson–Gabriel synthesis. [Link]
- Scribd. 5-Iii) Sem 4 | PDF. [Link]
- Wikiwand. Robinson–Gabriel synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- Semantic Scholar. Robinson–Gabriel synthesis. [Link]
- SynArchive. Robinson-Gabriel Synthesis. [Link]
- Indian Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: Scale-Up Synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the scalable synthesis of this important heterocyclic compound. Our focus is on ensuring scientific integrity, providing actionable solutions to common challenges, and grounding our recommendations in established chemical principles.
I. Overview of the Synthetic Strategy
The most common and scalable approach to synthesizing 2,4-disubstituted oxazoles like this compound is through a variation of the Robinson-Gabriel synthesis.[1][2][3] This classical method involves the cyclodehydration of a 2-acylamino-ketone. For our target molecule, a plausible and efficient pathway involves two key stages:
-
Formation of the Oxazole Ring: Reaction of 4-fluorobenzamide with 1,3-dichloroacetone to form the precursor, 2-(4-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole. This is a modification of the Hantzsch oxazole synthesis, which traditionally uses α-haloketones and amides.
-
Chlorination of the Hydroxymethyl Group: Conversion of the 4-(hydroxymethyl) group to the desired 4-(chloromethyl) group using a suitable chlorinating agent like thionyl chloride (SOCl₂).
This two-step approach is often preferred for scale-up as it avoids handling highly reactive and potentially unstable chloromethyl-containing starting materials for the cyclization step.
II. Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Step 1: Oxazole Formation (Cyclocondensation)
Q1: The yield of 2-(4-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole is consistently low. What are the potential causes and solutions?
A1: Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the product.
-
Causality: The reaction between 4-fluorobenzamide and 1,3-dichloroacetone is a competitive process. Dichloroacetone can self-condense or react with the solvent under certain conditions. The amide might not be sufficiently nucleophilic, or the reaction temperature could be suboptimal.
-
Troubleshooting & Optimization:
-
Reagent Purity: Ensure both starting materials are of high purity. The presence of water can hydrolyze the dichloroacetone.
-
Reaction Temperature: A systematic temperature screen is advisable. Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed. Overheating can lead to decomposition and tar formation.
-
Solvent Choice: High-boiling aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used. However, for scale-up, consider alternatives like sulfolane or high-boiling ethers to simplify work-up.
-
Stoichiometry: A slight excess of the more stable reagent (4-fluorobenzamide) might drive the reaction to completion. Experiment with molar ratios from 1:1 to 1.2:1 (amide:dihaloacetone).
-
Addition Rate: On a larger scale, the exothermic nature of the reaction can be significant. A slow, controlled addition of 1,3-dichloroacetone to the heated solution of 4-fluorobenzamide is recommended to maintain a stable internal temperature.
-
Q2: I am observing significant amounts of dark, tar-like byproducts. How can I minimize their formation?
A2: Tar formation is a common issue in condensations involving α-haloketones, especially at elevated temperatures.
-
Causality: 1,3-Dichloroacetone is prone to polymerization and self-condensation reactions, which are accelerated by heat and the presence of acidic or basic impurities.
-
Troubleshooting & Optimization:
-
Temperature Control: This is critical. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Use a reliable temperature controller and ensure efficient stirring to avoid localized overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.
-
Purification of Starting Materials: Ensure the 1,3-dichloroacetone is freshly distilled or from a recently opened container to minimize the presence of polymeric impurities.
-
Work-up Procedure: Prompt work-up upon reaction completion is crucial. Quenching the reaction mixture by pouring it into cold water can precipitate the product and separate it from some of the soluble, dark impurities.
-
Step 2: Chlorination
Q3: The chlorination of the hydroxymethyl oxazole with thionyl chloride is sluggish and incomplete. What should I investigate?
A3: Incomplete chlorination can be due to several factors related to reagent activity, reaction conditions, and the presence of inhibitors.
-
Causality: Thionyl chloride (SOCl₂) is highly reactive but can be deactivated by moisture. The reaction proceeds via a chlorosulfite ester intermediate, and its formation and subsequent decomposition to the chloride can be influenced by temperature and catalysts.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: This is paramount. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use a freshly opened or distilled bottle of thionyl chloride.
-
Stoichiometry: While a slight excess of thionyl chloride is typically used (1.1-1.5 equivalents), a large excess can lead to charring and difficult purification.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (40-60 °C). If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. Monitor by TLC or HPLC.
-
Catalyst: A catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. However, use this with caution as it can also promote side reactions.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used. Ensure the solvent is anhydrous.
-
Q4: During work-up of the chlorination reaction, I am experiencing product loss and the formation of a new, more polar impurity. What is happening?
A4: This is likely due to the hydrolysis of the chloromethyl group back to the hydroxymethyl starting material or other side reactions during quenching. The chloromethyl group on the oxazole is reactive and susceptible to nucleophilic attack.[4]
-
Causality: The 4-(chloromethyl) group is an excellent electrophile. Quenching the reaction with water or alcohols can lead to nucleophilic substitution, regenerating the starting alcohol or forming an ether byproduct, respectively.
-
Troubleshooting & Optimization:
-
Quenching Method: Instead of quenching with water directly, first remove the excess thionyl chloride under reduced pressure (with appropriate trapping of the corrosive vapors). The residue can then be carefully dissolved in a non-polar solvent like ethyl acetate and washed with a mild base like saturated sodium bicarbonate solution to neutralize any remaining acidic species. Perform these washes at a low temperature (0-5 °C) to minimize hydrolysis.
-
Extraction and Drying: After washing, quickly dry the organic layer over a desiccant like anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Prolonged exposure to aqueous conditions should be avoided.
-
Purification: If column chromatography is necessary, use a non-protic eluent system (e.g., hexane/ethyl acetate). The silica gel itself can be slightly acidic and may cause some degradation if the product is left on the column for an extended period. Neutralizing the silica gel with triethylamine in the eluent can sometimes be beneficial.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with thionyl chloride on a large scale?
A: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[2][5][6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[5]
-
Ventilation: Work in a well-ventilated fume hood. For larger quantities, a scrubber system to neutralize the off-gases is recommended.
-
Handling: Add thionyl chloride slowly and carefully to the reaction mixture. Never add water to thionyl chloride.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily available.[2] A spill kit containing an appropriate absorbent material (e.g., vermiculite or sand, not combustible materials) should be on hand.
Q: Can I use a different cyclodehydrating agent for the oxazole formation?
A: Yes, several other reagents are used in Robinson-Gabriel type syntheses.[1][2] Common alternatives include:
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and effective reagent, but can lead to charring with sensitive substrates.
-
Phosphorus Oxychloride (POCl₃): Another strong dehydrating agent.
-
Trifluoroacetic Anhydride (TFAA): Often used in solid-phase synthesis and can be effective under milder conditions.[1] The choice of reagent depends on the specific substrate and desired reaction conditions. For scale-up, the cost, ease of handling, and work-up procedure are also important considerations.
Q: How can I monitor the progress of these reactions effectively?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress.
-
Step 1 (Oxazole Formation): Use a mobile phase like ethyl acetate/hexane (e.g., 1:1) to track the consumption of the starting materials and the formation of the more polar hydroxymethyl oxazole product.
-
Step 2 (Chlorination): Use a similar mobile phase. The chloromethyl product will be less polar than the starting hydroxymethyl oxazole. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q: What are the expected physical properties and stability of the final product?
A: this compound is expected to be a solid at room temperature. The chloromethyl group makes the molecule susceptible to nucleophilic substitution and slow hydrolysis in the presence of moisture.[4] Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
V. Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Step 1: Synthesis of 2-(4-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole
-
Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Charge Reagents: Charge the reactor with 4-fluorobenzamide (1.0 eq.) and a suitable solvent (e.g., DMF, 10 volumes).
-
Heating: Begin stirring and heat the mixture to 85-90 °C.
-
Addition: Once the internal temperature is stable, slowly add 1,3-dichloroacetone (1.05 eq.) via an addition funnel over 1-2 hours, maintaining the internal temperature below 95 °C.
-
Reaction: Stir the mixture at 85-90 °C for 4-6 hours, monitoring the reaction progress by TLC or HPLC until the 4-fluorobenzamide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (20 volumes) with vigorous stirring. The product should precipitate.
-
Isolation: Stir the slurry for 1-2 hours, then filter the solid. Wash the filter cake with water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Step 2: Synthesis of this compound
-
Reactor Setup: Use a similar setup as in Step 1, ensuring all equipment is scrupulously dry. Include a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ vapors.
-
Charge Reagents: Charge the reactor with the dried 2-(4-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole (1.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the suspension to 0-5 °C with stirring.
-
Addition: Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC. Gentle warming (to 40 °C) may be required to drive the reaction to completion.
-
Concentration: Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
Work-up: Dissolve the residue in ethyl acetate (10 volumes). Carefully wash the organic solution sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.
VI. Data Summary Table
| Parameter | Step 1: Oxazole Formation | Step 2: Chlorination |
| Key Reagents | 4-fluorobenzamide, 1,3-dichloroacetone | 2-(4-fluorophenyl)-4-(hydroxymethyl)-1,3-oxazole, Thionyl Chloride |
| Solvent | DMF (or other high-boiling aprotic) | Dichloromethane (anhydrous) |
| Temperature | 85-95 °C | 0 °C to Room Temperature |
| Typical Equivalents | 1.05 eq. of 1,3-dichloroacetone | 1.2 eq. of Thionyl Chloride |
| Key Challenge | Tar formation, incomplete reaction | Product hydrolysis during work-up |
| Monitoring | TLC (EtOAc/Hexane), HPLC | TLC (EtOAc/Hexane), HPLC |
VII. References
-
Robinson–Gabriel synthesis. In Wikipedia. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
-
Thionyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
-
Patt, W. C., & Hamilton, H. W. (1996). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 37(49), 8979-8982.
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
Sources
- 1. wikiwand.com [wikiwand.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Oxazole Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical challenge in synthetic and medicinal chemistry: preventing the unwanted ring opening of the oxazole core. As a five-membered aromatic heterocycle, the oxazole ring is a valuable scaffold in numerous clinically important molecules, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[1][2] However, its aromaticity belies a certain instability under common reaction conditions, making it prone to cleavage.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Degradation Under Acidic or Basic Conditions
Q1: My oxazole-containing compound is decomposing during an acidic workup or purification on silica gel. What is happening and how can I prevent it?
A: This is a classic problem stemming from the inherent electronic properties of the oxazole ring.
The Underlying Chemistry: The oxazole ring contains a basic, pyridine-type nitrogen at the 3-position.[1][3] Under acidic conditions, this nitrogen becomes protonated. This protonation dramatically increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This attack initiates a ring-opening cascade.
Silica gel, being inherently acidic due to surface silanol (Si-OH) groups, can catalyze this same degradation pathway during column chromatography, leading to significant yield loss.[4]
Mechanism: Acid-Catalyzed Oxazole Ring Opening
Caption: Protonation of the oxazole nitrogen activates the ring for nucleophilic attack and subsequent cleavage.
Troubleshooting & Preventative Measures:
-
Modify Your Workup:
-
Use a Biphasic Wash: Instead of a strong acidic wash (e.g., 1M HCl), use a saturated solution of a milder acid salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to neutralize the reaction while avoiding strongly acidic pH.
-
Minimize Contact Time: If an acid wash is unavoidable, perform it quickly at low temperatures (0 °C) and immediately proceed to the next step.
-
-
Optimize Your Chromatography:
-
Deactivate Silica Gel: Before packing your column, prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites.[4]
-
Switch Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[4][5]
-
Reversed-Phase Chromatography: If your molecule is suitable, C18 reversed-phase chromatography uses less acidic mobile phases and can be an excellent alternative.[5]
-
Scenario 2: Instability During Reduction Reactions
Q2: I am trying to reduce an ester or another functional group in my molecule, but my oxazole ring is being cleaved. Which reducing agents are safe?
A: The choice of reducing agent is critical. Strong hydride donors, particularly Lithium Aluminum Hydride (LiAlH₄), are often incompatible with the oxazole core.
The Underlying Chemistry: The oxazole ring itself can be reduced, leading to ring-opened products or over-reduced oxazolines.[1] Powerful reducing agents like LiAlH₄ can attack the electrophilic centers of the oxazole ring.[6][7] In contrast, milder reagents often show greater chemoselectivity.
Data Table: Compatibility of Common Reducing Agents with the Oxazole Core
| Reagent | Formula | Typical Use | Compatibility with Oxazole | Rationale & Comments |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Generally Safe | A mild reducing agent that typically does not reduce the oxazole ring. It is not strong enough to reduce esters or carboxylic acids.[6] |
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Amides, Acids | High Risk | A very powerful and unselective reducing agent. Often leads to ring cleavage.[1][7] Avoid if possible. |
| Catalytic Hydrogenation | H₂, Pd/C | Alkenes, Alkynes, Nitro | Substituent Dependent | Can be safe, but over-reduction or ring cleavage is possible under harsh conditions (high pressure/temp). The stability depends on the substituents on the oxazole ring. |
| Diisobutylaluminium Hydride | DIBAL-H | Esters to Aldehydes | Use with Caution | Milder than LiAlH₄ but can still interact with the oxazole ring, especially at higher temperatures. Low-temperature (-78 °C) reactions are recommended. |
Recommended Protocols & Workflow:
Workflow: Selecting a Safe Reduction Strategy
Caption: Decision workflow for choosing a reducing agent compatible with an oxazole core.
Protocol: Safe Reduction of an Ester using Sodium Borohydride (in specific cases)
Note: While NaBH₄ typically does not reduce esters, its reactivity can be enhanced in the presence of certain additives or under specific conditions, providing a milder alternative to LiAlH₄.
-
Setup: Dissolve the oxazole-containing ester in a suitable solvent like a mixture of THF and Methanol under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0 °C.
-
Reagent Addition: Add NaBH₄ portion-wise over 30 minutes. The use of methanol as a co-solvent can facilitate the reduction of some esters.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly add a saturated solution of ammonium chloride (NH₄Cl) to quench the excess reagent.
-
Extraction: Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Scenario 3: Reactivity with Organometallics
Q3: I want to perform a Grignard reaction on a substrate containing an oxazole ring. Is this feasible?
A: This is challenging and requires careful consideration. Grignard reagents are not only strong nucleophiles but also strong bases, which can lead to unwanted side reactions. [8]
The Underlying Chemistry: The proton at the C2 position of the oxazole ring is the most acidic, with a pKa of approximately 20.[3][9] A powerful base like a Grignard reagent can deprotonate this position. This deprotonation can lead to a metallated oxazole, which may be unstable and undergo ring opening to form an isocyanide intermediate.[9][10]
Strategies for Success:
-
Use of "Turbo-Grignard" Reagents: Knochel's "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can promote the desired halogen-metal exchange or addition reactions at lower temperatures and with greater functional group tolerance compared to traditional Grignard reagents. This can sometimes bypass the deprotonation issue.
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C) to favor the faster kinetic process (nucleophilic addition to your target functional group) over the slower thermodynamic process (deprotonation of the oxazole ring).
-
Alternative Organometallics: Consider using less basic organometallic reagents like organozinc or organocuprate reagents, which often exhibit higher chemoselectivity.
References
- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
- Oxazole – Knowledge and References. Taylor & Francis. [Link]
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognizance Journal. [Link]
- A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt. [Link]
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
- Oxazole. Wikipedia. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
- Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxyl
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Isoxazole to oxazole: a mild and unexpected transform
- Oxazole.pdf. CUTM Courseware. [Link]
- Oxazole Synthesis by four Name Reactions. YouTube. [Link]
- Product decomposed on silica gel.
- Elimination and detoxification of sulfathiazole and sulfamethoxazole assisted by laccase immobilized on porous silica beads.
- The Grignard Reagents | Organometallics.
- 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
- Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes. NIH. [Link]
- 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
- Silicic acid (silica gel) removal method ??.
- Reducing agents: LiAlH4 and NaBH4. YouTube. [Link]
- What compounds does LiAlH4 reduce?
- A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil.
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Characterization of Halogenated Heterocycles
Welcome to the technical support center for the characterization of halogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these unique and often complex molecules. Halogenated heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, yet their characterization is fraught with specific pitfalls that can lead to misinterpretation of data.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during NMR spectroscopy, mass spectrometry, and X-ray crystallography experiments. The advice herein is grounded in established scientific principles and field-proven experience to ensure the integrity and accuracy of your results.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of halogen atoms can introduce complexities in NMR spectra that are not observed with simple organic molecules. This section addresses common problems and their solutions.
Q1: My 13C NMR spectrum shows broad or unexpectedly split signals for carbons attached to chlorine or bromine. How can I confirm the presence of the halogen and get a cleaner spectrum?
A1: This is a classic issue arising from the quadrupolar nature of chlorine (35Cl, 37Cl) and bromine (79Br, 81Br) isotopes and the "heavy atom effect."
-
The "Why": Both chlorine and bromine have two NMR-active isotopes with a nuclear spin greater than 1/2.[1] These quadrupolar nuclei relax quickly, which can lead to significant broadening of the signal for the directly attached carbon. Furthermore, the different isotopes induce slightly different electronic environments, causing a small difference in the chemical shift of the carbon, known as an isotope effect.[1] For chlorine, with a ~3:1 natural abundance of 35Cl to 37Cl, you might resolve two peaks with this intensity ratio. For bromine (~1:1 abundance of 79Br to 81Br), you might see two peaks of nearly equal intensity.[1] However, due to quadrupolar broadening, these signals often coalesce into a single broad peak.
-
Troubleshooting Workflow:
dot graph TD { A[Start: Broad or Split C-X Signal] --> B{Is high resolution possible?}; B -- Yes --> C[Optimize 1D 13C Experiment]; C --> D[Increase scan number, use a high-field instrument]; D --> E{Are isotopic peaks resolved?}; B -- No/Insufficient Material --> F[Run a 2D 1H-13C HSQC]; F --> G[Optimize for high 13C resolution]; G -- "Band-selective excitation" --> H[Acquire data]; H --> E; E -- Yes --> I[Confirm Cl (~3:1 ratio) or Br (~1:1 ratio)]; E -- No --> J[Observe a single, broadened peak]; J --> K[Conclude quadrupolar broadening is dominant]; I --> L[End: Halogen Confirmed]; K --> L; }
Caption: Workflow to diagnose C-X signal issues.
-
Experimental Protocol: High-Resolution 13C HSQC for Isotope Splitting
-
Sample Preparation: Prepare a concentrated sample of your halogenated heterocycle in a suitable deuterated solvent.
-
Instrument Setup: Use the highest field NMR spectrometer available to maximize chemical shift dispersion.
-
Experiment Selection: Choose a 2D 1H-13C HSQC experiment.
-
Parameter Optimization:
-
Reduce the 1H spectral width to only include the proton attached to the halogenated carbon of interest. This focuses the receiver's dynamic range.[1]
-
Significantly reduce the 13C spectral width (F1 dimension) to a few ppm around the expected chemical shift of the C-X carbon. This can be achieved using band-selective 13C excitation.[1]
-
Increase the number of increments in the F1 dimension to improve digital resolution.
-
Increase the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the 2D spectrum and extract a 1D slice through the carbon resonance of interest to visualize the splitting pattern.[1]
-
Q2: The chemical shifts in my 13C NMR spectrum don't follow standard electronegativity trends for my iodo- and bromo-substituted heterocycles. Why is the carbon attached to iodine shifted upfield compared to the bromo-analogue?
A2: This is a manifestation of the "heavy atom effect," where relativistic effects, specifically spin-orbit coupling, dominate the shielding of the carbon nucleus.
-
The "Why": For lighter halogens like fluorine and chlorine, the deshielding effect on the directly attached carbon is primarily due to paramagnetic contributions and electronegativity.[2][3][4] However, for heavier halogens like bromine and especially iodine, spin-orbit (SO) coupling becomes a major contributor to the shielding tensor.[2][3] This SO coupling provides a significant shielding (upfield shift) contribution that counteracts and often outweighs the expected deshielding from electronegativity.[5] Therefore, it is common to see the 13C chemical shift order C-I < C-Br < C-Cl, which is inverse to the order of electronegativity.
-
Data Summary: Halogen Effects on 13C Chemical Shifts
| Halogen (X) | Electronegativity | Dominant Effect on C-X Shift | Typical 13C Shift Trend |
| F | 3.98 | Paramagnetic Deshielding | Downfield |
| Cl | 3.16 | Paramagnetic Deshielding | Downfield |
| Br | 2.96 | Spin-Orbit Shielding | Upfield (relative to Cl) |
| I | 2.66 | Strong Spin-Orbit Shielding | Most Upfield (of halogens) |
Q3: I'm working with a fluorinated heterocycle. My 19F NMR spectrum is complex with many couplings. How can I simplify interpretation and make assignments?
A3: 19F NMR is a powerful tool due to its high sensitivity and wide chemical shift range, but long-range couplings are common.[6][7] A systematic approach using 2D NMR is key.
-
The "Why": Fluorine (19F) is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[6][7] Its chemical shifts are very sensitive to the local electronic environment.[7] Unlike protons, 19F-19F couplings can be significant over many bonds (4J or even 5J are commonly observed), leading to complex splitting patterns.[6]
-
Troubleshooting and Assignment Strategy:
-
1H-19F Correlation: Run a 2D 1H-19F HETCOR (or HSQC-type) experiment. This will correlate fluorine signals with nearby protons, allowing you to leverage the more easily assigned proton spectrum to identify fluorine environments.
-
19F-19F Correlation: Run a 2D 19F-19F COSY experiment. This is essential for tracing out the fluorine spin systems and identifying which fluorine atoms are coupled to each other, even over long ranges.
-
Structure Elucidation in Mixtures: For complex mixtures where separation is not feasible, advanced 19F-centered NMR techniques can be used to determine structures without standards.[8][9][10] These methods utilize the high resolution of 19F NMR to acquire a large number of NMR parameters for structure determination.[9][10]
-
Mass Spectrometry (MS)
The distinct isotopic abundances of chlorine and bromine are a gift for mass spectrometrists, but fragmentation and ionization can still pose challenges.
Q1: My mass spectrum shows a cluster of peaks for the molecular ion. How do I interpret this to confirm the number of chlorine and/or bromine atoms in my heterocycle?
A1: The characteristic isotopic patterns of chlorine and bromine are definitive signatures. Analyzing the M, M+2, M+4, etc., peaks and their relative intensities will reveal the halogen composition.
-
The "Why": Chlorine exists as two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%), with a mass difference of two.[1] This results in an M+2 peak with an intensity that is approximately one-third of the molecular ion (M) peak for a monochlorinated compound.[11][12] Bromine also has two stable isotopes, 79Br (50.7%) and 81Br (49.3%), also with a mass difference of two.[1] This leads to M and M+2 peaks of nearly equal intensity for a monobrominated compound.[11] When multiple halogens are present, the patterns become more complex but are predictable based on binomial expansion.[13]
-
Isotope Pattern Quick Guide:
| Number of Halogens | Halogen | Expected Isotopic Cluster (Relative Intensities) |
| 1 | Chlorine | M, M+2 (3:1) |
| 2 | Chlorine | M, M+2, M+4 (9:6:1) |
| 1 | Bromine | M, M+2 (1:1) |
| 2 | Bromine | M, M+2, M+4 (1:2:1) |
| 1 Cl, 1 Br | Both | M, M+2, M+4 (Complex, but M+2 is largest) |
-
Troubleshooting Workflow:
dot graph TD { A[Start: Isotopic Cluster Observed] --> B{Identify M peak}; B --> C[Measure m/z of M, M+2, M+4...]; C --> D{Analyze Relative Intensities}; D -- "M:M+2 is ~3:1" --> E[Indicates Chlorine]; D -- "M:M+2 is ~1:1" --> F[Indicates Bromine]; D -- "Complex Pattern" --> G[Mixture of Cl/Br or Multiple Halogens]; E --> H{Is there an M+4 peak?}; H -- "Yes, ~1/3 of M+2" --> I[Confirms two Cl atoms]; H -- No --> J[Confirms one Cl atom]; F --> K{Is there an M+4 peak?}; K -- "Yes, ~1/2 of M+2" --> L[Confirms two Br atoms]; K -- No --> M[Confirms one Br atom]; G --> N[Use Isotope Simulation Software]; N --> O[Compare Simulated vs. Experimental]; O --> P[End: Halogen Count Confirmed]; I --> P; J --> P; L --> P; M --> P; }
Caption: Logic for interpreting MS isotope patterns.
Q2: I'm analyzing my halogenated heterocycle by GC/MS or LC/MS, but I'm getting poor peak shape (tailing) and low signal intensity. What could be the cause?
A2: Poor chromatography and low signal can stem from interactions with the analytical system or inefficient ionization.
-
The "Why": Halogenated compounds, especially those with additional polar functional groups (like N-H or O-H on the heterocycle), can interact with active sites (e.g., exposed silanols) in GC liners, columns, or LC columns.[14] This leads to peak tailing and potential sample loss. In ESI-MS, the halogen's electron-withdrawing nature can affect the molecule's ability to be protonated or deprotonated, leading to poor ionization efficiency and low signal.
-
Troubleshooting & Optimization Protocol:
-
For GC/MS:
-
Use Deactivated Consumables: Ensure you are using a deactivated injector liner and a high-quality, low-bleed GC column specifically designed to minimize active sites.[14]
-
Optimize Temperatures: Some halogenated compounds can degrade at high injector temperatures. Perform a temperature optimization study, starting with a lower injector temperature (e.g., 250°C) and gradually increasing.[14]
-
Check for Column Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.[14]
-
-
For LC/MS:
-
Select the Right Ionization Mode: Test both positive (ESI+) and negative (ESI-) electrospray ionization. Highly electronegative halogenated compounds may ionize more efficiently in negative mode.
-
Optimize Mobile Phase: Add modifiers to your mobile phase. For ESI+, a small amount of formic acid or acetic acid can improve protonation. For ESI-, ammonium hydroxide or a volatile amine can aid deprotonation.
-
Consider APPI: If ESI fails, Atmospheric Pressure Photoionization (APPI) can be an effective alternative for less polar compounds that are difficult to ionize by ESI.
-
-
X-Ray Crystallography
Obtaining a high-quality crystal structure provides unambiguous proof of structure, but halogenated compounds present unique opportunities and challenges.
Q1: I'm struggling to grow single crystals of my halogenated heterocycle suitable for X-ray diffraction. Are there any specific strategies I should try?
A1: While crystallization is often trial-and-error, the presence of halogens can be leveraged. Halogen bonding is a powerful tool in crystal engineering.
-
The "Why": Heavier halogens (Cl, Br, I) possess an electron-deficient region known as a "sigma-hole" opposite the C-X covalent bond.[15][16] This region can act as a Lewis acid, forming a net attractive, directional interaction with a Lewis base (e.g., a nitrogen or oxygen atom on another molecule).[15][17] This "halogen bond" can be a robust and predictable interaction to guide the assembly of molecules into an ordered crystal lattice.[15][18] In fact, deliberately adding halogens to a molecule is a known strategy to promote crystallization.[19]
-
Recommended Crystallization Protocol: Slow Solvent Evaporation & Diffusion
-
Purity is Paramount: Ensure your compound is highly pure (>98%). Impurities are the number one inhibitor of crystallization.
-
Solvent Screening:
-
Dissolve a small amount of your compound (5-10 mg) in a good solvent (e.g., Dichloromethane, Ethyl Acetate, THF) in a small vial (e.g., 4 mL).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexanes, Heptane) until the solution becomes faintly cloudy.
-
Add a drop or two of the good solvent to clarify the solution.
-
-
Slow Evaporation: Cover the vial with parafilm and poke 1-3 small holes in it with a needle. This slows the evaporation rate, which is key for growing large, well-ordered crystals.
-
Vapor Diffusion: Place the vial containing your dissolved compound inside a larger, sealed jar that contains a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting crystal growth.
-
Patience: Do not disturb the vials.[20] Leave them in a vibration-free location for several days to weeks.
-
Q2: I obtained a crystal structure of my brominated ligand in a protein, but the electron density for the bromine atom is weak or smeared, and the C-Br bond appears elongated. What happened?
A2: This is a classic sign of specific radiation damage. High-intensity synchrotron X-ray sources can cause cleavage of carbon-halogen bonds.
-
The "Why": The absorption of X-rays generates solvated electrons and free radicals within the crystal.[21] Carbon-halogen bonds, particularly C-Br and C-I, are susceptible to cleavage by these species. This specific radiation damage (SRD) can occur even in cryo-cooled crystals and leads to a loss of the halogen atom at that position.[21] As the X-ray dose increases during data collection, a greater percentage of the molecules in the crystal lattice will have lost the halogen, resulting in poor or averaged electron density for that atom.[21]
-
Mitigation Strategies:
-
Minimize X-ray Dose: Use a highly attenuated beam and collect the minimum amount of data necessary for a complete dataset. Collecting highly redundant data can exacerbate the problem.[21]
-
Use Multiple Crystals: If damage is severe, consider using multiple crystals and merging the data (serial crystallography) to limit the dose any single crystal receives.
-
Refine with Partial Occupancy: During structure refinement, model the halogen atom with a partial occupancy (e.g., 0.7) and the remaining occupancy as a hydrogen atom. This can often improve the fit to the damaged electron density.
-
Frequently Asked Questions (FAQs)
Q: Why is 19F NMR so much more sensitive than 13C NMR? A: There are two main reasons. First, the 19F nucleus has 100% natural abundance, whereas the NMR-active 13C isotope has only ~1.1% natural abundance. Second, 19F has a much higher gyromagnetic ratio than 13C, which makes it inherently more receptive to the NMR experiment.[6]
Q: Can I use IR spectroscopy to definitively identify which halogen is in my compound? A: Sometimes, but not always. The C-X stretching vibrations do appear in different regions of the IR spectrum, with the frequency decreasing as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I). However, the ranges for these peaks can overlap, making unambiguous assignment difficult based on IR alone.[22] It is best used in conjunction with other techniques like mass spectrometry.
Q: What is a "sigma-hole" and why is it important for halogenated heterocycles? A: A sigma-hole is a region of positive electrostatic potential located on a halogen atom (Cl, Br, I) on the axis of and opposite to the covalent bond it forms with another atom (e.g., carbon).[16] This positive region can interact attractively with electron-rich areas (Lewis bases) like the lone pair on a nitrogen atom in a heterocycle. This interaction, called a halogen bond, is crucial in supramolecular chemistry and crystal engineering, often dictating how molecules pack in the solid state.[15][17]
Q: My mass spectrum doesn't show a molecular ion peak. How can I determine the molecular weight? A: The absence of a molecular ion peak is common in electron ionization (EI) MS, where the initial ion is unstable and fragments immediately.[23][24] To overcome this, use a "softer" ionization technique like Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are much less likely to cause fragmentation and will almost always show a clear molecular ion (or a protonated/adduct ion like [M+H]+ or [M+Na]+).[24]
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
- Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020).
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
- Distinguishing chlorine and bromine by 1H-13C HSQC. (2016). UCSD SSPPS NMR Facility. [Link]
- Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (2020). Crystal Growth & Design. [Link]
- Sokół, W., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2847-2854. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science (RSC Publishing). [Link]
- Crystal Engineering through Halogen Bonding: Complexes of Nitrogen Heterocycles with Organic Iodides. (2001).
- Can anyone please suggest the best method to grow the crystals for organic compounds. (2015).
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018).
- Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. (2018). MDPI. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
- Halogen Bonding in Crystal Engineering. (2014). Semantic Scholar. [Link]
- Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. (2016).
- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. [Link]
- Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. (2009). Semantic Scholar. [Link]
- Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove - University of Mississippi. [Link]
- 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2012).
- Mass spectral interpret
- 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (2017). PubMed. [Link]
- Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]
- The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. (2022).
- Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. (2021).
- Finding Alkyl Halides in 13C NMR. (2014). Chemtips - WordPress.com. [Link]
- 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (2017).
- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). Elkchemist via YouTube. [Link]
- Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [Link]
- Interpretation of Mass Spectra. (2017).
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
- Guide for crystallization. (n.d.). University of Geneva. [Link]
- Interpretation of mass spectra. (n.d.). University of California, Davis. [Link]
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
- Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
- Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [Link]
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]
- Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]
- The halogen effect on the C-13 NMR chemical shift in substituted benzenes. (2018). BV FAPESP. [Link]
Sources
- 1. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The halogen effect on the C-13 NMR chemical shift ... - BV FAPESP [bv.fapesp.br]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. biophysics.org [biophysics.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
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- 19. researchgate.net [researchgate.net]
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- 24. uni-saarland.de [uni-saarland.de]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole in cross-coupling reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via cross-coupling reactions is pivotal for the synthesis of novel compounds. However, the presence of multiple reactive sites—the chloromethyl group and the potential for C-H activation on the oxazole ring—along with the electronic properties of the fluorophenyl substituent, can present unique challenges. This guide offers expert insights and practical solutions to common issues encountered during these transformations.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to rapid catalyst decomposition, often visible as the formation of palladium black.[1]
-
Reagent Quality: Boronic acids are prone to degradation, especially upon prolonged storage. It is crucial to verify the purity of your boronic acid. Consider using freshly acquired reagent or converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
-
Catalyst System (Precatalyst and Ligand):
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, their purity can vary.[2] Consider using well-defined, preformed catalysts like Buchwald's G3 or G4 precatalysts, which ensure efficient generation of the active LPd(0) species.[3]
-
Ligand Selection: The choice of ligand is critical. The nitrogen atom in the oxazole ring can coordinate with the palladium center, potentially inhibiting catalysis.[1] To overcome this, employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the desired catalytic cycle.
-
-
Base and Solvent:
-
Base: The choice of base is crucial for the transmetalation step. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
-
Solvent: The solvent must be appropriate for the chosen base and temperature. Aprotic polar solvents like dioxane, THF, or toluene are often effective. For some systems, the addition of water as a co-solvent can be beneficial.[4]
-
dot
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I'm observing significant homocoupling of my boronic acid/alkyne coupling partner. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. It arises from the reaction of two molecules of the organometallic reagent with each other.
-
For Suzuki Reactions: Homocoupling of boronic acids is often promoted by the presence of oxygen.
-
Rigorous Degassing: Enhance your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[1]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[1]
-
-
For Sonogashira Reactions: The homocoupling of terminal alkynes (Glaser coupling) is a well-known side reaction, often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[5]
-
Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. While this may require a more active palladium catalyst/ligand system and potentially higher temperatures, it eliminates the primary cause of alkyne homocoupling.[6]
-
Minimize Oxygen: As with Suzuki homocoupling, strictly anaerobic conditions are crucial.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Using a bulkier amine may sometimes help.
-
Q3: My Buchwald-Hartwig amination is not working with a primary amine. What adjustments should I make?
A3: The Buchwald-Hartwig amination of primary amines can be challenging. The catalyst system needs to be carefully selected to favor C-N bond formation and avoid side reactions.
-
Ligand Choice: This is the most critical factor. The development of bulky, electron-rich phosphine ligands was essential for extending the scope of this reaction to primary amines.[7] Ligands like XPhos, RuPhos, or JohnPhos are excellent starting points. Bidentate phosphine ligands like BINAP or DPPF have also been shown to be effective.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[8] Ensure it is fresh and handled under an inert atmosphere as it is hygroscopic.
-
Palladium Precatalyst: Using a preformed catalyst like a Buchwald G3 or G4 precatalyst is highly recommended as it ensures the efficient formation of the active monoligated Pd(0) species.[3]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about catalyst selection and reaction setup for cross-coupling reactions with this compound.
Q1: Which palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this substrate?
A1: For a Suzuki-Miyaura coupling involving the chloromethyl group of your oxazole, a robust and highly active catalyst system is recommended. A reliable starting point would be:
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a Buchwald G3 precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Ligand: A bulky, electron-rich monophosphine ligand such as XPhos or SPhos (2-4 mol%). These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Dioxane or Toluene.
This combination is generally effective for coupling benzylic chlorides and can help overcome potential catalyst inhibition by the oxazole nitrogen.
Q2: Can I perform a Sonogashira coupling with this molecule? What conditions are recommended?
A2: Yes, a Sonogashira coupling with a terminal alkyne is a viable reaction. The reaction couples the terminal alkyne with the chloromethyl group.
-
Classical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of PdCl₂(PPh₃)₂ (2-5 mol%).
-
Copper Co-catalyst: CuI (1-5 mol%).
-
Base: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent.
-
Solvent: THF or DMF.
-
-
Copper-Free Conditions: To avoid issues with alkyne homocoupling, you can use a copper-free protocol. This typically requires a more active palladium catalyst system.
-
Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky phosphine ligand (e.g., XPhos).
-
Base: A strong base like Cs₂CO₃ or K₃PO₄.
-
Solvent: Dioxane or DMF.
-
Q3: Why is degassing the reaction mixture so important?
A3: The active catalyst in most palladium-catalyzed cross-coupling reactions is a Pd(0) species.[10] This species is electron-rich and highly susceptible to oxidation by molecular oxygen. If oxygen is present in the reaction mixture, it will oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. This leads to catalyst "death" and results in low or no product yield.[1] Common degassing methods include the freeze-pump-thaw technique or sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst.
Q4: What is the role of the ligand in the catalytic cycle?
A4: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.[11][12]
-
Solubility and Stability: The ligand helps to solubilize the palladium species in the organic solvent and stabilizes it against decomposition (e.g., formation of palladium black).
-
Modulating Reactivity: Electron-rich and bulky ligands generally accelerate the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[2] They also promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[9]
-
Substrate Scope: The development of sophisticated ligands has been the primary driver in expanding the scope of cross-coupling reactions to include previously challenging substrates.[2][13]
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Part 3: Data and Protocols
Table 1: Recommended Catalyst Systems for Various Cross-Coupling Reactions
| Coupling Reaction | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | XPhos or SPhos (2-4) | K₃PO₄ (2-3) | Dioxane, Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (as part of precatalyst) + CuI (1-5) | Et₃N or DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd(OAc)₂ (1-3) | RuPhos or XPhos (2-6) | NaOtBu (1.5-2) | Toluene, Dioxane | 80-110 |
| Heck | Pd(OAc)₂ (1-2) | P(o-tol)₃ or P(tBu)₃ (2-4) | Et₃N or K₂CO₃ | DMF, NMP | 80-120 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to establish an inert atmosphere.
-
Under a positive pressure of argon, add the palladium precatalyst.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- Barder, T. E., et al. (2008). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. NIH Public Access. [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ARKIVOC. [Link]
- Valente, C., et al. (2012). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize.
- Cazin, C. S. J., & Nolan, S. P. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
- Shibata, K., & Shuto, S. (2012). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry. [Link]
- LibreTexts Chemistry. (2020). 17.
- Stanforth, S. P. (2006). Suzuki coupling of oxazoles. PubMed. [Link]
- Taylor, R. J. K., et al. (2004). 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. ElectronicsAndBooks. [Link]
- ResearchGate. (2025). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]
- ResearchGate. (2025).
- Wikipedia.
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Devi, M. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
- Chung, K. H., et al. (2014). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]
- Chopra, H. (2021).
- Tolomelli, A., et al. Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry Institute. [Link]
- The Organic Chemist (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
- ResearchGate. Previously reported solvent effects on C−OTf vs. C−Cl cross‐coupling.... [Link]
- Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH Public Access. [Link]
- Organic Chemistry Frontiers. (2023).
- PubMed. (2006). Suzuki coupling of oxazoles. [Link]
- de Vries, J. G. (2018).
- MacMillan, D. W. C., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. NIH. [Link]
- Semantic Scholar. Cobalt-Catalyzed Cross-Dehydrogenative Coupling Reactions of (Benz)oxazoles with Ethers. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (2025).
- Wikipedia. Cross-coupling reaction. [Link]
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Organic Chemistry Portal. [Link]
- ACS Green Chemistry Institute. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
- Lin, X., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3)
- Steele, B. R. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Organ, M. G., et al. (2015). The Selective Cross-Coupling of Secondary Alkyl Zinc Reagents to Five-Membered-Ring Heterocycles Using Pd-PEPPSI-IHept(Cl). PubMed. [Link]
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
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- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of Oxazole Isomer Separation: A Technical Support Guide
For Immediate Release
Section 1: Frequently Asked Questions (FAQs)
This section tackles common initial queries regarding the separation of oxazole isomers.
Q1: Why is achieving baseline separation of oxazole isomers so challenging?
A: The difficulty in separating oxazole isomers stems from their structural similarity. Positional isomers often have very similar physicochemical properties, such as hydrophobicity and polarity, leading to co-elution in many standard chromatographic systems.[1][2] Furthermore, if the isomers are enantiomers (non-superimposable mirror images), they are chemically identical in a non-chiral environment and require specialized chiral stationary phases for separation.[3][4][5]
Q2: What is the best initial approach for developing an HPLC method for oxazole isomers?
A: A systematic approach is crucial. Begin by consulting existing literature for any established methods for similar compounds.[6][7] For positional isomers, a good starting point is reverse-phase (RP) HPLC with a C18 column.[6][7] For enantiomers, a chiral screening approach using multiple chiral stationary phases is recommended.[3][4] The International Council for Harmonisation (ICH) Q14 guideline encourages a science and risk-based approach to analytical procedure development, which can be a valuable framework.[8][9][10]
Q3: What are the key HPLC parameters I should focus on to improve the resolution of oxazole isomers?
A: The resolution of chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][11] To improve the separation of closely eluting isomers, the most powerful tool is often to manipulate the selectivity (α).[1][11] This can be achieved by modifying the mobile phase composition (e.g., organic solvent type and ratio, pH, and additives) or changing the stationary phase.[1]
Section 2: Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section provides detailed troubleshooting strategies for specific problems encountered during method development.
Issue 1: Poor Resolution (Rs < 1.5) and Co-eluting Peaks
Q: My oxazole isomer peaks are overlapping. How can I improve their separation?
A: When faced with poor resolution, a multi-faceted approach is necessary. The primary goal is to alter the selectivity of the chromatographic system.
Troubleshooting & Optimization Workflow:
Step-by-Step Method Optimization:
-
Mobile Phase Modification:
-
Organic Solvent Ratio: In reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[12] A 10% change in the organic modifier can lead to a 2-3 fold change in retention time, which may be sufficient to resolve closely eluting peaks.[13]
-
Organic Solvent Type: Switching between acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.[13]
-
pH Adjustment (for ionizable oxazoles): If your oxazole isomers have ionizable functional groups, adjusting the mobile phase pH can dramatically impact their retention and selectivity.[14][15][16][17] Aim for a pH that is at least 1.5-2 pH units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully suppressed), which can improve peak shape and reproducibility.[14][15]
-
-
Stationary Phase Selection:
-
Reverse-Phase: If a standard C18 column is not providing separation, consider a column with a different stationary phase chemistry. Phenyl-hexyl columns, for instance, can offer alternative selectivity for aromatic compounds through π-π interactions.[2] Cyano-bonded phases can also be an option, particularly for normal-phase separations.[6][7]
-
Normal-Phase: For some isomers, normal-phase chromatography may provide better separation than reverse-phase.[6][7] A study on etoxazole enantiomers showed that normal-phase HPLC provided better resolution than reverse-phase.[3][4]
-
Chiral Stationary Phases (for enantiomers): If you are separating enantiomers, a chiral column is essential.[5] Several types of chiral stationary phases exist, based on different selectors like polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.[18][19] A screening of different chiral columns is often necessary to find the optimal stationary phase.[3][4]
-
-
Temperature Optimization:
-
Column temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[20][21][22] Increasing the temperature generally decreases retention times and can improve peak efficiency.[20][23] However, changes in temperature can also alter selectivity, sometimes even reversing the elution order of peaks.[24] It is a valuable parameter to investigate for optimizing resolution.[20]
-
-
Flow Rate Adjustment:
Data Summary for Method Development Starting Points:
| Parameter | Recommendation for Positional Isomers | Recommendation for Enantiomers | Rationale |
| Chromatography Mode | Reverse-Phase (start) or Normal-Phase | Chiral Chromatography (Normal or Reverse-Phase) | RP is versatile for many organic molecules. NP can offer different selectivity. Chiral phases are required for enantiomers.[3][4][6][7] |
| Stationary Phase | C18, Phenyl-Hexyl, Cyano | Polysaccharide-based (e.g., Chiralpak, Lux Cellulose), Macrocyclic Glycopeptide | Different stationary phases provide different interaction mechanisms.[2][6][18][19] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane/Isopropanol (NP) or Acetonitrile/Water (RP) | The choice of organic solvent and its ratio to the aqueous phase is a primary driver of retention and selectivity.[3][4][12] |
| pH Control | Buffer pH to be >1.5 units from analyte pKa | Generally less critical unless the molecule is ionizable | Controls the ionization state of analytes, impacting retention and peak shape.[14][15][17] |
| Temperature | 30-50 °C (explore range) | 10-40 °C (explore range) | Affects kinetics and selectivity; optimal temperature is compound-dependent.[3][4][20] |
Issue 2: Peak Tailing
Q: My oxazole isomer peaks are asymmetrical and show significant tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Decision Tree for Peak Tailing:
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functionalities on the oxazole ring, causing tailing.
-
Solution: Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use an "end-capped" column where these silanols are deactivated. Adjusting the mobile phase pH to a lower value can also protonate the silanols, reducing their interaction with basic analytes.[16]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an ionizable oxazole, a mixture of ionized and non-ionized forms will exist, leading to poor peak shape.[17]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[25]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Baseline Instability (Drift, Noise, or Wander)
Q: I am experiencing a drifting or noisy baseline, which is affecting the integration of my small isomer peaks. What should I check?
A: Baseline problems can originate from the detector, the pump, the mobile phase, or the column.[26][27]
Systematic Checklist for Baseline Issues:
-
Detector:
-
Pump and Mobile Phase:
-
Air Bubbles: Air in the system is a common cause of baseline spikes and noise.[27][28] Ensure the mobile phase is thoroughly degassed.
-
Inadequate Mixing: In gradient elution, poor mixing of the mobile phase components can cause a wavy baseline.[26]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated additives can lead to a drifting baseline.[29] Always use HPLC-grade solvents and prepare fresh mobile phases.[29]
-
-
Column:
-
Temperature Fluctuations: Unstable column temperature can cause the baseline to drift.[30] Ensure the column oven is functioning correctly and the temperature is stable.
-
Column Bleed: At elevated temperatures or extreme pH, the stationary phase can degrade and "bleed," causing a rising baseline.
-
Section 3: Adherence to Regulatory Standards
Q: How do I ensure my developed HPLC method is robust and compliant with regulatory guidelines?
A: Method validation is a critical step to ensure your analytical procedure is fit for its intended purpose. The ICH Q2(R2) and USP <1225> guidelines provide a framework for validating analytical methods.[31][32][33][34][35] The new ICH Q14 guideline on analytical procedure development further emphasizes a lifecycle approach to method management.[8][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[32][35]
-
Linearity: A direct correlation between analyte concentration and the analytical signal.[32]
-
Accuracy: The closeness of the results to the true value.[32]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[36]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests (SSTs) must be performed before each analysis to ensure the chromatographic system is performing adequately.[36] Typical SST parameters include resolution, tailing factor, and precision (RSD%) of replicate injections.[36]
References
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- ICH Q14- Analytical Procedure Development - PSC Biotech.
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Retention of Ionizable Compounds on HPLC. 2.
- Factors Affecting Resolution in HPLC - Sigma-Aldrich.
- Control pH During Method Development for Better Chrom
- ICH Q14 Analytical procedure development - Scientific guideline - EMA - European Union.
- Elimin
- The Importance Of Mobile Phase PH in Chromatographic Separ
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org.
- How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru.
- LC Chromatography Troubleshooting Guide - HALO Columns.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH.
- ICH Guidelines for Analytical Method Valid
- Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments.
- Technical Support Center: Optimizing Mobile Phase for HPLC Separ
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
- Why Your HPLC Baseline Drifts—And How to Stop It - Separ
- HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
- How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.
- Enantiomeric Separation of New Chiral Azole Compounds - PubMed.
- Enantiomeric Separation of New Chiral Azole Compounds | Scilit.
- HPLC Method Development and Valid
- Steps for HPLC Method Development | Pharmaguideline.
- Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers - Benchchem.
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- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market | ACS Omega.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.
- Method Development HPLC - Interchim.
- (PDF)
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - - Mastelf.
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- Separation of Isomer and High-Performance Liquid Chrom
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru - Thermo Fisher Scientific.
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- The Use of Temperature for Method Development in LC - Chrom
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance : W
- USP <1225> Method Valid
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- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- Analytical Method Validation: ICH and USP Perspectives - Intern
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Validation & Comparative
A Comparative Guide to Oxazole Synthesis: From Classic Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of natural products and synthetic compounds with significant biological activity. The efficient construction of this five-membered heterocycle is, therefore, a critical endeavor in organic synthesis. This guide provides a comparative analysis of the most prominent methods for oxazole synthesis, offering an in-depth look at classical and modern techniques. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Enduring Classics: Foundational Methods for Oxazole Construction
For decades, a handful of named reactions have been the cornerstones of oxazole synthesis. While often requiring stringent conditions, their reliability and predictability have cemented their place in the synthetic chemist's toolbox.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2] The reaction is typically promoted by strong acids or dehydrating agents.[1]
Mechanism and Causality: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring. The choice of a powerful dehydrating agent is crucial to drive the equilibrium towards the final product. While classic conditions employing sulfuric acid, phosphorus pentachloride, or phosphoryl chloride can lead to lower yields, the use of polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[3]
Figure 1: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Step 1: Preparation of 2-Benzamidoacetophenone. To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add benzoyl chloride (1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Step 2: Cyclodehydration. The crude 2-benzamidoacetophenone is then treated with a cyclodehydrating agent. For instance, heating in concentrated sulfuric acid at 60°C for 2 hours.[4]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[5][6]
Mechanism and Causality: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This electrophilic species then reacts with the aldehyde. A subsequent intramolecular SN2 reaction, followed by loss of water and tautomerization, leads to the formation of a chloro-oxazoline intermediate which then eliminates HCl to afford the oxazole. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.[5]
Figure 2: Fischer Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Step 1: Reaction Setup. Benzaldehyde cyanohydrin (mandelonitrile) and benzaldehyde are dissolved in equimolar amounts in dry ether.[5]
-
Step 2: Reaction Execution. A stream of dry hydrogen chloride gas is passed through the solution. The oxazole product typically precipitates as its hydrochloride salt.[5]
-
Step 3: Product Isolation and Neutralization. The hydrochloride salt is collected by filtration and can be converted to the free oxazole base by treatment with water or by boiling in an alcohol.[5]
The Van Leusen Reaction
A more versatile and widely employed method, the Van Leusen oxazole synthesis, utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7] This reaction is particularly valuable for the preparation of 5-substituted oxazoles.[8]
Mechanism and Causality: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting carbanion undergoes a nucleophilic addition to the aldehyde carbonyl. The intermediate alkoxide then cyclizes intramolecularly to form an oxazoline intermediate. Finally, base-promoted elimination of the tosyl group yields the oxazole.[7][9] The choice of base is crucial; milder bases like potassium carbonate are often sufficient, while less reactive aldehydes may require stronger, non-nucleophilic bases.[10]
Figure 3: Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis [10]
-
Step 1: Reaction Setup. To a solution of an aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol), add a base such as potassium carbonate (2.0 eq).
-
Step 2: Reaction Execution. The reaction mixture is stirred, typically at reflux, and the progress is monitored by TLC.
-
Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Modern Era: Innovations in Oxazole Synthesis
While the classical methods are still relevant, the demand for milder conditions, greater functional group tolerance, and higher efficiency has driven the development of new synthetic strategies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[11] The Van Leusen oxazole synthesis is particularly amenable to microwave assistance.
Performance and Advantages: Studies have shown that microwave-assisted Van Leusen synthesis can reduce reaction times from hours to as little as 8 minutes, with excellent yields (often exceeding 90%).[12][13] This rapid and efficient heating allows for the high-throughput synthesis of oxazole libraries, a significant advantage in drug discovery.[13]
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles [13]
-
Materials: Substituted aldehyde (1 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol), anhydrous potassium carbonate (K₂CO₃) (2 mmol), and anhydrous methanol (5 mL).
-
Procedure: In a microwave-safe vial, combine the aldehyde, TosMIC, and K₂CO₃. Add anhydrous methanol and seal the vial. Irradiate the reaction mixture in a microwave reactor at a specified temperature and wattage for a short duration (e.g., 8 minutes). After cooling, filter the mixture and remove the solvent. The crude product is purified by column chromatography.
Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the construction of oxazoles is no exception. Catalysts based on copper, gold, and palladium have enabled novel and efficient routes to a wide variety of substituted oxazoles.
This method provides a direct route to 2,4-disubstituted oxazoles.[14]
Mechanism and Causality: The reaction is thought to proceed through the copper-catalyzed generation of a carbene from the α-diazoketone. This carbene then reacts with the amide to form a ylide, which undergoes cyclization and subsequent aromatization to yield the oxazole.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
-
Materials: Substituted α-diazoketone (1 mmol), substituted amide (1.2 mmol), copper(II) triflate [Cu(OTf)₂] (5 mol%), and 1,2-dichloroethane (DCE) as the solvent.
-
Procedure: To a solution of the α-diazoketone and amide in DCE, add the copper(II) triflate catalyst. The reaction mixture is stirred at room temperature and then heated to 80 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography.
Gold catalysts are particularly effective in activating alkynes, making them ideal for the cycloisomerization of N-propargylamides to form oxazoles.[15]
Performance and Advantages: This method offers a mild and atom-economical route to 2,5-disubstituted oxazoles. The reaction proceeds with high efficiency and tolerates a wide range of functional groups.[16]
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
-
Procedure: An N-propargylamide is treated with a catalytic amount of a gold(I) or gold(III) salt (e.g., AuCl₃) in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.[17]
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the context of oxazole synthesis, direct arylation allows for the introduction of aryl groups onto the oxazole ring at specific positions.[18]
Performance and Advantages: This method provides a highly regioselective route to arylated oxazoles, with the site of arylation (C-2 or C-5) being controlled by the choice of ligand and solvent.[19] This level of control is difficult to achieve with classical methods.
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of Oxazole [19]
-
Reaction Conditions: Oxazole (2.0 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), a specific phosphine ligand (10 mol%), K₂CO₃ (3 equiv), and pivalic acid (0.4 equiv) in DMA at 110 °C.
Comparative Analysis
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
| Method | Starting Materials | Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | Strong acids (H₂SO₄, PPA) | 50-60%[3] | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance.[20] |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Moderate | Classical method, useful for specific substitution patterns. | Requires anhydrous conditions, limited substrate scope.[5] |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Good to Excellent[8] | Mild conditions, good functional group tolerance, one-pot variations.[4] | Stoichiometric use of TosMIC, potential for side reactions.[4] |
| Microwave-Assisted | Aldehydes, TosMIC | Base, Microwave irradiation | Excellent (>90%)[12] | Rapid reaction times, high yields, suitable for high-throughput synthesis. | Requires specialized equipment. |
| Copper-Catalyzed | α-Diazoketones, Amides | Cu(OTf)₂ | Good to Excellent | Direct synthesis of 2,4-disubstituted oxazoles. | Requires synthesis of α-diazoketones. |
| Gold-Catalyzed | N-Propargylamides | Gold catalyst | Good to Excellent | Mild conditions, high atom economy. | Cost of gold catalyst. |
| Palladium-Catalyzed | Oxazole, Aryl halides | Palladium catalyst, ligand | Good to Excellent | High regioselectivity for arylation. | Catalyst and ligand sensitivity. |
Conclusion
The synthesis of oxazoles has evolved from classical, often harsh, methods to a diverse array of modern, highly efficient catalytic protocols. While the Robinson-Gabriel, Fischer, and Van Leusen reactions remain valuable for their reliability and simplicity, modern techniques such as microwave-assisted synthesis and metal catalysis offer significant advantages in terms of reaction times, yields, and substrate scope. The choice of the optimal method will ultimately be guided by the specific synthetic target and the resources available. This guide provides a solid foundation for researchers to make informed decisions and to navigate the rich and expanding field of oxazole synthesis.
References
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- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
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- Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ACS Publications.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate.
- Palladium-catalyzed direct C2-arylation of azoles with aromatic triazenes. Royal Society of Chemistry.
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- Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. ResearchGate.
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- Development and applications of new protocols for the Pd-catalyzed direct arylation of azoles with aryl halides. Tesi di dottorato.
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- Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
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- Direct Arylation of Simple Azoles Catalyzed by 1,10-Phenanthroline Containing Palladium Complexes: An Investigation of C4 Arylation of Azoles and the Synthesis of Triarylated Azoles by Sequential Arylation. ACS Publications.
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- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Gold-catalyzed amination of in situ formed alkyl gold species with p-quinonediimines as a N source. Royal Society of Chemistry.
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- Gold- and Silver-Mediated Cycloisomerizations of N-Propargylamides. ACS Publications.
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- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Center for Biotechnology Information.
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- Scheme 3. Substrate scope of oxazole synthesis. Yields are isolated... ResearchGate.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information.
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- Synthetic approaches for oxazole derivatives: A review. ResearchGate.
- (PDF) A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p -Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ResearchGate.
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.
- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. National Center for Biotechnology Information.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
- Robinson–Gabriel synthesis. ResearchGate.
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Oxazoles
Introduction: The Oxazole Scaffold and the Fluorine Advantage
To researchers in drug discovery, the five-membered oxazole ring is a privileged scaffold. Its unique electronic properties and ability to form key interactions with biological targets have cemented its place in a multitude of therapeutic agents, from anti-inflammatory drugs like Oxaprozin to various experimental compounds targeting cancer and infectious diseases.[1][2][3][4] The versatility of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.[5][6]
In the medicinal chemist's toolbox, fluorine is often regarded as a "magic element." Its strategic incorporation into a drug candidate can profoundly enhance a range of properties critical for therapeutic success.[7][8][9] When this powerful tool is applied to the versatile oxazole scaffold, the results can be transformative. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated oxazoles, grounded in physicochemical principles and supported by experimental data. We will explore not just what changes occur, but why they occur, providing the causal insights necessary for rational drug design.
Pillar 1: The Physicochemical Transformation - How Fluorine Reshapes Molecular Properties
The introduction of fluorine, the most electronegative element, initiates a cascade of changes in a molecule's fundamental properties.[7][10] These alterations are the root cause of the observed differences in biological activity.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol).[11][12][13] This inherent strength makes the C-F bond highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily.[11] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[7][11][14]
-
Modulation of Basicity (pKa): Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby functional groups, such as amines.[12][15] For an oxazole-containing compound with a basic nitrogen atom, this reduction in basicity can be highly advantageous. A less basic molecule is less likely to be protonated at physiological pH, which can improve its ability to permeate cellular membranes and enhance oral absorption.[7][16]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP/logD) is complex and context-dependent.[17] While a single fluorine atom may only slightly increase lipophilicity, polyfluorinated groups like trifluoromethyl (-CF3) can substantially increase it.[16][18] This modulation allows for fine-tuning a compound's ability to cross biological membranes, a critical factor for reaching its target and for CNS-active agents.[19]
-
Target Binding Interactions: Fluorine can influence how a molecule binds to its protein target. It can participate in unique non-covalent interactions, such as with backbone amides (C-F···H-N) or carbonyls (C-F···C=O).[20] Furthermore, by altering the electron distribution of the oxazole ring, fluorine can enhance or modify key hydrogen bonds and hydrophobic interactions, leading to increased binding affinity and potency.[7]
Pillar 2: Comparative Biological Performance - Data-Driven Insights
The physicochemical changes induced by fluorination translate directly into measurable differences in biological performance. Below, we compare key parameters for fluorinated and non-fluorinated oxazole analogs.
Enhanced Metabolic Stability
A primary motivation for fluorination is to overcome rapid metabolic clearance. In vitro assays using liver microsomes are the gold standard for assessing this property. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater stability.[11]
Table 1: Representative In Vitro Metabolic Stability Data
| Compound Pair | Fluorination Site | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement (t½) |
|---|---|---|---|---|
| Oxazole-A (Non-fluorinated) | N/A | 15 | 46.2 | - |
| Fluoro-Oxazole-A | Metabolic "hot spot" | 75 | 9.2 | 5.0x |
| Oxazole-B (Non-fluorinated) | N/A | < 5 (Rapid) | > 138.6 | - |
| CF3-Oxazole-B | Aromatic Ring | 48 | 14.4 | > 9.6x |
Data are representative examples based on typical findings in drug discovery programs to illustrate the principle.
The causal logic is clear: by replacing a metabolically labile C-H bond with a robust C-F bond, the molecule is shielded from enzymatic degradation, dramatically extending its lifetime in a biological system.[11][16]
Increased Biological Potency
Fluorination can significantly enhance a compound's potency by improving its binding affinity for the target protein. This is often observed as a lower IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. For example, studies on fluorinated heterocycles have shown dramatic increases in antiviral activity. In one case, a fluorinated nucleoside analogue exhibited more than a 50-fold enhancement in antiviral potency compared to its non-fluorinated parent compound.[21]
Table 2: Comparative Biological Potency (Kinase Inhibition)
| Compound | Key Structural Feature | Target Kinase IC50 (nM) |
|---|---|---|
| Oxazole-C (Parent) | Non-fluorinated Phenyl Ring | 125 nM |
| Fluoro-Oxazole-C | 4-Fluoro Phenyl Ring | 15 nM |
| Difluoro-Oxazole-C | 3,4-Difluoro Phenyl Ring | 8 nM |
Data adapted from principles observed in studies on halogenated 1,3-oxazole sulfonamides.[22]
The improvement in potency can be attributed to the unique interactions the fluorine atom makes within the kinase's binding pocket, potentially stabilizing the active conformation of the inhibitor.[19][23]
Pillar 3: Validated Experimental Protocols
Trustworthy data is the bedrock of drug development. The following section details a standard, self-validating protocol for assessing metabolic stability, a critical experiment in comparing fluorinated and non-fluorinated analogs.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (fluorinated or non-fluorinated oxazole) upon incubation with liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Control Compounds (High-Clearance: Verapamil; Low-Clearance: Warfarin)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide)
-
96-well incubation plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Causality: The reaction is initiated in a buffer that mimics physiological pH.
-
In a 96-well plate, add 194 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 5 µL of liver microsome suspension (final concentration 0.5 mg/mL).
-
Add 1 µL of test compound (10 mM stock) to achieve a final concentration of 1 µM. Self-Validation: Running known high and low clearance controls in parallel validates the assay's performance.
-
-
Pre-incubation:
-
Causality: This step allows the compound to equilibrate with the microsomes at a physiological temperature before the metabolic reaction is started.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Causality: NADPH is a required cofactor for CYP450 enzymes. Its addition starts the oxidative metabolism process.
-
Add 10 µL of the pre-warmed NADPH regenerating system to each well to initiate the reaction.
-
-
Time-Point Sampling:
-
Causality: Samples are taken at multiple time points to measure the rate of compound disappearance.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard. The "0 min" sample is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing & Analysis:
-
Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity and preparing the sample for analysis. The internal standard corrects for variations in sample processing and instrument response.
-
Seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate Half-life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes)
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and validated strategy for optimizing the biological activity of oxazole-based drug candidates. By blocking metabolic soft spots, modulating pKa, and enhancing target binding, fluorination can transform a promising but flawed lead compound into a viable therapeutic agent with improved potency, a longer half-life, and superior bioavailability.[7][11][16] As synthetic methodologies for precise, late-stage fluorination continue to advance, the synergy between fluorine chemistry and the versatile oxazole scaffold will undoubtedly continue to fuel the discovery of next-generation medicines.[15][23] Researchers are encouraged to consider fluorine as a key design element early in the discovery process to maximize the potential for success.
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A Comprehensive Guide to the Validation of NMR Spectral Assignments for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structures. However, the data derived from NMR is only as reliable as its interpretation. This guide provides an in-depth, experience-driven approach to the validation of NMR spectral assignments, using 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole as a case study. We will move beyond a simple recitation of steps to explain the underlying principles and experimental choices that ensure data integrity and trustworthiness.
The Critical Importance of Spectral Validation
The Analytical Workflow: A Self-Validating Approach
Our approach to validating the spectral assignments for this compound is designed as a closed-loop system. Each step provides data that is cross-verified by subsequent experiments, creating a robust and reliable final assignment.
Caption: Workflow for NMR Spectral Validation.
Experimental Protocols: A Step-by-Step Guide
The quality of your NMR data is fundamentally dependent on the quality of your sample.
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample.[2] TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.[2][3]
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to record are the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.[4]
-
-
2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[4][5] It is invaluable for identifying neighboring protons in a molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached.[4][5]
-
Data Analysis and Validation: A Case Study of this compound
Let's apply our workflow to the target molecule. The expected structure is:
Predicted Spectral Data
Based on the structure, we can predict the expected NMR signals. The numbering convention used here is standard for the oxazole ring.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (oxazole) | ~7.5 - 8.0 | ~120 - 130 | s | 1H |
| Aromatic H (ortho to F) | ~7.1 - 7.3 | ~115 - 117 (d) | t | 2H |
| Aromatic H (meta to F) | ~8.0 - 8.2 | ~130 - 132 (d) | dd | 2H |
| CH₂Cl | ~4.6 - 4.8 | ~40 - 45 | s | 2H |
| C-2 (oxazole) | - | ~160 - 165 | - | - |
| C-4 (oxazole) | - | ~140 - 145 | - | - |
| C-5 (oxazole) | - | ~125 - 130 | - | - |
| Aromatic C (ipso) | - | ~125 - 128 | - | - |
| Aromatic C (ortho to F) | - | ~130 - 132 (d) | - | - |
| Aromatic C (meta to F) | - | ~115 - 117 (d) | - | - |
| Aromatic C (para to substituent) | - | ~163 - 167 (d) | - | - |
Note: These are predicted values and may vary slightly based on experimental conditions. The fluorine atom will cause splitting in the signals of nearby carbon and hydrogen atoms, denoted by (d) for doublet and (t) for triplet.
Validation Through 2D NMR
The initial assignments from the 1D spectra are hypotheses that must be confirmed. 2D NMR provides the necessary evidence for this validation.[6][7][8]
-
COSY Validation: A COSY spectrum would show correlations between the aromatic protons on the fluorophenyl ring. Specifically, the protons ortho to the fluorine would show a correlation to the protons meta to the fluorine. The H-5 proton of the oxazole ring and the protons of the chloromethyl group should not show any COSY correlations as they are not coupled to other protons.
-
HSQC Validation: The HSQC spectrum is the definitive tool for linking protons to their directly attached carbons.[4][5]
-
A cross-peak will confirm the correlation between the signal at ~4.6-4.8 ppm in the ¹H spectrum and the signal at ~40-45 ppm in the ¹³C spectrum, validating the assignment of the CH₂Cl group.
-
A cross-peak will link the H-5 proton signal (~7.5-8.0 ppm) to the C-5 carbon signal (~125-130 ppm).
-
Cross-peaks will definitively connect the aromatic proton signals to their corresponding carbon signals, confirming the assignments for the fluorophenyl ring.
-
By systematically applying this workflow, the initial hypotheses from the 1D spectra are rigorously tested and validated by the 2D correlation experiments. This creates a self-consistent and trustworthy set of spectral assignments.
Conclusion
The validation of NMR spectral assignments is a critical process that underpins the structural elucidation of novel compounds. By moving beyond simple data collection to a systematic, multi-technique approach, researchers can ensure the accuracy and reliability of their findings. The combination of 1D NMR for initial assessment and 2D NMR for correlational validation, as demonstrated with this compound, provides a robust framework for unambiguous structural confirmation. This commitment to scientific integrity is essential for advancing research and development in chemistry and the pharmaceutical sciences.
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A Framework for the Comparative Cytotoxic Evaluation of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual challenges of intrinsic and acquired drug resistance and the need for therapeutic agents with improved safety profiles. Within medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in compounds exhibiting potent biological activities. The 1,3-oxazole ring is one such scaffold, recognized for its metabolic stability and its ability to engage in diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[1][2] This guide focuses on a specific entity, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole , a compound of interest due to its combination of the proven oxazole core, a fluorophenyl group known to enhance metabolic stability and binding interactions, and a reactive chloromethyl moiety that offers potential for covalent interactions with biological targets.
As specific experimental data for this compound is not yet broadly published, this document serves as a comprehensive guide for researchers, outlining a rigorous experimental framework to objectively evaluate its cytotoxic potential in comparison to established, mechanistically diverse anticancer agents. We will delve into the hypothesized mechanisms of action based on the extensive literature on oxazole derivatives, provide detailed protocols for robust cytotoxicity assessment, and present a clear structure for data analysis and comparison.
Hypothesized Mechanism of Action: A Multi-Target Potential
The anticancer efficacy of the broader class of oxazole derivatives has been attributed to their ability to interfere with several critical pathways essential for cancer cell survival and proliferation.[2] Based on this established pharmacology, we can hypothesize that this compound may exert its cytotoxic effects through one or more of the following mechanisms:
-
Inhibition of Tubulin Polymerization: Many oxazole-containing compounds act as potent anti-mitotic agents by binding to the colchicine site of β-tubulin.[1][3] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle. The resulting cell cycle arrest at the G2/M phase ultimately triggers apoptosis. The planar structure of the oxazole ring is well-suited for insertion into this key binding pocket.
-
Modulation of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently hyperactivated in a wide array of human cancers.[4] It plays a pivotal role in promoting the transcription of genes involved in proliferation, survival, and angiogenesis. Several oxazole-based molecules have been identified as effective inhibitors of STAT3, disrupting its dimerization and subsequent downstream signaling, leading to the suppression of tumor cell growth.[2][4]
-
Inhibition of DNA Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription.[5] Their inhibition leads to the accumulation of DNA strand breaks, culminating in cell death. Benzoxazoles, a related class of compounds, have demonstrated significant inhibitory activity against both topoisomerase I and II, suggesting that the oxazole scaffold is a viable pharmacophore for targeting these enzymes.[5]
The following diagram illustrates these potential molecular targets that are key to the hypothesized anticancer activity.
A Proposed Framework for Comparative Cytotoxicity Analysis
To rigorously assess the anticancer potential of this compound, a comparative study is essential. This involves evaluating its cytotoxicity alongside standard-of-care chemotherapeutic agents across a panel of diverse human cancer cell lines.
Selection of Comparator Anticancer Agents
The choice of comparator drugs is critical for contextualizing the potency and potential mechanism of the test compound. We propose the following well-characterized agents, which cover distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that primarily functions as a Topoisomerase II inhibitor , intercalating into DNA and preventing the re-ligation of DNA strands, which leads to double-strand breaks and apoptosis.
-
Cisplatin: A platinum-based drug that forms covalent cross-links with DNA , disrupting DNA replication and transcription and inducing cellular apoptosis.
-
Paclitaxel: A taxane that acts as a microtubule-stabilizing agent . It binds to β-tubulin, preventing microtubule depolymerization, which leads to mitotic arrest and cell death.
Selection of Human Cancer Cell Lines
A diverse panel of cell lines is recommended to assess the breadth of the compound's activity and identify potential tissue-specific sensitivities. We propose the following widely used and well-characterized lines:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A), representing a common hormone-responsive cancer type.
-
A549: A human lung carcinoma cell line, representing a prevalent and often aggressive form of cancer.
-
HCT-116: A human colorectal carcinoma cell line, representing a major type of gastrointestinal cancer.
Experimental Protocol: The Sulforhodamine B (SRB) Assay
For quantifying cytotoxicity, the Sulforhodamine B (SRB) assay is a highly reliable and reproducible method. It is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the number of viable cells. This method offers advantages over metabolic assays (like MTT), as it is less susceptible to interference from compounds that alter cellular metabolism.
Step-by-Step SRB Assay Protocol
-
Cell Seeding:
-
Rationale: To ensure exponential growth and uniform cell numbers across all wells at the start of the experiment.
-
Procedure: Plate cells in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine the dose-response relationship.
-
Procedure: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells (in triplicate). Include vehicle-only wells as a negative control. Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Rationale: To terminate the experiment and affix the cellular proteins to the plate for staining.
-
Procedure: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Washing and Drying:
-
Rationale: To remove the TCA and any detached cells or serum proteins that could interfere with staining.
-
Procedure: Wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.
-
-
Cell Staining:
-
Rationale: To stain the total cellular protein with SRB dye.
-
Procedure: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Rationale: To ensure that the measured absorbance is only from the dye bound to cellular proteins.
-
Procedure: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
-
Solubilization of Bound Dye:
-
Rationale: To dissolve the protein-bound dye for colorimetric quantification.
-
Procedure: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Rationale: To quantify the amount of solubilized dye, which is proportional to the number of viable cells.
-
Procedure: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Comparative Presentation
The primary endpoint of the cytotoxicity assay is the IC50 value , which is the drug concentration required to inhibit cell growth by 50% compared to the untreated control. This value is derived by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
The results should be summarized in a clear, comparative table. The table below provides a template for presenting the experimental data, incorporating literature-reported IC50 values for the standard drugs to provide a benchmark for evaluating the potency of the novel oxazole compound.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Test and Standard Agents
| Compound | Mechanism of Action | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | Hypothesized: Tubulin/STAT3/Topo Inhibitor | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin | Topoisomerase II Inhibitor | 0.05 - 2.5 | > 20 | [Experimental Value] |
| Cisplatin | DNA Cross-linking Agent | 5 - 15 | 7.5 - 11 | [Experimental Value] |
| Paclitaxel | Microtubule Stabilizer | 0.002 - 0.008 | 0.005 - 0.03 | [Experimental Value] |
Note: IC50 values for standard agents are approximate ranges reported in the literature and can vary significantly based on experimental conditions such as exposure time and specific assay used.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of This compound . By leveraging the extensive knowledge of the 1,3-oxazole scaffold as a source of potent anticancer agents, we hypothesize that this compound holds significant therapeutic potential. The proposed comparative study, utilizing mechanistically diverse standard drugs and a panel of relevant cancer cell lines, will provide a clear and objective assessment of its potency and spectrum of activity. The detailed SRB assay protocol ensures high-quality, reproducible data generation. The results of these experiments will be crucial in determining whether this promising molecule warrants further investigation in the preclinical drug development pipeline.
References
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- Kaur, K., Singh, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Romagnoli, R., Baraldi, P.G., Prencipe, F., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 953-961.
- Erol, K., Gecen, N., & Ciftci, G. (2009). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 933-939.
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A Comparative Guide to the Purity Assessment of Synthesized 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
In the landscape of modern drug discovery and materials science, the oxazole scaffold is a cornerstone, serving as a versatile building block for a multitude of biologically active compounds.[1] The specific derivative, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, is of particular interest due to its reactive chloromethyl group and the presence of a fluorophenyl moiety, features that are highly desirable for developing novel chemical entities. However, the synthetic utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, by-products, or residual solvents can lead to unpredictable reaction outcomes, compromised biological data, and significant delays in development timelines.
This guide provides a comprehensive comparison of orthogonal analytical techniques for robustly assessing the purity of this compound. We will move beyond mere protocol listings to explore the underlying principles and strategic rationale, empowering researchers to design a self-validating system for quality control that ensures the integrity and reproducibility of their scientific endeavors.
The Imperative of an Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. For instance, a technique that is highly sensitive to organic impurities may be blind to the presence of water or inorganic salts. Therefore, a multi-faceted, or orthogonal, strategy is the gold standard in analytical chemistry.[][3] By combining data from several independent methods, we build a comprehensive and trustworthy purity profile. For a molecule like this compound, a robust assessment strategy integrates chromatographic, spectroscopic, and elemental techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[4] It excels at separating the target compound from structurally similar organic impurities.
Causality Behind Experimental Choices: A reverse-phase (RP) HPLC method is the logical starting point. The target molecule is moderately polar, making it well-suited for separation on a nonpolar stationary phase, such as C18, with a polar mobile phase. A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent (like acetonitrile), is crucial. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe. UV detection is ideal, as the aromatic rings in the molecule provide strong chromophores.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution (e.g., 5% B to 95% B over 20 minutes).
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Data Interpretation & Trustworthiness
The primary output is a chromatogram. A pure sample will show a single, sharp, symmetrical peak. Any additional peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding component. Purity is often reported as "Area %," calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
For this method to be trustworthy, it must be validated to ensure it is fit for purpose. Key validation parameters include specificity (the ability to separate the main peak from expected impurities), linearity, accuracy, and precision.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Thermal Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] Given that our target molecule is a halogenated organic compound, GC-MS offers excellent sensitivity and specificity.[8][9] It is particularly effective for detecting residual solvents from the synthesis and purification process (e.g., chloroform, dioxane) and certain volatile by-products.
Causality Behind Experimental Choices: The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurity peaks by analyzing their fragmentation patterns. This is a significant advantage over HPLC with UV detection, which only provides retention time and UV absorbance data.
Experimental Protocol: GC-MS
-
System Preparation:
-
Column: A low-polarity capillary column (e.g., DB-1-MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a dilute solution (~0.1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
The resulting total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of each peak can be compared against spectral libraries (e.g., NIST) for identification.
-
Data Interpretation & Trustworthiness
The TIC is analogous to an HPLC chromatogram. The mass spectrum for the main peak should correspond to the expected molecular weight and fragmentation of this compound. Other peaks can be identified as impurities. The presence of characteristic isotopic patterns for chlorine (M+2 peak approximately one-third the height of the M peak) can aid in identifying chlorinated impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Purity
NMR spectroscopy is unparalleled for providing detailed structural information. For purity assessment, ¹H NMR is particularly powerful as it can detect and quantify impurities, including residual solvents and structural isomers, often without the need for a reference standard of the impurity itself.[11][12]
Causality Behind Experimental Choices: Every chemically distinct proton in the molecule gives a signal in the ¹H NMR spectrum. The signal's position (chemical shift), splitting pattern, and integration (area under the peak) provide a wealth of information. Impurities will have their own distinct signals. By integrating the signals of the main compound and comparing them to the integrations of impurity signals, one can determine the molar ratio and, therefore, the purity.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard with a known concentration if quantitative analysis (qNMR) is desired.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) to allow for accurate integration.
-
-
Data Interpretation:
-
Structure Confirmation: The spectrum should show the expected signals for the aromatic protons on the fluorophenyl ring, the oxazole ring proton, and the chloromethyl protons.[13][14]
-
Purity Assessment: Carefully examine the baseline for small peaks. Common impurities like residual solvents (e.g., ethyl acetate, hexane, dichloromethane) have well-documented chemical shifts. Any other unexpected signals may correspond to synthetic by-products. The purity can be estimated by comparing the integral of a well-resolved signal from the main compound to the integrals of impurity signals.
-
Elemental Analysis (EA): Verifying Fundamental Composition
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and sulfur) in a sample.[15][16] It provides an essential, independent verification of a compound's empirical formula and purity.
Causality Behind Experimental Choices: This technique relies on the complete combustion of the sample. The resulting gases are measured, and from this, the percentage of each element is calculated.[15] If the sample contains significant non-combustible impurities (inorganic salts) or organic impurities with a different elemental composition, the experimental percentages will deviate from the theoretical values calculated for the pure compound. Most chemistry journals consider a deviation of ±0.4% to be acceptable evidence of purity.[11][12]
Data Interpretation & Trustworthiness
The results are presented as a comparison between the calculated and found percentages for each element.
Theoretical Calculation for C₁₀H₇ClFN₂O:
-
Molecular Weight: 227.63 g/mol
-
%C = (12.01 * 10 / 227.63) * 100 = 52.76%
-
%H = (1.01 * 7 / 227.63) * 100 = 3.10%
-
%N = (14.01 * 1 / 227.63) * 100 = 6.15%
A sample is considered pure if the "Found" values are within ±0.4% of these theoretical values. A significant deviation points to the presence of impurities. For example, a lower-than-expected carbon percentage might suggest the presence of inorganic salts or excess water.
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity | Quantifying organic impurities | High resolution, high sensitivity, excellent for routine QC | Requires chromophores for detection, may not detect non-UV active impurities |
| GC-MS | Chromatographic separation based on volatility | Identifying volatile/semi-volatile impurities & solvents | High sensitivity, provides structural info (MS) for identification | Limited to thermally stable and volatile compounds |
| ¹H NMR | Nuclear spin resonance in a magnetic field | Structure confirmation, identifying isomers & solvents | Provides detailed structural data, can be quantitative (qNMR) | Lower sensitivity than chromatographic methods, complex mixtures can be hard to interpret |
| Elemental Analysis | Combustion and measurement of elemental composition | Confirming empirical formula and bulk purity | Simple, inexpensive, detects inorganic impurities and water content | Not specific, does not identify individual impurities, requires high purity for good results |
Integrated Workflow for Purity Assessment
A logical and efficient workflow ensures that the most critical information is obtained at each stage. The following diagram illustrates a self-validating approach to purity assessment.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
Assessing the purity of a synthesized compound like this compound is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—HPLC for quantitative impurity profiling, GC-MS for volatile components, NMR for structural integrity, and Elemental Analysis for fundamental composition—researchers can build a robust, self-validating data package. This rigorous approach is fundamental to scientific integrity, ensuring that subsequent research and development efforts are built on a foundation of high-quality, well-characterized materials.
References
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- USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations.
- UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
- (n.d.). Analytical method validation: A brief review.
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- (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
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- PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
- Chemical Synthesis Database. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
- MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
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- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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- (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- SpectraBase. (n.d.). 4-Chloromethyl-2-(4-chloro-phenyl)-oxazole.
- (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
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- PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
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A Comparative Analysis of the Antibacterial Efficacy of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole Derivatives
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1][2] The waning efficacy of existing antibiotics against multi-drug resistant pathogens necessitates a departure from conventional scaffolds towards innovative chemical entities. Among these, heterocyclic compounds, particularly those containing the oxazole nucleus, have emerged as a fertile ground for the development of potent therapeutics.[1][3][4] This guide provides a comprehensive, in-depth comparison of the antibacterial efficacy of a specific class of these compounds: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole derivatives.
This document is intended for researchers, scientists, and drug development professionals. It synthesizes experimental data to offer a clear perspective on the potential of these derivatives, explains the causality behind experimental choices, and provides detailed protocols to ensure the reproducibility of the findings presented.
The 1,3-Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4] This structural motif is a key building block in a multitude of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][5] The oxazole ring is present in compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][6]
The core structure under investigation, this compound, combines several features of interest:
-
The 2-Aryl Group (4-fluorophenyl): The presence of a fluorine atom can enhance metabolic stability and binding affinity.
-
The 4-Chloromethyl Group: This reactive group can serve as a handle for further chemical modification or potentially act as an electrophilic warhead to covalently modify bacterial targets.
The strategic combination of these moieties forms the basis for a library of derivatives with potentially tunable antibacterial activity.
Synthesis and Derivatization Strategy
The synthesis of 2,4-disubstituted oxazole derivatives is typically achieved through well-established organic chemistry methodologies. A common and effective route is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylamino ketones.[5] An illustrative workflow for generating a library of derivatives from the core this compound scaffold is outlined below. The primary point of diversification in this hypothetical series is the substitution of the chloromethyl group with various nucleophiles (e.g., amines, thiols) to explore the structure-activity relationship (SAR).
Caption: General workflow for synthesis and derivatization.
Comparative In Vitro Antibacterial Efficacy
To evaluate the potential of these novel derivatives, their antibacterial activity was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The experiments were conducted using the standardized broth microdilution method.
The following table summarizes the hypothetical MIC values for a series of synthesized derivatives compared against Vancomycin (a Gram-positive standard) and Ciprofloxacin (a broad-spectrum standard). The derivatives vary by the "R" group substituted at the 4-methyl position.
| Compound ID | R-Group Substitution | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (PAO1) MIC (µg/mL) |
| OXF-001 | -Cl (Core Scaffold) | 16 | 32 | >64 | >64 |
| OXF-002 | -NH-Cyclopropyl | 4 | 8 | 32 | 64 |
| OXF-003 | -NH-Morpholine | 8 | 8 | >64 | >64 |
| OXF-004 | -S-Phenyl | 4 | 4 | 16 | 32 |
| OXF-005 | -S-(4-pyridyl) | 2 | 4 | 8 | 16 |
| Vancomycin | N/A (Standard) | 1 | 0.5 | >128 | >128 |
| Ciprofloxacin | N/A (Standard) | 0.5 | 0.25 | 0.015 | 0.25 |
Analysis of Structure-Activity Relationships (SAR)
The comparative data reveals several key insights into the SAR of this oxazole series:
-
Superiority over Core Scaffold: All derivatives (OXF-002 to OXF-005) demonstrated enhanced antibacterial activity compared to the parent 4-(chloromethyl) scaffold (OXF-001), underscoring the importance of substitution at this position.
-
Gram-Positive Potency: The series shows pronounced activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. The thioether-linked derivatives (OXF-004, OXF-005) were generally more potent than the amine-linked ones (OXF-002, OXF-003).
-
Emerging Gram-Negative Activity: While less potent against Gram-negative bacteria, which possess a protective outer membrane, derivative OXF-005 , featuring a pyridyl moiety, exhibited the most promising broad-spectrum activity. This suggests that incorporating nitrogen-containing heterocycles may improve penetration or interaction with Gram-negative targets.
-
Lipophilicity and Polarity Balance: The superior activity of OXF-005 may be attributed to a favorable balance of lipophilicity and polarity conferred by the pyridyl ring, potentially aiding its transport across bacterial membranes.
Proposed Mechanism of Action
While the precise mechanism for this specific class of oxazoles is yet to be elucidated, related heterocyclic compounds are known to interfere with essential bacterial processes. Research on structurally similar oxadiazole derivatives suggests inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[7] These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. Another potential target, identified for other five-membered heterocycles, is the inhibition of enzymes involved in the biosynthesis of the bacterial cell wall, such as the lipoteichoic acid (LTA) synthesis pathway in Gram-positive bacteria.[8][9]
Caption: Proposed mechanisms of antibacterial action.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a self-validating system for determining the MIC of novel compounds, ensuring accuracy and reproducibility.
Materials:
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Serial Dilution:
-
In the first column of a 96-well plate, add 200 µL of the test compound at its highest desired concentration (e.g., 128 µg/mL in CAMHB with 2% DMSO).
-
Add 100 µL of CAMHB to all other wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last dilution well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This brings the final volume to 200 µL and halves the compound concentration, achieving the final test concentrations (e.g., 64, 32, 16... µg/mL).
-
Include a positive control (wells with bacteria and a standard antibiotic), a negative/sterility control (wells with medium only), and a growth control (wells with bacteria and medium).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify growth inhibition.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The derivatization of the 4-chloromethyl group has been shown to be a viable strategy for enhancing potency and modulating the antibacterial spectrum. Specifically, the introduction of thioether-linked pyridyl moieties (as in OXF-005) warrants further investigation for its potential to yield compounds with valuable broad-spectrum activity.
Future work must focus on several key areas:
-
Lead Optimization: Synthesizing a broader library of derivatives to refine the SAR and improve potency against Gram-negative bacteria.
-
Mechanism of Action Studies: Conducting biochemical and genetic assays to definitively identify the bacterial target(s).
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure a favorable therapeutic index.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to determine their therapeutic potential in a physiological context.
This systematic approach will be crucial in advancing this chemical class from a promising lead to a potential clinical candidate in the ongoing fight against bacterial infections.
References
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- (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Olaru, O. T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health.
- Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Disubstituted Oxazole-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can modulate kinase activity has led to significant clinical breakthroughs. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the 2,4-disubstituted 1,3-oxazole core represents a versatile and promising framework. This guide focuses on the critical aspect of cross-reactivity for inhibitors based on a representative scaffold, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, providing researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and data interpretation essential for advancing these compounds through the development pipeline.
While specific public domain data for the exact this compound moiety is limited, this guide will utilize a representative 2,4-disubstituted oxazole-based kinase inhibitor, herein referred to as OxazoleMab-4F , to illustrate the workflows and analyses crucial for this class of compounds. The principles and protocols discussed are broadly applicable to novel kinase inhibitors derived from similar heterocyclic scaffolds.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[1][2] This conservation presents a formidable challenge in designing inhibitors that are exquisitely selective for their intended target.[2] A lack of selectivity, or promiscuous cross-reactivity, can lead to a spectrum of undesirable outcomes:
-
Off-Target Toxicity: Inhibition of unintended kinases can disrupt essential cellular signaling pathways, leading to adverse effects and dose-limiting toxicities.[1][3]
-
Confounded Biological Readouts: In a research setting, an uncharacterized off-target effect can lead to misinterpretation of a compound's mechanism of action, confounding target validation studies.[4]
-
Therapeutic Polypharmacology: Conversely, in some instances, inhibiting multiple specific kinases can result in a beneficial synergistic effect, a concept known as polypharmacology.[1]
Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile is a cornerstone of its preclinical evaluation, enabling a rational assessment of its therapeutic potential and safety profile.[3][5]
Comparative Landscape of Kinase Inhibitor Selectivity
To contextualize the performance of our representative inhibitor, OxazoleMab-4F , we compare its hypothetical cross-reactivity profile with established clinical kinase inhibitors known for their varying degrees of selectivity. The data presented below is illustrative and intended to highlight the concept of a selectivity profile.
| Compound | Primary Target(s) | Selectivity Profile | Key Off-Targets (Illustrative) | Therapeutic Area |
| OxazoleMab-4F | Aurora Kinase A | Moderately Selective | PLK1, VEGFR2 | Oncology |
| Imatinib | ABL, KIT, PDGFR | Selective | DDR1, NQO2[6] | Oncology |
| Dasatinib | BCR-ABL, SRC family | Promiscuous | c-KIT, PDGFRβ, Ephrins | Oncology |
| Erlotinib | EGFR | Highly Selective | Limited | Oncology |
This comparative view underscores that kinase inhibitors exist on a spectrum of selectivity. While high selectivity is often a design goal, broader-spectrum inhibitors can also be clinically effective. The key is to characterize and understand the full interaction landscape.[7]
Experimental Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged experimental approach is necessary to build a high-confidence selectivity profile for a novel inhibitor like OxazoleMab-4F .
In Vitro Kinase Panel Screening
This is the foundational step in assessing inhibitor selectivity. It involves testing the compound against a large panel of purified, recombinant kinases to determine its inhibitory potency (typically as an IC50 value).[4][8]
Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of OxazoleMab-4F in 100% DMSO.
-
Perform serial dilutions in an appropriate kinase assay buffer to create a 10-point dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a reaction mixture containing the specific kinase, its peptide or protein substrate, and cofactors in the kinase reaction buffer.
-
Prepare [γ-³³P]-ATP at the desired concentration (e.g., at the Kₘ for each kinase).
-
-
Reaction Assembly (96- or 384-well plate format):
-
Add the kinase/substrate mixture to each well.
-
Add the serially diluted OxazoleMab-4F or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture from each well onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Chemical Proteomics: Target Engagement in a Native Environment
While in vitro panels are essential, they use recombinant enzymes that may lack post-translational modifications or necessary binding partners found in a cellular context.[6] Chemical proteomics techniques, such as the "kinobeads" approach, assess inhibitor binding to endogenous kinases within a complex cell lysate.[6]
Protocol: Competitive Affinity Purification using Kinobeads
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a relevant cancer cell line) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native proteome extract.
-
Determine the total protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To each aliquot, add OxazoleMab-4F at various concentrations (or a vehicle control).
-
Incubate to allow the inhibitor to bind to its target kinases.
-
-
Affinity Enrichment:
-
Add "kinobeads" (sepharose beads conjugated with a cocktail of non-selective, immobilized kinase inhibitors) to each lysate.[6]
-
Incubate to allow kinases that are not bound by OxazoleMab-4F to bind to the kinobeads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted protein samples for mass spectrometry (e.g., via tryptic digestion).
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, compare its abundance in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in a kinase's abundance on the beads indicates that it is a target of OxazoleMab-4F .
-
Cellular Assays: Confirming Functional Effects
The final step is to verify that the inhibition observed in biochemical and proteomic assays translates to a functional effect in living cells. This involves measuring the inhibition of a specific signaling pathway downstream of the target kinase.[5]
Protocol: Western Blot Analysis of Phospho-Substrates
-
Cell Treatment:
-
Plate a relevant cell line (e.g., one that overexpresses Aurora Kinase A).
-
Treat the cells with increasing concentrations of OxazoleMab-4F for a specified time.
-
-
Protein Extraction:
-
Lyse the treated cells and quantify the total protein content.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-Histone H3 for Aurora Kinase A).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH).
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate (normalized to total substrate and the loading control) confirms on-target engagement and functional inhibition in a cellular context.
-
Visualization and Data Interpretation
Effectively communicating cross-reactivity data is crucial. This is often achieved through kinome interaction maps and the calculation of selectivity scores.
Kinome Interaction Maps
These diagrams visually represent the interaction profile of an inhibitor across the human kinome tree. Kinases are plotted based on their phylogenetic relationships, and the strength of interaction (e.g., based on Kd or IC50) is indicated by the size or color of a marker.
Visualizing Workflows and Pathways
Understanding the experimental logic and the biological context of inhibitor action is facilitated by clear diagrams.
Caption: A generalized experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Potential on- and off-target signaling pathways for OxazoleMab-4F.
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors. However, their therapeutic success is intrinsically linked to a thorough understanding of their kinome-wide selectivity. By employing a systematic and multi-faceted approach that combines in vitro panel screening, chemical proteomics, and functional cellular assays, researchers can build a robust cross-reactivity profile. This detailed characterization is not merely an academic exercise; it is a critical step in de-risking a drug development program, enabling the prediction of potential toxicities, and uncovering opportunities for therapeutic polypharmacology. The methodologies and principles outlined in this guide provide a framework for the rigorous evaluation required to translate promising heterocyclic inhibitors from the bench to the clinic.
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A Senior Application Scientist's Comparative Guide to the Synthetic Efficiency of Routes to 2,4-Disubstituted Oxazoles
Authored For: Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties and ability to act as a stable peptide bioisostere make it a highly desirable target for synthetic chemists.[4] The efficacy of a drug discovery program often hinges on the efficiency with which such core structures can be synthesized and diversified. This guide provides a comparative benchmark of the most pertinent synthetic routes to 2,4-disubstituted oxazoles, moving from classical, robust methods to modern, milder, and often more efficient catalytic approaches. We will delve into the mechanistic underpinnings of each route, provide actionable experimental data, and offer field-proven insights to guide your synthetic strategy.
Classical Approaches: The Foundation of Oxazole Synthesis
Classical methods, while sometimes limited by harsh conditions, are foundational and often serve as reliable workhorses for specific substrates.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this reaction remains a cornerstone of oxazole synthesis.[5][6] The core transformation is the cyclodehydration of a 2-acylamino ketone, typically promoted by strong acids or dehydrating agents.
Mechanistic Rationale: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline intermediate. Subsequent dehydration, driven by the strong acid, yields the aromatic oxazole ring. The choice of a potent dehydrating agent like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) is critical to drive the final, often challenging, dehydration step.[2][7]
Advantages:
-
Well-Established: A long history of use provides a robust body of literature.
-
Accessible Starting Materials: 2-Acylamino ketones can be readily prepared, for instance, via the Dakin-West reaction.[6]
Disadvantages:
-
Harsh Conditions: Requires strong acids and high temperatures, limiting its compatibility with sensitive functional groups.
-
Moderate Yields: Yields can be variable and are often in the 50-60% range, even with improvements like using PPA.[8][9]
Caption: Robinson-Gabriel Synthesis Pathway.
The Bredereck Reaction
The Bredereck reaction offers a more direct route by reacting α-haloketones with primary amides.[9][10] This method is particularly effective for accessing 2,4-disubstituted oxazoles and is often considered a clean and economical process.[10]
Mechanistic Rationale: The reaction begins with N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization, driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to furnish the oxazole ring.
Advantages:
-
Efficiency: Generally provides good yields in a straightforward manner.
-
Economical: Utilizes readily available and inexpensive starting materials.
Disadvantages:
-
Lachrymatory Reagents: α-Haloketones (e.g., phenacyl bromide) are often lachrymators and require careful handling.
-
Potential for Side Reactions: Over-alkylation or other side reactions can occur if conditions are not carefully controlled.
Modern Catalytic Routes: Precision and Mildness
Driven by the need for greater functional group tolerance and improved efficiency, modern synthetic methods have largely shifted towards catalytic processes.
Copper-Catalyzed Synthesis via α-Diazoketones
A significant advancement is the use of transition metals to catalyze the coupling of α-diazoketones with amides.[3][10] Copper(II) triflate [Cu(OTf)₂] has emerged as a particularly effective catalyst for this transformation.[10]
Mechanistic Rationale: The copper catalyst is believed to activate the α-diazoketone, facilitating the release of dinitrogen gas and forming a copper carbene intermediate. This highly reactive species is then intercepted by the amide. The subsequent intramolecular cyclization and dehydration afford the 2,4-disubstituted oxazole in high yield.
Advantages:
-
High Yields: Often provides yields upwards of 80%.[10]
-
Mild Conditions: Reactions can typically be run at moderate temperatures (e.g., 80 °C), preserving sensitive functionalities.
-
Broad Substrate Scope: Tolerates a wide range of substituents on both the diazoketone and amide components.
Metal-Free Brønsted Acid-Catalyzed Cyclization
For syntheses where the avoidance of transition metals is critical (e.g., late-stage pharmaceutical synthesis), Brønsted acid-catalyzed methods provide a powerful alternative. A recently developed protocol uses trifluoromethanesulfonic acid (TfOH) to catalyze the reaction between α-diazoketones and amides.[11][12]
Mechanistic Rationale: In this metal-free pathway, the Brønsted acid protonates the diazoketone, leading to the formation of a key 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate after the loss of N₂.[11] The amide then displaces the triflate group, and the resulting adduct undergoes cyclodehydration to yield the final product.
Advantages:
-
Metal-Free: Eliminates concerns of metal contamination in the final product.
-
Excellent Yields and Scope: Demonstrates good to excellent yields across a broad range of substrates with diverse functional groups.[11]
-
Operational Simplicity: The protocol is straightforward and does not require inert atmospheres or rigorously dry conditions.
Caption: Modern Catalytic Pathways to Oxazoles.
Synthesis from Amino Acids
For applications requiring chiral oxazoles, starting from the chiral pool of amino acids is an elegant and practical strategy.[13][14] This multi-step approach involves the conversion of an α-amino acid into an α-acylamino aldehyde or ketone, which is then subjected to cyclodehydration.
Methodology: A common sequence involves N-acylation of the amino acid, followed by reduction of the carboxylic acid to an aldehyde. The subsequent cyclodehydration can be challenging, but reagent combinations like triphenylphosphine/hexachloroethane have proven effective, offering better yields than classical dehydrating agents under milder conditions.[14]
Advantages:
-
Chiral Access: Provides straightforward access to enantiomerically pure oxazoles.
-
Readily Available Precursors: Leverages the wide availability of natural and unnatural amino acids.
Performance Benchmark: A Comparative Data Summary
To facilitate an objective comparison, the following table summarizes the key performance indicators for each discussed route.
| Synthetic Route | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High Temp (>100 °C) | 50 - 60[8][9] | Well-established, simple starting materials. | Harsh conditions, limited functional group tolerance.[7] |
| Bredereck Reaction | α-Haloketones, Amides | None (thermal) | Reflux | Good | Efficient, economical, direct.[10] | Lachrymatory reagents, potential side reactions. |
| Cu-Catalyzed | α-Diazoketones, Amides | Cu(OTf)₂ | 80 °C | 80 - 95[10] | Mild conditions, high yields, broad scope. | Requires preparation of diazoketones, metal catalyst. |
| Brønsted Acid | α-Diazoketones, Amides | TfOH | Mild Temp (rt - 60 °C) | 85 - 98[11][12] | Metal-free, excellent yields, simple procedure. | Requires preparation of diazoketones. |
| From Amino Acids | α-Amino acids | PPh₃ / C₂Cl₆ | 0 °C to rt | 70 - 75[14] | Access to chiral products, readily available precursors. | Multi-step sequence, requires stoichiometry of reagents. |
Detailed Experimental Protocols
The following protocols are generalized representations and should be optimized for specific substrates.
Protocol 1: Robinson-Gabriel Synthesis (General Procedure)
-
To a stirred solution of the 2-acylamino ketone (1.0 equiv) in an appropriate solvent (e.g., toluene or neat), add polyphosphoric acid (PPA) (10 equiv by weight).
-
Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[10]
-
In a reaction vial, combine the α-diazoketone (1.0 equiv), the amide (1.2 equiv), and Copper(II) triflate [Cu(OTf)₂] (5 mol%).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Purify the residue directly by silica gel column chromatography to afford the desired 2,4-disubstituted oxazole.
Protocol 3: Brønsted Acid-Catalyzed Synthesis (Metal-Free)[11]
-
To a solution of the α-diazoketone (0.5 mmol, 1.0 equiv) and the amide (0.6 mmol, 1.2 equiv) in dichloromethane (DCM, 2.0 mL), add trifluoromethanesulfonic acid (TfOH) (10 mol%) at room temperature.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Conclusion and Strategic Outlook
The synthesis of 2,4-disubstituted oxazoles has evolved from reliance on harsh, classical methods to the adoption of mild and highly efficient catalytic protocols. While the Robinson-Gabriel and Bredereck reactions retain utility for specific, robust substrates, their limitations in functional group tolerance are significant.
For modern discovery programs that demand speed, efficiency, and broad applicability, the catalytic coupling of α-diazoketones with amides represents the current state-of-the-art. The copper-catalyzed approach offers excellent and reliable yields. The Brønsted acid-catalyzed variant provides a superb, metal-free alternative, which is highly advantageous for GMP campaigns and applications where metal contamination is a critical concern.[11][12] Finally, for constructing chiral scaffolds, syntheses originating from amino acids provide an invaluable and highly logical pathway.[13]
The choice of synthetic route is ultimately a strategic decision based on the specific target molecule's functionality, the required scale, cost considerations, and the project timeline. By benchmarking these primary routes, researchers are better equipped to select the most efficient path to their desired 2,4-disubstituted oxazole targets.
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorophenyl Oxazole Ligands
Introduction
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid, planar structure of the oxazole motif, combined with the presence of heteroatoms for hydrogen bonding, makes it an excellent foundation for designing targeted therapeutics.[1] The introduction of a fluorophenyl group to this scaffold can significantly modulate a ligand's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity and selectivity for a protein target.
This guide provides a comprehensive framework for conducting comparative molecular docking studies of fluorophenyl oxazole ligands. We will explore the causal relationships behind experimental choices, present a self-validating protocol, and analyze the predicted binding of ortho-, meta-, and para-fluorophenyl substituted oxazole ligands against two clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2). This comparative approach aims to elucidate how the position of the fluorine atom influences binding affinity and interaction patterns, offering valuable insights for rational drug design.
The Strategic Importance of Fluorine in Drug Design
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to:
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein residues.
-
Improved Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.
-
Modulated Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, affecting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will computationally investigate these effects by comparing the docking performance of a model fluorophenyl oxazole scaffold against EGFR and COX-2.
Comparative Docking Workflow
The following diagram outlines the standardized workflow for our comparative docking study. This ensures that the results for each ligand and target are directly comparable.
Caption: Standardized workflow for the comparative molecular docking study.
Experimental Protocols
Part 1: Target Protein Preparation
-
Selection and Retrieval: For this study, we will use Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) as our targets. EGFR is a tyrosine kinase implicated in various cancers, while COX-2 is a key enzyme in the inflammatory pathway.[3][4][5] The crystal structures will be obtained from the Protein Data Bank (PDB).
-
Preparation using AutoDockTools (ADT):
-
Load the PDB file into ADT.
-
Remove all water molecules and co-crystallized ligands from the protein structure.[1]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
-
Ligand Design: We will use a core 2-phenyl-1,3-oxazole scaffold and create three derivatives with a fluorine atom at the ortho-, meta-, and para- positions of the phenyl ring.
-
2D to 3D Conversion: The 2D structures of the ligands will be drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
Energy Minimization: The 2D structures will be converted to 3D and their geometry will be optimized to find the lowest energy conformation.[1] This is a critical step to ensure that the ligand conformation is realistic. This can be done using software like Avogadro or the MMFF94 force field within a molecular modeling suite.[1]
-
PDBQT Conversion: The optimized 3D structures will be imported into ADT, where rotatable bonds will be defined, and the files will be saved in the PDBQT format.
Part 3: Molecular Docking
-
Grid Box Generation: For each protein, a grid box will be defined to encompass the active site. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. The coordinates of the co-crystallized ligand (if present) can be used to center the grid box.
-
Docking with AutoDock Vina: AutoDock Vina, an open-source program for molecular docking, will be used for this study. The docking will be performed using the prepared protein and ligand PDBQT files and the grid parameters. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive search of the conformational space.
Results: A Comparative Analysis
The primary output of a docking study is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The following tables summarize the hypothetical docking scores and key interactions for our fluorophenyl oxazole ligands against EGFR and COX-2.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Ligand | Target Protein | Docking Score (kcal/mol) |
| 2-(2-fluorophenyl)oxazole | EGFR Kinase (1M17) | -7.8 |
| 2-(3-fluorophenyl)oxazole | EGFR Kinase (1M17) | -8.5 |
| 2-(4-fluorophenyl)oxazole | EGFR Kinase (1M17) | -8.2 |
| 2-(2-fluorophenyl)oxazole | COX-2 (4COX) | -9.1 |
| 2-(3-fluorophenyl)oxazole | COX-2 (4COX) | -8.7 |
| 2-(4-fluorophenyl)oxazole | COX-2 (4COX) | -9.5 |
Table 2: Analysis of Key Binding Interactions
| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-(3-fluorophenyl)oxazole | EGFR Kinase | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |
| 2-(4-fluorophenyl)oxazole | COX-2 | Arg513, Val523, Ser353 | Hydrogen Bond, Pi-Alkyl |
Discussion and Scientific Interpretation
The hypothetical results presented above provide a basis for a comparative discussion.
EGFR Kinase Inhibition
In the context of EGFR, the meta-substituted fluorophenyl oxazole ligand showed the best predicted binding affinity (-8.5 kcal/mol). This suggests that the placement of the electronegative fluorine atom at the meta position may lead to more favorable electrostatic or hydrogen bonding interactions within the ATP-binding pocket of EGFR. The interaction with key residues like Met793 and Cys797 is crucial for the inhibitory activity of many known EGFR inhibitors.[3] The ortho-substituted ligand had the lowest score, possibly due to steric hindrance from the fluorine atom being in close proximity to the oxazole ring.
COX-2 Inhibition
For COX-2, the para-substituted fluorophenyl oxazole ligand demonstrated the highest predicted binding affinity (-9.5 kcal/mol). The active site of COX-2 is a long hydrophobic channel, and the para-position of the phenyl ring often extends deep into this channel. A fluorine atom at this position could form favorable interactions with residues in the deeper part of the pocket, such as Arg513 and Val523. The ortho-substituted ligand also performed well, indicating that interactions near the channel entrance are also significant.
Structure-Activity Relationship (SAR) Insights
This comparative study highlights that there is no one-size-fits-all answer to the optimal position of the fluorine substituent. The ideal placement is highly dependent on the topology and electrostatic environment of the target protein's active site. For EGFR, the meta-position appears to be favored, while for COX-2, the para-position shows more promise. These in silico findings provide a strong rationale for prioritizing the synthesis and biological evaluation of specific isomers in a drug discovery program.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the comparative docking of fluorophenyl oxazole ligands. By standardizing the workflow and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships that govern ligand binding. The hypothetical data presented herein illustrates how such a study can guide the design of more potent and selective inhibitors for important therapeutic targets like EGFR and COX-2. The principles and protocols described are broadly applicable to other ligand series and protein targets, serving as a foundational methodology for computational drug discovery.
References
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- Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society.
- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. ResearchGate.
- Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. National Institutes of Health.
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. PubMed.
- Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Hilaris Publisher.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
- Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents. Semantic Scholar.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Institutes of Health.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Institutes of Health.
- Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results.
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A Senior Application Scientist's Guide to Fragmentation Patterns in Mass Spectrometry of Oxazole Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative of Oxazole Fragmentation
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives are found in a wide array of pharmacologically active compounds, from antiviral agents to kinase inhibitors.[1] For researchers engaged in the discovery and development of these molecules, unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through the analysis of fragmentation patterns.
This guide provides an in-depth, comparative analysis of the fragmentation behavior of oxazole analogs under two distinct ionization regimes: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID). Understanding these differences is crucial, as the choice of ionization technique fundamentally dictates the type and extent of fragmentation, thereby influencing structural elucidation. EI, a "hard" ionization technique, imparts significant energy, leading to extensive and often complex fragmentation pathways that reveal the core structure of the molecule.[2][3] In contrast, ESI is a "soft" ionization method that typically yields an intact protonated or deprotonated molecule, which is then subjected to controlled fragmentation via CID (MS/MS).[2][4] This allows for a more systematic dissection of the molecule's structure.
This document moves beyond a simple recitation of fragmentation rules. It delves into the causality behind these pathways, providing a comparative framework, supporting data, and detailed experimental protocols to empower researchers in their structural analysis endeavors.
I. Electron Ionization (EI-MS): Unveiling the Core Scaffold
Electron Ionization remains a powerful tool for the structural elucidation of volatile and thermally stable small molecules. The high energy (typically 70 eV) imparted to the molecule upon ionization leads to the formation of a radical cation (M+•) that undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's architecture.[5]
Fundamental Fragmentation of the Oxazole Ring
The unsubstituted oxazole ring exhibits a characteristic fragmentation pattern dominated by the cleavage of the heterocyclic ring itself. The molecular ion is often the base peak, and its primary fragmentation routes involve the loss of small, stable neutral molecules.[6]
A key fragmentation pathway is the initial cleavage of the C(2)-N(3) and O(1)-C(5) bonds, leading to the expulsion of hydrogen cyanide (HCN). Another significant fragmentation involves the loss of carbon monoxide (CO), followed by the loss of a hydrogen atom. These fundamental pathways are illustrated below.
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Confirming Stereochemistry: A Comparative Guide for Products of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise control and unambiguous confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and specificity of therapeutic agents. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers or diastereomers often exhibiting vastly different pharmacological and toxicological profiles. This guide, curated for the discerning researcher, provides an in-depth comparison of key analytical techniques for confirming the stereochemistry of reaction products derived from the versatile building block, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole.
The chloromethyl group at the 4-position of this oxazole is a reactive handle, primed for nucleophilic substitution (SN2) reactions. When a nucleophile attacks this position, a new chiral center can be generated, necessitating rigorous stereochemical analysis. This guide will explore and compare three gold-standard techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Mosher's Ester Analysis. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower you in your research endeavors.
The Synthetic Challenge: Creating a Stereocenter
To illustrate the application of these analytical techniques, let us consider a common synthetic transformation: the reaction of this compound with a nucleophile to generate a chiral secondary alcohol. This is a foundational step in the synthesis of more complex molecules with potential therapeutic applications.
Reaction Scheme:
The primary challenge following such a synthesis is to not only separate the resulting enantiomers but also to definitively determine the absolute configuration (R or S) of the newly formed stereocenter. The choice of analytical method will depend on factors such as the physical properties of the product (e.g., crystallinity), the quantity of material available, and the specific information required.
Comparative Analysis of Stereochemical Confirmation Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee%), separation of enantiomers. | High sensitivity, applicable to a wide range of compounds, quantitative. | Does not directly provide absolute configuration, requires method development. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D structure, absolute configuration.[1] | Gold standard for absolute configuration, provides detailed structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
| Mosher's Ester Analysis | NMR analysis of diastereomeric esters formed with a chiral reagent. | Absolute configuration of secondary alcohols and amines.[2][3][4][5] | Does not require crystallization, applicable to small sample quantities. | Indirect method, requires derivatization, can be complex to interpret. |
Experimental Protocols: A Step-by-Step Guide
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a reaction.[2] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP).[2] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Workflow for Chiral HPLC Method Development:
Caption: A generalized workflow for developing a chiral HPLC method.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the racemic product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Column Screening: Screen a variety of chiral stationary phases (CSPs) to identify the one that provides the best separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds.[2]
-
Mobile Phase Optimization:
-
For normal phase chromatography, a typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[2]
-
For reversed-phase chromatography, a mixture of water with acetonitrile or methanol is commonly used.[2]
-
Adjust the ratio of the solvents to optimize the resolution and retention times.
-
-
Data Analysis:
-
Inject the sample onto the optimized chiral HPLC system.
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100
-
Comparative Data for Chiral Stationary Phases:
| Chiral Stationary Phase | Selector Type | Typical Mobile Phase | Resolution (Rs) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Often > 1.5 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Often > 1.5 |
| Lux Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol | Variable |
| Astec CHIROBIOTIC V | Vancomycin (macrocyclic glycopeptide) | Methanol/Acetic Acid/Triethylamine | Variable |
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.
Workflow for Single-Crystal X-ray Crystallography:
Caption: Key stages in determining a crystal structure via X-ray diffraction.
Detailed Protocol:
-
Crystal Growth:
-
Dissolve the purified enantiomerically pure product in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at a constant temperature. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount the crystal on a goniometer head and place it in the X-ray diffractometer.
-
Cool the crystal, typically to 100 K, to minimize thermal vibrations.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
-
Determination of Absolute Configuration:
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Flack parameter). A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
-
Mosher's Ester Analysis
Mosher's ester analysis is a valuable NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[2][3][4] The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5]
Logical Framework for Mosher's Ester Analysis:
Caption: The logical progression of a Mosher's ester analysis experiment.
Detailed Protocol:
-
Esterification:
-
In two separate reactions, react the chiral alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base such as pyridine or DMAP.
-
Ensure the reactions go to completion.
-
Purify the resulting diastereomeric Mosher's esters.
-
-
NMR Spectroscopy:
-
Acquire high-resolution 1H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.[3]
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-ester and the (R)-ester (Δδ = δS - δR).
-
Draw a planar model of the molecule with the MTPA moiety on one side and the two substituents on the chiral carbon (L1 and L2) on the other.
-
Protons on the side of the molecule that have positive Δδ values are assigned to be on one side of the plane, while those with negative Δδ values are on the other.
-
Based on the established conformational model of Mosher's esters, this distribution of Δδ values allows for the assignment of the absolute configuration of the original alcohol.
-
Conclusion: An Integrated Approach to Stereochemical Confirmation
The confirmation of stereochemistry is a critical step in the development of new chemical entities. While each of the techniques discussed—Chiral HPLC, X-ray Crystallography, and Mosher's Ester Analysis—offers a powerful means of stereochemical analysis, they provide different and complementary information.
For routine analysis of enantiomeric purity, chiral HPLC is often the method of choice due to its high throughput and quantitative nature. When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography stands as the definitive technique, provided that suitable crystals can be obtained. In cases where crystallization is challenging, Mosher's ester analysis provides a robust NMR-based alternative for determining the absolute configuration of chiral alcohols and amines.
A prudent and comprehensive approach often involves the use of at least two of these techniques to provide orthogonal validation of the stereochemical assignment. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately characterize their reaction products, paving the way for the successful advancement of their drug discovery and development programs.
References
- NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
- Gable, K. (n.d.). Mosher ester derivatives. Reed College.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
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- 3. Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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comparison of 4-(chloromethyl) vs 4-(bromomethyl) oxazole reactivity in cross-coupling
An In-Depth Guide to the Comparative Reactivity of 4-(Chloromethyl) vs. 4-(Bromomethyl) Oxazole in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the oxazole ring stands out as a privileged scaffold, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its utility lies in its unique electronic properties, its ability to act as a bioisostere for ester and amide functionalities, and its structural rigidity, which aids in optimizing ligand-receptor interactions. Consequently, the development of versatile building blocks that facilitate the efficient incorporation of the oxazole moiety into complex molecular architectures is of paramount importance.
Among these building blocks, 4-(halomethyl)oxazoles are particularly valuable synthons. They allow for the direct connection of the oxazole core to other fragments via carbon-carbon bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed, evidence-based comparison of the two most common variants, 4-(chloromethyl)oxazole and 4-(bromomethyl)oxazole, to inform substrate selection and reaction optimization for researchers in the field.
The Decisive Factor: Leaving Group Ability and Bond Strength
At the heart of the reactivity difference between 4-(chloromethyl) and 4-(bromomethyl) oxazole lies a fundamental principle of organic chemistry: the leaving group ability of the halide. The C-X bond (where X is a halogen) is cleaved during the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[3][4] The efficacy of this step is directly correlated to the strength of that bond.
The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This is quantified by their respective bond dissociation energies (BDEs), with the C-Br bond requiring less energy to be cleaved.[5][6][7][8] Consequently, bromide is a superior leaving group compared to chloride.[9] This translates directly to the enhanced reactivity of 4-(bromomethyl)oxazole in reactions where the C-X bond is broken.[10][11][12]
Mechanistic Implications in Palladium-Catalyzed Cross-Coupling
To understand the practical consequences of this reactivity difference, let's examine the canonical catalytic cycle of a Suzuki-Miyaura reaction, a widely used method for C-C bond formation.[4][13]
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evaluating the therapeutic index of novel compounds derived from 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
An essential pillar of preclinical drug development is the meticulous evaluation of a compound's therapeutic index (TI), a quantitative measure of its safety margin. The TI provides a critical ratio comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A wider therapeutic window suggests a lower risk of adverse effects at efficacious doses, a key determinant for a compound's potential progression to clinical trials. This guide provides a comprehensive framework for evaluating the therapeutic index of novel compounds, using a hypothetical series of derivatives from 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole as a case study. We will delve into the requisite in vitro and in vivo assays, data analysis, and comparative evaluation against a standard-of-care, offering a robust methodology for researchers and drug development professionals.
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index is fundamentally a measure of a drug's safety. It is most commonly expressed as the ratio of the dose of a drug that causes toxicity in 50% of the population (TD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
A higher TI is desirable, as it indicates that a much larger dose is needed to produce a toxic effect than to achieve a therapeutic one. In preclinical in vivo studies, the median lethal dose (LD50) is often used as a surrogate for TD50, particularly in early-stage toxicological assessments.
This guide will walk through a structured approach to determining the TI for three hypothetical derivatives of this compound, designated as Compound A , Compound B , and Compound C , and compare them to a fictional existing drug, "Standard-of-Care."
Experimental Workflow for Therapeutic Index Determination
The evaluation of a compound's therapeutic index is a multi-step process that begins with in vitro assays to determine potency and cytotoxicity, followed by in vivo studies to assess efficacy and toxicity in a whole-organism context.
Caption: Workflow for Therapeutic Index Evaluation.
Part 1: In Vitro Characterization
The initial phase of TI evaluation involves cell-based assays to determine a compound's potency (its ability to produce the desired biological effect) and its cytotoxicity (its harmful effects on cells).
In Vitro Efficacy: Determining the IC50/EC50
To assess the therapeutic potential of our hypothetical compounds, we will assume they are designed to inhibit a specific enzyme, "Kinase X," implicated in a disease pathway. The half-maximal inhibitory concentration (IC50) will be determined using a luminescence-based kinase assay.
-
Compound Preparation: Prepare a 10-point serial dilution of Compound A, B, C, and the Standard-of-Care in DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a 384-well plate, add 5 µL of each compound dilution to triplicate wells.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing Kinase X and its specific substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Detection: Add 15 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.
-
Luminescence Reading: Incubate for 10 minutes at room temperature and read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro Cytotoxicity: Determining the CC50
The half-maximal cytotoxic concentration (CC50) is determined to assess the concentration at which the compounds induce cell death in 50% of a cell population. A standard MTT assay is employed for this purpose using a relevant cell line (e.g., HEK293 for general toxicity).
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same 10-point serial dilutions of the compounds used for the efficacy assay. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
In Vitro Therapeutic Index and Comparative Data
The in vitro TI is calculated as the ratio of CC50 to IC50. This provides an early indication of the compound's selectivity for its target over general cytotoxicity.
| Compound | IC50 (nM) (Kinase X Inhibition) | CC50 (µM) (HEK293 Cells) | In Vitro Therapeutic Index (CC50/IC50) |
| Compound A | 15 | 50 | 3333 |
| Compound B | 5 | >100 | >20000 |
| Compound C | 100 | 75 | 750 |
| Standard-of-Care | 25 | 40 | 1600 |
From this in vitro data, Compound B emerges as the most promising candidate due to its high potency and low cytotoxicity, resulting in the highest in vitro therapeutic index.
Part 2: In Vivo Evaluation
Based on the promising in vitro profile, Compound B is selected for in vivo studies in a murine model.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.
-
Animal Acclimation: Acclimate male C57BL/6 mice for one week.
-
Dose Groups: Establish five dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group (n=5 mice per group).
-
Dosing: Administer Compound B once daily via oral gavage for 7 consecutive days.
-
Monitoring: Monitor the animals twice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than a 15% loss in body weight or any signs of significant clinical distress.
In Vivo Efficacy Study
To determine the ED50, Compound B is tested in a tumor xenograft model where Kinase X is a known driver of tumor growth.
-
Tumor Implantation: Implant human tumor cells expressing Kinase X subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Dose Groups: Randomize mice into dose groups (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group (n=10 mice per group).
-
Dosing: Administer Compound B orally once daily for 21 days.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Data Analysis: At the end of the study, plot the percentage of tumor growth inhibition against the dose and determine the ED50, the dose required to achieve 50% tumor growth inhibition.
In Vivo Therapeutic Index and Decision Making
The in vivo TI is calculated using the MTD and the ED50.
| Compound | MTD (mg/kg) | ED50 (mg/kg) | In Vivo Therapeutic Index (MTD/ED50) |
| Compound B | 300 | 10 | 30 |
| Standard-of-Care | 150 | 15 | 10 |
The in vivo data for Compound B demonstrates a superior therapeutic index compared to the Standard-of-Care, with a 3-fold greater safety margin in this preclinical model.
Caption: Go/No-Go Decision Tree Based on Therapeutic Index.
Conclusion
The systematic evaluation of the therapeutic index, from in vitro assays to in vivo studies, is paramount for the successful development of novel therapeutics. Our hypothetical case study of compounds derived from this compound illustrates a rigorous, data-driven approach to identifying a lead candidate with a promising safety and efficacy profile. Compound B, with its superior in vitro and in vivo therapeutic indices, represents a strong candidate for further preclinical development. This comparative guide provides a foundational framework for researchers to apply to their own drug discovery programs, ensuring that only the safest and most effective compounds advance toward clinical application.
References
- Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S.
- MTT Assay for Cell Viability and Cytotoxicity. Current Protocols in Toxicology. [Link]
- The Therapeutic Index of a Drug. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Animal Models in Drug Discovery.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
This document provides essential, immediate safety and logistical information for the proper disposal of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the principles behind safe chemical waste management. Our commitment is to furnish you with the expertise necessary to maintain a safe and compliant laboratory environment, reinforcing the trust you place in us as your scientific partner.
Part 1: Hazard Assessment and Core Safety Principles
Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. This compound is a halogenated organic molecule, a class of substances that requires special attention due to potential toxicity and environmental persistence.[1][2] The presence of chlorine and fluorine atoms necessitates its classification as a halogenated hydrocarbon.[3][4]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 4-(chloromethyl)-5-(4-fluorophenyl)isoxazole and 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole, consistently indicate the following hazards:
Given these properties, all handling and disposal procedures must be designed to minimize direct contact and prevent the release of vapors.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE plan is non-negotiable when handling halogenated organic compounds.[7] The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes and vapors that can cause serious eye damage.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[2][7] | Prevents skin contact, which can lead to irritation.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][7] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[5][6] |
Always consult your institution's specific PPE guidelines and the glove manufacturer's compatibility chart for the specific chemicals being handled.[8]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. These compounds should be treated as hazardous waste and disposed of accordingly.[7]
Segregation: The Cornerstone of Safe Disposal
The most critical step in the disposal of this compound is proper segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[1][2][4] This is because halogenated compounds can produce toxic and corrosive byproducts, such as hydrochloric acid, during certain disposal processes like incineration.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Collection:
-
Collect all waste containing this compound, including any rinsates from cleaning glassware, in a designated and compatible "Halogenated Organic Waste" container.[2][4][10]
-
Do not mix halogenated waste with non-halogenated organic waste.[7][10]
-
Avoid mixing with other types of waste such as acids, bases, or heavy metals.[3]
-
-
Labeling:
-
Storage:
-
Disposal:
Part 4: Spill Management and Emergency Procedures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department immediately.[3]
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][11] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]
Always have the Safety Data Sheet (or information for a similar compound) available for emergency responders.[5]
References
- Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Hazardous Waste Segreg
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- Safety D
- Halogenated Solvents.
- Guidance For Hazard Determination.
- Labeling Halogenated Hydrocarbon Solvent Containers.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]
- Guidance Manual for the Disposal of Chlorinated W
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. U.S. Environmental Protection Agency. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Mastering the Safe Handling of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: A Guide for the Diligent Researcher
For the pioneering researchers and scientists in drug development, the promise of novel chemical entities is always paired with the profound responsibility of ensuring safety. 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is a compound with significant potential, but its structural motifs—specifically the chloromethyl group—necessitate a rigorous and informed approach to handling. This guide moves beyond a simple checklist, offering a deep dive into the principles of safe handling, operational integrity, and disposal, ensuring that your innovative work is built on a foundation of uncompromised safety.
The Criticality of Understanding: Hazard Identification and Risk Assessment
At its core, this compound presents a dual-faceted risk profile. While specific toxicological data for this exact molecule is not extensively published, analysis of its structure and data from close analogs allows for a robust risk assessment.
-
Irritant Properties: Based on data from structurally related compounds, such as 4-(chloromethyl)-5-(4-fluorophenyl)isoxazole, this compound is anticipated to be a significant irritant. Direct contact can cause irritation to the skin and serious irritation to the eyes. Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Potential Alkylating Agent: The presence of a chloromethyl group attached to the oxazole ring is a significant structural alert. Chloromethyl groups are known reactive moieties that can act as alkylating agents. Alkylating agents are compounds that can introduce an alkyl group into other molecules. In a biological context, this can include DNA, which is why many alkylating agents are considered potential carcinogens. Therefore, it is prudent to handle this compound as a potential carcinogen, demanding the highest level of precaution to minimize any exposure.
This dual risk profile dictates that all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Your Shield: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a critical barrier between you and potential harm. The following table outlines the recommended PPE for various laboratory operations involving this compound. The rationale is to provide a comprehensive shield against irritation and potential long-term health effects.
| Operational Scenario | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | Double-gloving (nitrile), chemical splash goggles, face shield, disposable gown, and use within a certified chemical fume hood or ventilated balance enclosure. | To prevent inhalation of fine particulates and protect the face and eyes from any accidental splashes. Double-gloving provides an extra layer of protection against permeation. |
| Solution Preparation and Transfers | Double-gloving (nitrile), chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat. All operations must be conducted in a certified chemical fume hood. | Protects against splashes of the dissolved compound. The use of a fume hood is mandatory to control vapor and aerosol exposure. |
| Running Reactions and Work-up | Double-gloving (nitrile), chemical splash goggles, face shield, and a chemical-resistant apron over a lab coat within a certified chemical fume hood. | Provides sustained protection during procedures where the compound is present in solution and potentially at elevated temperatures, which could increase vapor pressure. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, disposable chemical-resistant suit or coveralls, and appropriate respiratory protection (e.g., a full-face respirator with organic vapor/acid gas cartridges). | Offers maximum protection during an uncontrolled release, where the concentration of the chemical in the air and on surfaces is unknown and potentially high. |
A Note on Glove Selection: While nitrile gloves offer good general protection, for prolonged handling or in the event of a spill, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations for halogenated organic compounds.
The Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol is one where each step is logically connected and designed to minimize risk. The following workflow provides a comprehensive operational plan for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodologies
1. Preparation Phase:
-
Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for a relevant analog and your institution's Standard Operating Procedures (SOPs) for handling potent compounds and potential carcinogens.
-
Designate Work Area: All work with this compound must be performed in a certified chemical fume hood. The work surface should be covered with absorbent, plastic-backed paper to contain any minor spills. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated work area.
2. Handling Phase (within a Chemical Fume Hood):
-
Weighing: If weighing the solid, perform this in a ventilated balance enclosure or carefully within the fume hood. Use a disposable weighing boat.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Cap the container immediately after addition.
-
Reactions: Conduct all reactions in a clean, properly assembled apparatus within the fume hood. Ensure the sash is kept at the lowest possible height for safe operation.
3. Post-Handling and Disposal:
-
Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (like acetone or ethanol) into a designated halogenated waste container, followed by washing with soap and water.
-
Waste Segregation: All waste must be treated as hazardous.
-
Solid Waste: Contaminated consumables (gloves, weighing boats, absorbent paper) should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.
-
Liquid Waste: All solutions and solvent rinses containing the compound should be collected in a designated, sealed, and clearly labeled halogenated organic waste container.
-
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour any waste containing this compound down the drain.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Disposable items should be placed in the solid hazardous waste stream. Wash your hands thoroughly with soap and water after removing gloves.
Emergency Preparedness: Your Action Plan for the Unexpected
a. Spills:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
Cleanup (for trained personnel with appropriate PPE only):
-
For small spills, cover with an inert absorbent material (such as vermiculite or sand).
-
Carefully scoop the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
b. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely unlock the scientific potential of this compound. Your commitment to safety is as vital as your commitment to discovery.
References
- Occupational Safety and Health Administration (OSHA).
- University of California, Los Angeles.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Stanford University.General Use SOP - Carcinogens.[Link]
- National Institute for Occupational Safety and Health (NIOSH).Recommendations for Chemical Protective Clothing.[Link]
- University of Queensland.Working Safely with Carcinogens Guideline.[Link]
- Queen Mary University of London.Spill procedure: Clean-up guidance.[Link]
- American Chemical Society.Guide for Chemical Spill Response.[Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
